Caspase-8 Inhibitor II
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C30H43FN4O11 |
|---|---|
Molecular Weight |
654.7 g/mol |
IUPAC Name |
methyl (4R)-5-[[(2S,3R)-1-[[(3R)-5-fluoro-1-methoxy-1,4-dioxopentan-3-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[[(2R,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-5-oxopentanoate |
InChI |
InChI=1S/C30H43FN4O11/c1-6-17(2)25(35-30(43)46-16-19-10-8-7-9-11-19)28(41)32-20(12-13-23(38)44-4)27(40)34-26(18(3)36)29(42)33-21(22(37)15-31)14-24(39)45-5/h7-11,17-18,20-21,25-26,36H,6,12-16H2,1-5H3,(H,32,41)(H,33,42)(H,34,40)(H,35,43)/t17-,18+,20+,21+,25+,26-/m0/s1 |
InChI Key |
PHLCQASLWHYEMX-RBMJUQRSSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H](C(=O)N[C@H](CCC(=O)OC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@H](CC(=O)OC)C(=O)CF)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)OC)C(=O)NC(C(C)O)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Intricacies of Apoptosis: A Technical Guide to Caspase-8 Inhibitor II
For Immediate Release
A Deep Dive into the Mechanism of Action of a Key Apoptotic Modulator for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Caspase-8 Inhibitor II, also known as Z-IETD-FMK, a pivotal tool in the study of programmed cell death. We will delve into its core mechanism of action, present quantitative data on its inhibitory profile, provide detailed experimental protocols for its characterization, and visualize the complex signaling pathways it modulates.
Core Mechanism of Action: Irreversible Inhibition of the Apical Caspase-8
This compound, Z-IETD-FMK, is a potent, cell-permeable, and irreversible inhibitor of caspase-8.[1] Its mechanism of action is rooted in its specific design, which targets the unique structural features of the caspase-8 active site.
The inhibitor is a synthetic peptide composed of the amino acid sequence Isoleucine-Glutamic acid-Threonine-Aspartic acid (IETD). This sequence mimics the preferred cleavage site of caspase-8, allowing the inhibitor to specifically bind to the enzyme's active site.[2]
The key to its irreversible inhibition lies in the fluoromethylketone (FMK) group at the C-terminus of the peptide. This group forms a covalent bond with the cysteine residue within the catalytic site of caspase-8, permanently inactivating the enzyme.[2] To enhance its utility in cell-based assays, a benzyloxycarbonyl (Z) group is attached to the N-terminus, increasing the molecule's hydrophobicity and allowing it to readily cross cell membranes.
By irreversibly binding to and inhibiting caspase-8, Z-IETD-FMK effectively blocks the initiation of the extrinsic apoptosis pathway. This pathway is triggered by extracellular signals, such as the binding of death ligands (e.g., TNF-α, FasL) to their corresponding death receptors on the cell surface. This binding event leads to the recruitment of adaptor proteins and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC). Within the DISC, pro-caspase-8 molecules are brought into close proximity, leading to their dimerization and subsequent auto-activation. Activated caspase-8 then initiates a downstream cascade by cleaving and activating effector caspases, such as caspase-3 and -7, which ultimately execute the apoptotic program. Z-IETD-FMK's blockade of caspase-8 prevents these downstream events.
Furthermore, caspase-8 plays a crucial role in preventing a form of programmed necrosis called necroptosis by cleaving key necroptotic proteins RIPK1 and RIPK3. Inhibition of caspase-8 by Z-IETD-FMK can, therefore, shift the cellular death mechanism from apoptosis to necroptosis.
Quantitative Data: Inhibitory Profile of this compound
The potency and selectivity of this compound (Z-IETD-FMK) are critical parameters for its application in research. The following table summarizes the half-maximal inhibitory concentration (IC50) values of Z-IETD-FMK against various caspases, demonstrating its preference for caspase-8.
| Caspase Target | Reported IC50 Value (nM) |
| Caspase-8 | ~350[3][4] |
| Caspase-10 | ~5760[3] |
| Caspase-9 | ~3700[3] |
| Caspase-1 | >10000 |
| Caspase-3 | >10000 |
| Caspase-6 | >10000 |
| Caspase-7 | >10000 |
Note: IC50 values can vary depending on the specific assay conditions, substrate concentration, and enzyme source.
Experimental Protocols
Caspase-8 Activity Assay (Colorimetric)
This protocol describes the measurement of caspase-8 activity in cell lysates using a colorimetric substrate, Ac-IETD-pNA (acetyl-Isoleucyl-Glutamyl-Threonyl-Aspartyl-p-nitroanilide).
Materials:
-
Cells of interest
-
Apoptosis-inducing agent
-
This compound (Z-IETD-FMK)
-
Cell Lysis Buffer (e.g., 250 mM HEPES, pH 7.4, 25 mM CHAPS, 25 mM DTT)
-
2x Reaction Buffer (e.g., 200 mM HEPES, pH 7.4, 1% CHAPS, 50 mM DTT, 20 mM EDTA, 10% Sucrose)
-
Dithiothreitol (DTT)
-
Ac-IETD-pNA substrate
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Cell Treatment: Seed cells in a 96-well plate and treat with the desired apoptosis-inducing agent in the presence or absence of varying concentrations of Z-IETD-FMK. Include an untreated control group. Incubate for the desired period.
-
Cell Lysis:
-
For adherent cells, wash with PBS and then add cold Lysis Buffer.
-
For suspension cells, pellet the cells by centrifugation and resuspend in cold Lysis Buffer.
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at 10,000 x g for 1 minute to pellet cellular debris.
-
Collect the supernatant (cytosolic extract).
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., Bradford assay).
-
Caspase Activity Measurement:
-
In a new 96-well plate, add 50-200 µg of protein from each cell lysate.
-
Adjust the volume in each well to 50 µL with Cell Lysis Buffer.
-
Prepare a 2x Reaction Buffer containing DTT (final concentration 10 mM).
-
Add 50 µL of the 2x Reaction Buffer to each well.
-
Add 5 µL of the Ac-IETD-pNA substrate (final concentration 200 µM) to each well to start the reaction.[5]
-
Incubate the plate at 37°C for 1-2 hours.[5]
-
-
Data Acquisition: Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitroaniline released, which indicates caspase-8 activity.[6]
Western Blot Analysis of Caspase-8 Cleavage
This protocol details the detection of caspase-8 activation by monitoring its cleavage into smaller, active fragments via Western blotting.
Materials:
-
Treated cell lysates (prepared as in the activity assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific for caspase-8 (recognizing both pro- and cleaved forms)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Separation:
-
Normalize the protein concentration of all cell lysates.
-
Mix lysates with Laemmli sample buffer and boil for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with the primary anti-caspase-8 antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as described above.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system.
-
-
Analysis: Analyze the resulting bands. A decrease in the band corresponding to pro-caspase-8 (full-length) and the appearance of bands corresponding to the cleaved, active fragments (e.g., p43/p41 and p18) indicate caspase-8 activation.[7][8] The presence of Z-IETD-FMK should inhibit this cleavage.
Visualizing the Molecular Landscape
To better understand the context in which this compound operates, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: Extrinsic apoptosis pathway and the point of inhibition by Z-IETD-FMK.
Caption: Irreversible inhibition of caspase-8 by Z-IETD-FMK.
Caption: Workflow for characterizing the effect of Z-IETD-FMK.
References
- 1. bdbiosciences.com [bdbiosciences.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. resources.rndsystems.com [resources.rndsystems.com]
- 6. file.elabscience.com [file.elabscience.com]
- 7. Measuring Procaspase-8 and -10 Processing upon Apoptosis Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Z-IETD-FMK: A Technical Guide to its Role as a Core Inhibitor in the Extrinsic Apoptosis Pathway
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis and development. The extrinsic apoptosis pathway, initiated by extracellular death signals, represents a critical mechanism for the removal of damaged or unwanted cells. Central to this pathway is Caspase-8, an initiator caspase that, upon activation, triggers a cascade of downstream events leading to cellular demise. Z-IETD-FMK (Benzyloxycarbonyl-Ile-Glu-Thr-Asp-fluoromethylketone) is a potent, cell-permeable, and irreversible inhibitor of caspase-8. Its high selectivity, based on the preferred tetrapeptide recognition sequence of Caspase-8 ("IETD"), has established it as an indispensable tool in apoptosis research.[1][2] This technical guide provides an in-depth overview of Z-IETD-FMK, detailing its mechanism of action, applications in research, and comprehensive experimental protocols.
Introduction to the Extrinsic Apoptosis Pathway
The extrinsic pathway of apoptosis is initiated by the binding of extracellular death ligands, such as Fas Ligand (FasL) or Tumor Necrosis Factor-alpha (TNF-α), to their corresponding death receptors on the cell surface.[3][4][5] This ligand-receptor interaction leads to the recruitment of adaptor proteins, most notably the Fas-Associated Death Domain (FADD). FADD, in turn, recruits pro-caspase-8, leading to the formation of the Death-Inducing Signaling Complex (DISC).[3] Within the DISC, pro-caspase-8 molecules are brought into close proximity, facilitating their dimerization and subsequent auto-catalytic activation.[6][7]
Activated caspase-8 then initiates the execution phase of apoptosis through two primary mechanisms:
-
Direct activation of effector caspases: Caspase-8 can directly cleave and activate downstream effector caspases, such as caspase-3 and caspase-7.[7][8]
-
Amplification via the intrinsic pathway: Caspase-8 can cleave Bid (BH3 interacting-domain death agonist), a pro-apoptotic member of the Bcl-2 family.[7][9] The truncated Bid (tBid) translocates to the mitochondria, inducing the release of cytochrome c and initiating the intrinsic apoptotic pathway.[10]
Z-IETD-FMK: Mechanism of Action
Z-IETD-FMK is a synthetic peptide inhibitor designed to specifically target and inactivate caspase-8.[1][2] Its mechanism of action is multifaceted:
-
Target Specificity: The tetrapeptide sequence Ile-Glu-Thr-Asp (IETD) mimics the natural cleavage site recognized by caspase-8.[1][2] This makes Z-IETD-FMK a highly selective inhibitor for this specific caspase.
-
Irreversible Inhibition: The fluoromethylketone (FMK) group at the C-terminus of the peptide forms a covalent bond with the cysteine residue in the active site of caspase-8, leading to its irreversible inactivation.[1]
-
Cell Permeability: The N-terminal benzyloxycarbonyl (Z) group enhances the hydrophobicity of the molecule, allowing it to readily cross the cell membrane and access intracellular caspases.[11]
By irreversibly binding to and inhibiting caspase-8, Z-IETD-FMK effectively blocks the downstream signaling events of the extrinsic apoptosis pathway.[1] It is important to note that under certain cellular contexts, the inhibition of caspase-8 by Z-IETD-FMK can divert the cellular response from apoptosis to a form of programmed necrosis known as necroptosis.[12]
Quantitative Data on Z-IETD-FMK Efficacy
The potency and selectivity of Z-IETD-FMK are demonstrated by its half-maximal inhibitory concentration (IC50) values against various caspases. Lower IC50 values indicate greater potency.
| Inhibitor | Primary Target | IC50 (in Cell-Free Assay) | Notes on Specificity and Off-Target Effects |
| Z-IETD-FMK | Caspase-8 | ~350 nM [2][13][14] | Also known to inhibit granzyme B.[15] Can partially inhibit the cleavage of caspase-3 and PARP.[4][15] |
| Ac-LESD-CMK | Caspase-8 | ~50 nM[13][14] | Demonstrates higher potency for caspase-8 in some studies. |
| z-LEHD-FMK | Caspase-9 | ~70 nM (for Caspase-8)[13] | Primarily a caspase-9 inhibitor but shows significant cross-reactivity with caspase-8. |
| Q-VD-OPh | Pan-caspase | 25 - 400 nM[13] | A broad-spectrum inhibitor, not specific for caspase-8. |
| Ac-DEVD-CHO | Caspase-3, -7, -8 | 0.92 nM (Ki for Caspase-8)[13] | Potent inhibitor of multiple caspases. |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
The following are detailed methodologies for key experiments utilizing Z-IETD-FMK to investigate the extrinsic apoptosis pathway.
In Vitro Apoptosis Inhibition Assay using Annexin V Staining
This protocol describes the use of Z-IETD-FMK to inhibit apoptosis induced by an external stimulus, followed by quantification of apoptotic cells using Annexin V staining and flow cytometry.
Materials:
-
Cell line of interest (e.g., Jurkat cells)
-
Complete cell culture medium
-
Z-IETD-FMK
-
High-purity DMSO
-
Apoptosis-inducing agent (e.g., anti-Fas antibody, TNF-α)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that ensures they are in the exponential growth phase at the time of treatment. For adherent cells, allow them to adhere for 18-24 hours.
-
Z-IETD-FMK Preparation: Reconstitute lyophilized Z-IETD-FMK in high-purity DMSO to create a stock solution (e.g., 10-20 mM). Store in aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Cell Treatment:
-
Pre-incubate cells with the desired final concentration of Z-IETD-FMK (typically 10-50 µM) for 30-60 minutes.[1][3] Include a vehicle control (DMSO). The final DMSO concentration should not exceed 0.2% to avoid toxicity.[11]
-
Add the apoptosis-inducing agent (e.g., 100 ng/mL anti-Fas antibody for Jurkat cells) to the appropriate wells.[1]
-
Incubate for the time required to induce apoptosis (e.g., 3-6 hours).[1]
-
-
Cell Staining:
-
Harvest the cells. For adherent cells, gently trypsinize and collect.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 100 µL of Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[3][9]
-
Add 400 µL of Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.[9]
Caspase-8 Activity Assay (Colorimetric)
This protocol measures the inhibitory effect of Z-IETD-FMK on caspase-8 activity in cell lysates using a colorimetric substrate.
Materials:
-
Treated cell lysates (as prepared in the apoptosis induction experiment)
-
Cell lysis buffer
-
Caspase-8 colorimetric substrate (e.g., Ac-IETD-pNA)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Lysate Preparation:
-
After treatment, harvest cells and wash with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant containing the cytosolic extract.
-
-
Caspase Activity Measurement:
Western Blot Analysis of Caspase-3 Cleavage
This protocol uses Western blotting to visualize the inhibition of downstream effector caspase activation by Z-IETD-FMK.
Materials:
-
Treated cell lysates
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-caspase-3, anti-cleaved caspase-3, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-cleaved caspase-3) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[9]
Visualizations
Signaling Pathway Diagram
Caption: Extrinsic apoptosis pathway and the inhibitory action of Z-IETD-FMK.
Experimental Workflow Diagram
Caption: Workflow for an in vitro apoptosis inhibition assay using Z-IETD-FMK.
Conclusion
Z-IETD-FMK stands as a cornerstone tool for the study of extrinsic apoptosis. Its potency, selectivity, and irreversible mode of action make it an invaluable reagent for dissecting the intricate signaling cascades governed by caspase-8. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals aiming to modulate this critical cell death pathway. A thorough understanding of its application is crucial for advancing our knowledge of apoptosis and developing novel therapeutic strategies for diseases characterized by dysregulated cell death.
References
- 1. benchchem.com [benchchem.com]
- 2. z-IETD-FMK | Caspase-8 inhibitor | Probechem Biochemicals [probechem.com]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. promega.com [promega.com]
- 6. invivogen.com [invivogen.com]
- 7. cephamls.com [cephamls.com]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. benchchem.com [benchchem.com]
- 10. Protocol for measuring the caspase-8 activity at the DED filaments in adherent cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bdbiosciences.com [bdbiosciences.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.com [medchemexpress.com]
understanding Caspase-8 dependent cell death
An In-depth Technical Guide to Caspase-8 Dependent Cell Death
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caspase-8 is a pivotal initiator caspase that functions as a central regulator of cellular fate, orchestrating multiple pathways of programmed cell death.[1][2] Initially identified for its essential role in the extrinsic apoptosis pathway, its functions are now known to extend to the regulation of necroptosis and pyroptosis, placing it at a critical intersection of cell survival and inflammatory signaling.[3][4] This guide provides a detailed examination of the molecular mechanisms governing Caspase-8 dependent cell death, offers quantitative insights into these pathways, and presents detailed experimental protocols for their investigation.
The Core of Activation: The DISC
The activation of Caspase-8 is most classically initiated at the Death-Inducing Signaling Complex (DISC).[5][6] This process begins when extracellular ligands, such as FasL or TNF-related apoptosis-inducing ligand (TRAIL), bind to their cognate death receptors (e.g., Fas, TRAIL-R1/2) on the cell surface.[7][8] This ligation event triggers receptor trimerization and the recruitment of the adaptor protein FADD (Fas-Associated Death Domain) via homotypic interactions between their respective death domains (DD).[9][10]
FADD, in turn, recruits procaspase-8 through interactions between their death effector domains (DEDs).[11] This recruitment concentrates procaspase-8 molecules, facilitating their dimerization and subsequent auto-proteolytic activation.[5][12] Recent models suggest that procaspase-8 molecules form a DED chain or filament, which serves as the platform for dimerization and activation.[5][13] Upon activation, Caspase-8 is cleaved into its active subunits (p18 and p10), which then dissociate from the DISC to initiate downstream signaling cascades.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. Caspase-8 is the molecular switch for apoptosis, necroptosis and pyroptosis - Kölner UniversitätsPublikationsServer [kups.ub.uni-koeln.de]
- 3. (PDF) Caspase-8 is the molecular switch for apoptosis, necroptosis and pyroptosis (2019) | Melanie Fritsch | 735 Citations [scispace.com]
- 4. Caspase-8: regulating life and death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The chains of death: A new view on caspase-8 activation at the DISC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dissecting DISC regulation via pharmacological targeting of caspase-8/c-FLIPL heterodimer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Caspase-8, receptor-interacting protein kinase 1 (RIPK1), and RIPK3 regulate retinoic acid-induced cell differentiation and necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cellular Mechanisms Controlling Caspase Activation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Insights into the regulatory mechanism for caspase-8 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A death effector domain chain DISC model reveals a crucial role for caspase-8 chain assembly in mediating apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Caspase-8 Inhibitor II: Discovery, Development, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caspase-8 Inhibitor II, chemically known as Z-IETD-FMK (Benzyloxycarbonyl-Ile-Glu-Thr-Asp-fluoromethylketone), is a potent, cell-permeable, and irreversible inhibitor of caspase-8.[1] As a key initiator caspase in the extrinsic pathway of apoptosis, caspase-8 plays a pivotal role in programmed cell death, making Z-IETD-FMK an indispensable tool for researchers investigating cellular life and death processes.[2] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and experimental applications of Z-IETD-FMK, supplemented with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
The development of specific caspase inhibitors like Z-IETD-FMK was driven by the need to elucidate the distinct roles of individual caspases in the intricate process of apoptosis. The design strategy for these inhibitors typically involves a peptide sequence that is recognized by the target caspase, linked to a chemical moiety that irreversibly binds to the enzyme's active site. In the case of Z-IETD-FMK, the tetrapeptide sequence IETD (Isoleucine-Glutamic acid-Threonine-Aspartic acid) is preferentially recognized by caspase-8.[3] The N-terminus is protected by a benzyloxycarbonyl (Z) group, which enhances cell permeability, while the C-terminal fluoromethyl ketone (FMK) group forms a covalent bond with the active site of the caspase, ensuring irreversible inhibition.[4]
Mechanism of Action
Caspase-8 is a cysteine-aspartic protease that, upon activation, initiates a cascade of downstream effector caspases, ultimately leading to the dismantling of the cell.[5] The activation of caspase-8 is a critical step in the extrinsic apoptosis pathway, which is triggered by the binding of extracellular death ligands, such as FasL or TNF-α, to their cognate death receptors on the cell surface. This binding event leads to the formation of the Death-Inducing Signaling Complex (DISC), which recruits and facilitates the dimerization and auto-activation of pro-caspase-8.[2] Activated caspase-8 then proceeds to cleave and activate effector caspases, such as caspase-3, committing the cell to apoptosis. Z-IETD-FMK specifically targets and inhibits the proteolytic activity of activated caspase-8, thereby blocking the propagation of the apoptotic signal.[4]
Interestingly, caspase-8 also has a role in preventing a form of programmed necrosis known as necroptosis.[4] In certain cellular contexts, the inhibition of caspase-8 by Z-IETD-FMK can divert the cellular response towards necroptosis, providing a valuable experimental system for studying this alternative cell death pathway.[4]
Quantitative Data: Inhibitor Potency and Selectivity
The efficacy of a chemical inhibitor is defined by its potency and selectivity. The following table summarizes the half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values for Z-IETD-FMK and other relevant caspase inhibitors against a panel of caspases. This data is essential for selecting the appropriate inhibitor and concentration for a given experiment.
| Inhibitor | Primary Target(s) | IC50 / Ki (nM) | Notes |
| Z-IETD-FMK | Caspase-8 | IC50: ~350 | Also inhibits granzyme B. May partially inhibit other caspases at higher concentrations. |
| Caspase-10 | IC50: ~5,760 | ||
| Caspase-9 | IC50: ~3,700 | ||
| TNFα-induced apoptosis | IC50: 460 | In T-cells. | |
| Ac-DEVD-CHO | Caspase-3, Caspase-7 | Ki: 0.23 (for Caspase-3) | Also inhibits Caspase-8 (Ki: 0.92 nM). |
| Q-VD-OPh | Pan-caspase | IC50: 25 - 400 | Broad-spectrum inhibitor of caspases 1, 3, 8, and 9. |
| Z-VAD-FMK | Pan-caspase | - | Irreversible, broad-spectrum caspase inhibitor. |
Note: IC50 and Ki values can vary depending on the specific assay conditions, substrate, and enzyme source.
Experimental Protocols
General Synthesis Strategy for Peptide Fluoromethyl Ketones
Solid-Phase Peptide Synthesis (SPPS): This is a common method for synthesizing peptides. An improved technique for creating peptidyl-fluoromethyl ketones involves coupling an aspartate fluoromethyl ketone to a linker and then mounting it onto a resin. Standard Fmoc (9-fluorenylmethyloxycarbonyl) peptide synthesis procedures can then be used to build the peptide chain. The key steps in SPPS include:
-
Resin Loading: Attaching the first C-terminal amino acid (in this case, a protected aspartate fluoromethyl ketone derivative) to a solid support (resin).
-
Deprotection: Removing the temporary Fmoc protecting group from the N-terminus of the attached amino acid.
-
Coupling: Adding the next Fmoc-protected amino acid, which couples to the free N-terminus of the preceding amino acid.
-
Washing: Washing the resin to remove excess reagents and byproducts.
-
Repeat: Repeating the deprotection and coupling steps until the desired peptide sequence is assembled.
-
Cleavage: Cleaving the completed peptide from the resin and removing any permanent side-chain protecting groups.
Solution-Phase Peptide Synthesis: This method involves carrying out the synthesis entirely in a solvent system. A repetitive solution-phase synthesis approach involves coupling amino acids and peptide acids with a slight excess of activated esters in a THF/water solvent mixture. The peptide acid intermediates are then isolated by acidification and extraction.
Cell-Free Caspase-8 Inhibition Assay
This protocol describes a method to determine the inhibitory activity of Z-IETD-FMK on purified caspase-8 in a cell-free system.
Materials:
-
Recombinant active caspase-8
-
Z-IETD-FMK
-
Caspase-8 substrate, e.g., Ac-IETD-pNA (colorimetric) or Ac-IETD-AFC (fluorometric)
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT)
-
DMSO
-
96-well microplate (clear for colorimetric, black for fluorometric)
-
Microplate reader
Procedure:
-
Prepare Inhibitor Dilutions: Prepare a serial dilution of Z-IETD-FMK in DMSO. Further dilute these stock solutions in Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid solvent effects.
-
Enzyme Preparation: Dilute the recombinant active caspase-8 to the working concentration in ice-cold Assay Buffer.
-
Assay Setup: In the 96-well plate, add the diluted Z-IETD-FMK solutions. Include a positive control (enzyme without inhibitor) and a negative control (Assay Buffer without enzyme).
-
Enzyme Addition: Add the diluted caspase-8 to each well (except the negative control) and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Add the caspase-8 substrate (e.g., Ac-IETD-pNA) to all wells to initiate the reaction.
-
Measurement: Immediately measure the absorbance (at 405 nm for pNA) or fluorescence (Excitation/Emission ~400/~505 nm for AFC) over time using a microplate reader.
-
Data Analysis: Calculate the reaction rates from the linear portion of the progress curves. Determine the percentage of inhibition for each Z-IETD-FMK concentration relative to the uninhibited control. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Cell-Based Apoptosis Assay using Flow Cytometry (Annexin V/Propidium Iodide Staining)
This protocol describes how to use Z-IETD-FMK to investigate the role of caspase-8 in apoptosis induced in a cell culture model.
Materials:
-
Cell line of interest (e.g., Jurkat cells)
-
Complete cell culture medium
-
Apoptosis-inducing agent (e.g., anti-Fas antibody, TNF-α)
-
Z-IETD-FMK stock solution (in DMSO)
-
Annexin V-FITC/PE Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at a density that will allow for optimal growth and treatment.
-
Inhibitor Pre-treatment: Pre-incubate the cells with various concentrations of Z-IETD-FMK (e.g., 10-50 µM) for 30-60 minutes. Include a vehicle control (DMSO) and a negative control (untreated cells).
-
Apoptosis Induction: Add the apoptosis-inducing agent to the appropriate wells and incubate for the required time to induce apoptosis (e.g., 3-6 hours).
-
Cell Harvesting: Gently harvest the cells (both adherent and suspension) and transfer them to flow cytometry tubes.
-
Washing: Wash the cells with cold PBS by centrifugation.
-
Staining: Resuspend the cell pellet in Annexin V Binding Buffer. Add Annexin V-FITC/PE and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Add more Binding Buffer to each tube and analyze the samples on a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic or necrotic cells
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. An improved method for the incorporation of fluoromethyl ketones into solid phase peptide synthesis techniques | Crick [crick.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. An improved method for the incorporation of fluoromethyl ketones into solid phase peptide synthesis techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
Z-IETD-FMK: A Technical Guide for the Study of Necroptosis
For Researchers, Scientists, and Drug Development Professionals
December 21, 2025
Introduction
Necroptosis is a form of regulated necrosis, a pro-inflammatory mode of cell death critical in various physiological and pathological processes, including inflammation, infectious diseases, and cancer.[1] Unlike apoptosis, which is a non-inflammatory, caspase-dependent process, necroptosis is characterized by cellular swelling, plasma membrane rupture, and the release of damage-associated molecular patterns (DAMPs), which triggers an inflammatory response.[1][2] A key chemical probe for inducing and studying necroptosis is Z-IETD-FMK, a potent and selective inhibitor of caspase-8.[1][2][3] This technical guide provides an in-depth exploration of the molecular mechanisms by which Z-IETD-FMK facilitates the study of necroptosis, supported by quantitative data, detailed experimental protocols, and visualizations of the pertinent signaling pathways.
The Core Mechanism: Shifting the Balance from Apoptosis to Necroptosis
Under normal physiological conditions, the activation of death receptors like Tumor Necrosis Factor Receptor 1 (TNFR1) initiates a signaling cascade that can lead to either cell survival or apoptosis.[1] Caspase-8 is a pivotal player in this decision, acting as both an initiator caspase for apoptosis and a crucial inhibitor of the necroptotic pathway.[1][2][4][5] It achieves the latter by cleaving and inactivating key mediators of necroptosis, Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3.[1]
Z-IETD-FMK is a tetrapeptide (Ile-Glu-Thr-Asp) linked to a fluoromethyl ketone (fmk) moiety.[1] This structure allows it to irreversibly bind to the active site of caspase-8, inhibiting its proteolytic activity.[1][6] By blocking caspase-8, Z-IETD-FMK prevents the cleavage of RIPK1 and RIPK3, thereby permitting the assembly of a pro-necroptotic signaling complex known as the necrosome.[1]
The Necroptotic Signaling Cascade Induced by Z-IETD-FMK
The induction of necroptosis using Z-IETD-FMK, typically in the presence of a stimulus like TNF-α, involves several key steps:
-
Death Receptor Activation and Complex I Formation : The binding of TNF-α to its receptor, TNFR1, leads to the formation of a membrane-bound signaling complex known as Complex I. This complex includes TRADD, TRAF2, cIAPs, and RIPK1.[1] In this state, RIPK1 is ubiquitinated by cIAPs, which promotes cell survival pathways like NF-κB.[1]
-
Transition to Complex II (Apoptotic or Necroptotic) : When cIAPs are inhibited (for instance, by Smac mimetics), a cytosolic complex called Complex II is formed.[1] In the presence of active caspase-8, Complex II (composed of FADD, pro-caspase-8, and RIPK1) leads to apoptosis.[1]
-
Z-IETD-FMK's Intervention and Necrosome Formation : Z-IETD-FMK's inhibition of caspase-8 is the critical juncture that diverts the cell from apoptosis towards necroptosis.[1][2] This allows RIPK1 and RIPK3 to interact and form the necrosome, a key step in the necroptotic pathway.[1]
-
Execution of Necroptosis : Within the necrosome, RIPK1 and RIPK3 phosphorylate each other, leading to the recruitment and phosphorylation of the Mixed Lineage Kinase Domain-Like protein (MLKL).[1] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it is believed to form pores, leading to a loss of membrane integrity, cell swelling, and eventual lysis.[1] This rupture releases DAMPs, which can trigger an inflammatory response in the surrounding tissue.[1]
Data Presentation: Quantitative Parameters for Z-IETD-FMK Usage
The effective concentration of Z-IETD-FMK can vary depending on the cell line and experimental conditions. It is often used in combination with other stimuli, such as TNF-α and a Smac mimetic, to robustly induce necroptosis.[1]
| Property | Value | Reference |
| Full Name | Benzyloxycarbonyl-Ile-Glu-Thr-Asp-fluoromethylketone | [6] |
| Synonyms | Z-IE(OMe)TD(OMe)-FMK | [3][6][7] |
| Molecular Formula | C₃₀H₄₃FN₄O₁₁ | [3][6] |
| Molecular Weight | 654.68 g/mol | [3][6] |
| CAS Number | 210344-98-2 | [3][6] |
| Appearance | Translucent film or solid powder | [6] |
| Solubility | Soluble in DMSO (e.g., 5 mM) | [3][6] |
| Purity | ≥95% (UHPLC) | [3][6] |
| Storage | Store at -20°C. Reconstituted solutions are stable for up to 6 months at -20°C. Avoid repeated freeze-thaw cycles. | [6] |
| Typical Working Concentration | 1-20 µM for cell culture assays | [3] |
| Cell Line | Z-IETD-FMK Concentration (µM) | Co-stimulants | Incubation Time (hours) | Outcome | Reference |
| L929 (Mouse fibrosarcoma) | 20 - 50 | TNF-α (1-10 ng/mL) | 3 - 8 | Induction of necroptosis | [1] |
| Jurkat (Human T-cell leukemia) | 20 - 40 | TNF-α (20 ng/mL), Smac mimetic (1 µM) | 24 | Switch from apoptosis to necroptosis | [1] |
| Primary Macrophages | 20 - 50 | TNF-α (100 ng/mL) or LPS (100 ng/mL) | 20 - 24 | Induction of necroptosis | [1] |
| HT-29 (Human colon cancer) | 20 | TNF-α (10 ng/mL), Smac mimetic (e.g., BV6; 100 nM) | 4, 8, or 24 | Induction of necroptosis | [1] |
Experimental Protocols
Protocol 1: Induction of Necroptosis in Cell Culture
This protocol describes a general procedure for inducing necroptosis using Z-IETD-FMK in combination with TNF-α and a Smac mimetic.[1][2]
Materials:
-
Cell line of interest (e.g., HT-29, L929, Jurkat)
-
Complete cell culture medium
-
Z-IETD-FMK (stock solution in DMSO)
-
TNF-α (stock solution in sterile water or PBS with BSA)
-
Smac mimetic (e.g., BV6; stock solution in DMSO)
-
Multi-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere and grow overnight.[1][2]
-
Pre-treatment: Pre-treat the cells with Z-IETD-FMK at the desired final concentration (e.g., 20 µM) for 30-60 minutes.[1]
-
Induction: Add TNF-α (e.g., 10-20 ng/mL) and the Smac mimetic (e.g., 100 nM - 5 µM) to the cell culture medium.[1][2]
-
Incubation: Incubate the cells for the desired time period (e.g., 4, 8, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO₂.[1][2]
-
Downstream Analysis: Proceed with downstream analysis, such as cell viability assays or western blotting.[1]
Controls:
-
Untreated Control: Cells treated with vehicle (e.g., DMSO) only.[2]
-
Apoptosis Control (TS): Cells treated with TNF-α and the Smac mimetic without Z-IETD-FMK.[2]
-
Inhibitor Controls: Cells treated with Z-IETD-FMK alone or the Smac mimetic alone to assess any potential off-target effects.[2]
Protocol 2: Western Blot for Phosphorylated MLKL (pMLKL)
Detection of phosphorylated MLKL is a key indicator of necroptosis activation.[1][2]
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-MLKL (Ser358), anti-total MLKL, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Lyse cell pellets in RIPA buffer on ice for 30 minutes.[1]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer the proteins to a PVDF membrane.[2]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using a chemiluminescent substrate and an imaging system.
Mandatory Visualizations
Figure 1: Z-IETD-FMK diverts TNF-α signaling from apoptosis to necroptosis by inhibiting caspase-8.
Figure 2: A generalized experimental workflow for the induction of necroptosis using Z-IETD-FMK.
Considerations and Off-Target Effects
While Z-IETD-FMK is a potent and selective inhibitor of caspase-8, it is not entirely specific.[8] It can exhibit off-target effects on other caspases, such as caspase-3 and -9, although generally with lower potency.[8] It has also been identified as an inhibitor of granzyme B.[7][8] Furthermore, Z-IETD-FMK has been shown to have non-caspase off-target effects, including the suppression of T-cell proliferation and blocking the NF-κB signaling pathway in activated primary T-cells.[8] The related pan-caspase inhibitor Z-VAD-FMK has been reported to induce autophagy by inhibiting N-glycanase 1 (NGLY1), an effect that may also be relevant for Z-IETD-FMK.[8][9][10] Therefore, it is crucial to use the lowest effective concentration of Z-IETD-FMK and include appropriate controls, such as a negative control peptide like Z-FA-FMK, to distinguish between caspase-dependent and -independent effects.[8]
Conclusion
Z-IETD-FMK is an indispensable tool for researchers investigating the molecular mechanisms of necroptosis. Its ability to specifically inhibit caspase-8 allows for the controlled induction of the necroptotic pathway, providing a valuable model to study this alternative form of programmed cell death. By understanding its mechanism of action, adhering to detailed experimental protocols, and being mindful of potential off-target effects, researchers can effectively employ Z-IETD-FMK to advance our understanding of cellular life and death processes, with potential implications for the development of novel therapeutics for a range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. invivogen.com [invivogen.com]
- 4. academic.oup.com [academic.oup.com]
- 5. news-medical.net [news-medical.net]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 10. Off-target inhibition of NGLY1 by the polycaspase inhibitor Z-VAD-fmk induces cellular autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular Targets of Caspase-8 Inhibitor II: A Technical Guide
This technical guide provides a comprehensive overview of the molecular interactions and cellular effects of Caspase-8 Inhibitor II, also known as Z-IETD-FMK (Benzyloxycarbonyl-Ile-Glu-Thr-Asp-fluoromethylketone). Designed for researchers, scientists, and drug development professionals, this document details the inhibitor's primary and off-target interactions, summarizes quantitative data, presents key signaling pathways, and provides detailed experimental protocols for its use and validation.
Introduction
Caspase-8 is a critical initiator caspase in the extrinsic pathway of apoptosis, a form of programmed cell death essential for tissue homeostasis and the elimination of damaged or infected cells.[1] It also plays a pivotal role at the crossroads of cell survival, inflammation, and an alternative form of programmed cell death known as necroptosis.[2]
This compound, Z-IETD-FMK, is a potent, cell-permeable, and irreversible inhibitor widely used to study the roles of Caspase-8.[3][4] Its design is based on the preferred tetrapeptide substrate recognition sequence of Caspase-8, IETD (Ile-Glu-Thr-Asp).[5] This sequence is coupled to a fluoromethylketone (FMK) group, which forms an irreversible covalent bond with the cysteine residue in the active site of the caspase.[3] The N-terminus is protected by a benzyloxycarbonyl (Z) group, which enhances cell permeability, allowing for effective inhibition of intracellular Caspase-8.[2][5] While highly selective, it is not entirely specific, and understanding its full target profile is crucial for accurate interpretation of experimental results.[6]
Molecular Targets and Inhibitory Potency
The primary molecular target of Z-IETD-FMK is Caspase-8. However, it exhibits inhibitory activity against other proteases, particularly other caspases and the serine protease Granzyme B. The degree of inhibition is concentration-dependent, and off-target effects are more prominent at higher concentrations.
Quantitative Inhibitory Data
The following table summarizes the half-maximal inhibitory concentrations (IC50) of Z-IETD-FMK against its primary target and known off-targets. These values are compiled from various in vitro, cell-free enzymatic assays and can vary based on experimental conditions such as substrate concentration and enzyme source.
| Target Protease | Type | IC50 / Ki Value | Notes |
| Caspase-8 | Cysteine Protease | ~350 nM (IC50) [5][7][8][9] | Primary target. An IC50 of 0.46 µM was reported for inhibiting TNFα-induced apoptosis in cells.[5][10] |
| Granzyme B | Serine Protease | Inhibitory activity reported[6][10][11][12] | A significant off-target. Specific IC50 values are not consistently reported in literature. |
| Caspase-10 | Cysteine Protease | ~5.76 µM (IC50)[5][7] | Shows cross-reactivity due to structural homology with Caspase-8. |
| Caspase-9 | Cysteine Protease | ~3.7 µM (IC50)[5][7] | Off-target inhibition is approximately 10-fold weaker than for Caspase-8. |
| Caspase-3 | Cysteine Protease | Partial inhibition observed[9][10] | An effector caspase; inhibition can confound apoptosis readouts. |
| NF-κB Pathway | Signaling Pathway | Inhibition reported[6][10] | May occur independently of caspase inhibition, affecting inflammatory signaling.[13] |
Signaling Pathways Involving Caspase-8
Caspase-8 is a key signaling node. Its inhibition by Z-IETD-FMK has profound effects on multiple cellular pathways, primarily the extrinsic apoptosis pathway and the regulation of necroptosis.
Extrinsic Apoptosis Pathway
In the canonical extrinsic pathway, binding of death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface triggers the formation of the Death-Inducing Signaling Complex (DISC).[5] This complex recruits Pro-caspase-8, leading to its dimerization and auto-activation. Active Caspase-8 then initiates the execution phase of apoptosis by directly cleaving and activating downstream effector caspases, such as Caspase-3 and -7. Z-IETD-FMK directly and irreversibly binds to the active site of Caspase-8, preventing this downstream cascade.
References
- 1. sanbio.nl [sanbio.nl]
- 2. invivogen.com [invivogen.com]
- 3. benchchem.com [benchchem.com]
- 4. Z-IETD-FMK | AAT Bioquest [aatbio.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. z-IETD-FMK | Caspase-8 inhibitor | Probechem Biochemicals [probechem.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. scbt.com [scbt.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. researchgate.net [researchgate.net]
The Role of Caspase-8: A Nexus of Cell Death, Inflammation, and Immunity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Caspase-8, a cysteine-aspartic protease, is a critical signaling molecule that extends far beyond its canonical role as the initiator of extrinsic apoptosis.[1] While its function in programmed cell death is well-established, a growing body of evidence highlights its multifaceted, non-apoptotic roles in regulating inflammation and immunity.[2][3] Caspase-8 acts as a crucial molecular switch, arbitrating between different cell death pathways, including apoptosis and necroptosis, and directly participating in inflammatory signaling.[4][5] It is involved in the activation of inflammasomes, the processing of pro-inflammatory cytokines like IL-1β, and the modulation of immune cell activation and homeostasis.[6][7][8] Dysregulation of Caspase-8 activity is implicated in a range of pathologies, from immunodeficiency and autoimmune disorders to cancer, making it a significant target for therapeutic intervention.[5][9] This technical guide provides a comprehensive overview of the signaling pathways, molecular interactions, and cellular functions of Caspase-8, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development professionals.
Introduction
Caspase-8 (CASP8) is a member of the caspase family of proteases, initially identified for its essential role in initiating the extrinsic apoptosis pathway upon stimulation of death receptors like FAS and TNF-receptor 1 (TNFR1).[6][10] It is synthesized as an inactive zymogen, procaspase-8, which contains two N-terminal death effector domains (DEDs) and a C-terminal protease domain.[5] Upon ligand binding to a death receptor, procaspase-8 is recruited to a multi-protein complex called the Death-Inducing Signaling Complex (DISC), where it undergoes dimerization and autocatalytic activation.[10] This activated Caspase-8 then initiates a downstream caspase cascade, leading to the execution phase of apoptosis.
However, research over the past decade has revealed that the functions of Caspase-8 are far more diverse.[3][11][12] It has emerged as a key regulator of necroptosis, an inflammatory form of programmed cell death, and a direct participant in inflammatory signaling cascades.[2][4] Furthermore, Caspase-8 is essential for the proper activation and function of various immune cells, including T cells, B cells, and natural killer (NK) cells.[8][13] Humans with inactivating mutations in the CASP8 gene suffer from a complex syndrome characterized by lymphadenopathy, splenomegaly, and immunodeficiency due to defective lymphocyte activation and homeostasis.[8][14][15] This guide delves into the canonical and non-canonical functions of Caspase-8, providing a technical framework for its study.
The Canonical Role of Caspase-8 in Apoptosis
The best-characterized function of Caspase-8 is the initiation of extrinsic apoptosis. This pathway is triggered by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their cognate death receptors on the cell surface.
Signaling Pathway:
-
DISC Formation: Ligand binding induces receptor trimerization and the recruitment of the adaptor protein FADD (Fas-Associated Death Domain). FADD, in turn, recruits procaspase-8 via interactions between their respective DEDs. This assembly forms the DISC.[10]
-
Caspase-8 Activation: The high local concentration of procaspase-8 within the DISC facilitates its dimerization and subsequent autocatalytic cleavage, generating the active heterotetramer (p18/p10)₂.[7]
-
Execution Phase: Activated Caspase-8 can then initiate apoptosis through two main routes:
-
Direct Pathway (Type I cells): Caspase-8 directly cleaves and activates effector caspases, such as Caspase-3 and Caspase-7.[7]
-
Mitochondrial Amplification (Type II cells): Caspase-8 cleaves the BH3-only protein Bid to its truncated form, tBid. tBid translocates to the mitochondria, inducing mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of Caspase-9 and the apoptosome.[7]
-
-
Cell Demise: Effector caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Non-Apoptotic Functions in Inflammation and Immunity
Beyond apoptosis, Caspase-8 has critical, non-death-related functions and regulates alternative cell death pathways that are inherently inflammatory.[1][2][11]
Regulation of Necroptosis
Necroptosis is a regulated, pro-inflammatory form of necrosis that is executed by Receptor-Interacting Protein Kinase 3 (RIPK3) and Mixed Lineage Kinase Domain-Like protein (MLKL). Caspase-8 is the master inhibitor of this pathway.[4]
Molecular Switch:
-
In the presence of active Caspase-8: Upon TNFR1 stimulation, a complex (Complex I) forms, leading to NF-κB activation. Subsequently, a cytosolic complex (Complex II or the Ripoptosome) containing FADD, RIPK1, and procaspase-8 assembles.[4][16] Here, active Caspase-8 cleaves and inactivates RIPK1 and RIPK3, thereby preventing necroptosis and shunting the signal towards apoptosis.[5][6]
-
In the absence or inhibition of Caspase-8: When Caspase-8 is absent or its activity is blocked (e.g., by viral inhibitors or pharmacological agents), RIPK1 and RIPK3 are not cleaved. They auto- and trans-phosphorylate each other, forming a functional "necrosome."[4] Activated RIPK3 then phosphorylates MLKL, causing it to oligomerize and translocate to the plasma membrane, where it forms pores, leading to cell lysis and the release of damage-associated molecular patterns (DAMPs).[17]
References
- 1. Multiple roles of caspase-8 in cell death, inflammation, and innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Non-apoptotic functions of caspase-8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. blog.uni-koeln.de [blog.uni-koeln.de]
- 5. Caspase-8 in inflammatory diseases: a potential therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Caspase-8: Arbitrating Life and Death in the Innate Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Caspase-8 deficiency in T cells leads to a lethal lymphoinfiltrative immune disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ovid.com [ovid.com]
- 11. Multiple roles of caspase‐8 in cell death, inflammation, and innate immunity | Semantic Scholar [semanticscholar.org]
- 12. Caspase-8 serves both apoptotic and nonapoptotic roles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 14. Lymphoproliferation, immunodeficiency and early-onset inflammatory bowel disease associated with a novel mutation in Caspase 8 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lymphoproliferation, immunodeficiency and early-onset inflammatory bowel disease associated with a novel mutation in Caspase 8 | Haematologica [haematologica.org]
- 16. Caspase-8 Acts as a Molecular Rheostat to Limit RIPK1- and MyD88-Mediated Dendritic Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Induction and Detection of Necroptotic Cell Death in Mammalian Cell Culture | Springer Nature Experiments [experiments.springernature.com]
Z-IETD-FMK in Cancer Cell Research: A Technical Guide to a Potent Caspase-8 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-IETD-FMK (Benzyloxycarbonyl-Ile-Glu-Thr-Asp-fluoromethylketone) is a highly specific, cell-permeable, and irreversible inhibitor of caspase-8, a critical initiator caspase in the extrinsic pathway of apoptosis.[1][2] Its tetrapeptide sequence, "IETD," is preferentially recognized by caspase-8, making it an invaluable tool for dissecting the intricate signaling cascades that govern programmed cell death.[1][3] Beyond its role in studying apoptosis, Z-IETD-FMK has emerged as a key chemical probe for inducing and investigating necroptosis, a regulated form of necrosis, in cancer cells.[4][5] This technical guide provides a comprehensive overview of preliminary studies involving Z-IETD-FMK in cancer cells, presenting quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways.
Data Presentation
The efficacy of Z-IETD-FMK has been evaluated across various cancer cell lines through both enzymatic and cell-based assays. The following tables summarize key quantitative data from these studies, providing a comparative reference for experimental design.
Table 1: In Vitro Enzymatic Inhibition of Caspase-8
This table presents the half-maximal inhibitory concentration (IC50) values of Z-IETD-FMK and other caspase inhibitors against purified caspase-8 enzyme, offering a direct comparison of their intrinsic inhibitory potency.[6][7]
| Inhibitor | Target Caspase(s) | IC50 (nM) in Cell-Free Assay |
| Z-IETD-FMK | Caspase-8 | 350 [6][7] |
| Ac-LESD-CMK | Caspase-8 | 50[6][7] |
| z-LEHD-FMK | Caspase-8, Caspase-9 | 0.70 (for Caspase-8)[7] |
| Q-VD-Oph | Pan-caspase | 25 - 400[7] |
| Ac-DEVD-CHO | Caspase-3, Caspase-7, Caspase-8 | 0.92 (Ki, nM for Caspase-8)[7] |
Note: Lower IC50 values indicate higher potency. Data is compiled from various sources and assay conditions may differ.[7]
Table 2: Effective Concentrations of Z-IETD-FMK in Cancer Cell Lines
| Cell Line | Cancer Type | Inducing Agent | Z-IETD-FMK Concentration | Observed Effect |
| Jurkat | T-cell Leukemia | Anti-Fas antibody | 40 µM | Reduced apoptosis from 94% to 19%.[6] |
| Jurkat | T-cell Leukemia | Camptothecin | 20 µM | Reduced apoptosis by ~42%.[6] |
| HCT-116 | Colon Carcinoma | Fisetin | 20 µM | Mitigated fisetin-induced apoptosis.[6] |
| MRK-nu-1 | Not Specified | Sodium Butyrate | 10 µM | Blocked the formation of caspase-3 active forms.[6] |
| HL-60 | Promyelocytic Leukemia | 23-HUA | 50 µM | Completely blocked DNA fragmentation.[6] |
| MG63 | Osteosarcoma | MSP-4 | 10 µM | Partially reversed MSP-4-induced cytotoxicity.[6] |
| HepG2 | Hepatocellular Carcinoma | Proton Pump Inhibitors | Not specified | Accelerated PPI-induced cell death.[6] |
Experimental Protocols
To ensure reproducibility and facilitate experimental design, detailed methodologies for key experiments involving Z-IETD-FMK are provided below.
Protocol 1: Inhibition of Apoptosis in Cell Culture
This protocol provides a general framework for using Z-IETD-FMK to inhibit apoptosis in a cell culture model.[1]
Materials:
-
Lyophilized Z-IETD-FMK
-
High-purity DMSO[1]
-
Cell culture medium appropriate for the cell line
-
Apoptosis-inducing agent (e.g., anti-Fas antibody, TRAIL, chemotherapy drug)[6]
-
Cell line of interest (e.g., Jurkat cells)[1]
-
Annexin V-FITC Apoptosis Detection Kit[6]
-
Flow cytometer[6]
Procedure:
-
Reconstitution of Z-IETD-FMK: Reconstitute lyophilized Z-IETD-FMK in high-purity DMSO to create a stock solution (e.g., 10 mM).[8] Store the stock solution in small aliquots at -20°C to avoid multiple freeze-thaw cycles.[8]
-
Cell Seeding: Seed the cancer cells in appropriate culture plates at a density that will allow for logarithmic growth during the experiment.[6] Allow cells to adhere and grow overnight.[6]
-
Pre-incubation with Z-IETD-FMK: Pre-treat the cells with the desired concentration of Z-IETD-FMK (typically in the range of 10-50 µM) for 30 minutes to 1 hour.[1] It is crucial to maintain a final DMSO concentration below 0.2% to avoid cellular toxicity.[1]
-
Apoptosis Induction: Add the apoptosis-inducing agent to the cell culture.[1] Include appropriate controls: untreated cells, cells treated with the inducer alone, and cells treated with Z-IETD-FMK alone.[6]
-
Incubation: Incubate the cells for the time required for the inducing agent to trigger apoptosis (e.g., 3 to 5.5 hours).[1]
-
Apoptosis Assessment (Annexin V Staining):
-
Harvest and wash the cells with ice-cold PBS.[6]
-
Resuspend the cells in 1X Binding Buffer.[6]
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[6]
-
Incubate for 15 minutes at room temperature in the dark.[6]
-
Analyze the cells by flow cytometry. An increase in the Annexin V-positive population indicates apoptosis.[6]
-
Protocol 2: Induction of Necroptosis in Cancer Cells
This protocol describes a general procedure for inducing necroptosis in a cancer cell line using a combination of TNF-α, a Smac mimetic, and Z-IETD-FMK (TSZ treatment).[4]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
TNF-α
-
Smac mimetic (e.g., BV6)[9]
-
Z-IETD-FMK
-
DMSO
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in multi-well plates and allow them to adhere overnight.[4]
-
Pre-treatment: Pre-incubate cells with a Smac mimetic for a designated period.[4]
-
Inhibition of Caspase-8: Add Z-IETD-FMK to a final concentration of 20 µM.[4]
-
Necroptosis Induction: Add TNF-α to a final concentration of 20 ng/mL.[4]
-
Controls:
-
Incubation: Incubate the cells for the desired period (e.g., 4, 8, 12, or 24 hours).[4]
-
Necroptosis Assessment (PI Staining):
-
Harvest the cells.
-
Stain with Propidium Iodide (PI).
-
Analyze by flow cytometry. An increase in the PI-positive population indicates necroptotic cell death.[4]
-
Protocol 3: Western Blotting for Caspase Cleavage
This protocol outlines the steps to confirm the inhibitory effect of Z-IETD-FMK on caspase-8 activity by analyzing the cleavage of pro-caspase-8 and its downstream targets.[10]
Materials:
-
Treated and untreated cell lysates
-
Lysis buffer
-
Primary antibodies (e.g., anti-caspase-8, anti-caspase-3, anti-PARP)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using a suitable lysis buffer.[10]
-
Protein Quantification: Determine the protein concentration of each cell lysate.[10]
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.[10]
-
Separate proteins by electrophoresis and transfer them to a membrane.[10]
-
Block the membrane and incubate with primary antibodies overnight at 4°C.[10]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.[10]
-
Detect the protein bands using a chemiluminescent substrate. A decrease in the cleaved forms of caspases and PARP in Z-IETD-FMK-treated samples indicates inhibition.[11]
-
Mandatory Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a typical experimental workflow involving Z-IETD-FMK.
Caption: Extrinsic apoptosis pathway initiated by death receptor ligation and inhibited by Z-IETD-FMK.
Caption: Necroptosis pathway induced by TNF-α upon caspase-8 inhibition by Z-IETD-FMK.
Caption: A typical experimental workflow for studying the effects of Z-IETD-FMK on cell death.
Conclusion
Z-IETD-FMK is an essential tool for researchers investigating the molecular mechanisms of cell death in cancer.[6] Its high specificity for caspase-8 allows for the precise dissection of the extrinsic apoptosis pathway and provides a reliable method for inducing necroptosis.[4][8] The data and protocols presented in this guide offer a solid foundation for designing and interpreting experiments aimed at exploring the therapeutic potential of targeting cell death pathways in oncology. Further research is warranted to expand the profile of its efficacy in a broader range of cancer cell types and to explore its potential in combination therapies and in vivo models.[6][12]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. invivogen.com [invivogen.com]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Combination therapy in combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Neurodegenerative Disease with Caspase-8 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neurodegenerative diseases such as Alzheimer's, Parkinson's, Huntington's, and Amyotrophic Lateral Sclerosis (ALS) are characterized by the progressive loss of neuronal structure and function. A key pathological mechanism implicated in this neuronal demise is apoptosis, or programmed cell death, in which Caspase-8 plays a critical role as an initiator caspase. Beyond its classical role in apoptosis, Caspase-8 is now understood to be a pivotal regulator of necroptosis and neuroinflammation, placing it at a crucial nexus of cell fate decisions in the central nervous system. This technical guide provides an in-depth overview of the core methodologies and quantitative data related to the investigation of Caspase-8 inhibitors as potential therapeutic agents for neurodegenerative diseases. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to design, execute, and interpret experiments in this promising field.
The Dual Role of Caspase-8 in Neurodegeneration
Caspase-8 is a cysteine-aspartic protease that functions as a primary initiator of the extrinsic apoptosis pathway. Upon activation by death receptors like Fas or TNFR1, Caspase-8 initiates a proteolytic cascade leading to the activation of executioner caspases (e.g., Caspase-3) and subsequent dismantling of the cell.
However, the function of Caspase-8 in the context of neurodegeneration is more complex. It also acts as a critical negative regulator of a form of programmed necrosis called necroptosis. By cleaving and inactivating key components of the necroptotic machinery, namely RIPK1 and RIPK3, Caspase-8 prevents this highly inflammatory mode of cell death. Furthermore, Caspase-8 is implicated in neuroinflammatory processes, particularly in microglia, the resident immune cells of the brain.[1][2][3] The activation of Caspase-8 in microglia can drive the production of pro-inflammatory cytokines, contributing to the chronic neuroinflammation observed in many neurodegenerative conditions.[4][5]
This dual functionality presents both an opportunity and a challenge for therapeutic intervention. Inhibition of Caspase-8 could potentially protect neurons from apoptosis, but it also carries the risk of disinhibiting necroptosis, a more inflammatory and potentially more damaging form of cell death.[3][6] Therefore, a thorough understanding of the cellular context and the specific signaling pathways involved is crucial when investigating Caspase-8 inhibitors.
Key Signaling Pathways Involving Caspase-8
The following diagrams illustrate the central signaling pathways in which Caspase-8 is a key player.
Caption: Extrinsic Apoptosis Pathway initiated by death receptor activation.
References
- 1. researchgate.net [researchgate.net]
- 2. Table 2, IC50 values for selected compounds versus caspase panel - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Effect of low doses of actinomycin D on neuroblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GraphViz Examples and Tutorial [graphs.grevian.org]
- 6. Caspase-8 Is an Effector in Apoptotic Death of Dopaminergic Neurons in Parkinson's Disease, But Pathway Inhibition Results in Neuronal Necrosis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Caspase-8 Inhibitor II (Z-IETD-FMK) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caspase-8 is a critical initiator caspase in the extrinsic pathway of apoptosis, a form of programmed cell death essential for tissue homeostasis and elimination of damaged or infected cells.[1][2] This pathway is triggered by the binding of extracellular death ligands, such as FasL or TNF-α, to their corresponding death receptors on the cell surface.[1] This interaction leads to the formation of the Death-Inducing Signaling Complex (DISC), which recruits and activates pro-caspase-8.[3] Activated caspase-8 then initiates a downstream cascade by cleaving and activating executioner caspases, such as caspase-3, ultimately leading to the dismantling of the cell.[1]
Caspase-8 Inhibitor II, also known as Z-IETD-FMK (Benzyloxycarbonyl-Ile-Glu-Thr-Asp-fluoromethylketone), is a potent, cell-permeable, and irreversible inhibitor of caspase-8.[1] Its specificity is derived from the IETD tetrapeptide sequence, which is preferentially recognized by the active site of caspase-8.[1][4] The fluoromethylketone (FMK) group forms an irreversible covalent bond with the catalytic cysteine residue in the active site of caspase-8, thereby blocking its proteolytic activity.[1] The N-terminal benzyloxycarbonyl (Z) group enhances the inhibitor's cell permeability.[1] Beyond apoptosis, inhibiting caspase-8 with Z-IETD-FMK can, in some cellular contexts, shift the cell death mechanism towards necroptosis, a form of programmed necrosis.[1][4] This inhibitor is a valuable tool for studying the intricate signaling pathways of apoptosis and other forms of regulated cell death.
Data Presentation
Inhibitor Specifications
| Property | Value | Source |
| Synonyms | Z-Ile-Glu(O-ME)-Thr-Asp(O-Me) fluoromethyl ketone, Z-IETD-FMK | [4] |
| CAS Number | 210344-98-2 | [4] |
| Molecular Formula | C₃₀H₄₃FN₄O₁₁ | [4][5] |
| Molecular Weight | 654.68 g/mol | [4][5] |
| Purity | ≥95% (UHPLC) | [4] |
| Form | White to yellow powder | [5] |
| Cell Permeability | Yes | [1][2][6] |
| Reversibility | Irreversible | [1][2][5] |
Quantitative Data: Inhibitory Activity and Experimental Conditions
| Cell Line | Assay Type | Inducing Agent | Z-IETD-FMK Concentration | Incubation Time | Outcome | Source |
| Jurkat | Apoptosis Assay (Flow Cytometry) | Anti-Fas antibody | 40 µM | 5.5 hours | Reduced apoptosis from 94% to 19% | [1] |
| Jurkat | Apoptosis Assay (Flow Cytometry) | Camptothecin | 20 µM | 3 hours | Reduced apoptosis from ~42% to untreated control levels | [1][7] |
| HL-60 | DNA Fragmentation | 23-HUA | 50 µM | 1 hour | Completely blocked 23-HUA-induced DNA fragmentation | [1][8] |
| MG63 | Cytotoxicity Assay | MSP-4 | 10 µM | - | Partially reversed MSP-4-induced cytotoxicity | [1] |
| HepG2 | Cell Death Assay | PPI | - | - | Accelerated PPI-induced cell death | [1][8] |
| MRK-nu-1 | Caspase-3 Activity | Sodium Butyrate | - | - | Completely inhibited induction of caspase-3 activity | [1] |
| T-cells | Apoptosis Assay | TNFα | IC₅₀: 0.46 µM | - | Full inhibition of the proapoptotic effect of TNFα | [6] |
Note: The optimal working concentration can vary depending on the cell type, experimental conditions, and the specific apoptotic stimulus. It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.[9]
Experimental Protocols
Reconstitution and Storage of Z-IETD-FMK
Materials:
Procedure:
-
To create a stock solution (e.g., 10 mM), reconstitute the lyophilized Z-IETD-FMK in high-purity DMSO. For instance, add 150 µL of DMSO to 1 mg of Z-IETD-FMK.[1][7]
-
Vortex gently to ensure the inhibitor is completely dissolved.[11]
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[1] The reconstituted product is stable for up to 6 months at -20°C.[4][10]
Protocol for Inhibition of Apoptosis in Cell Culture
This protocol provides a general framework for using Z-IETD-FMK to inhibit apoptosis induced by an external stimulus.
Materials:
-
Cell line of interest (e.g., Jurkat cells)[1]
-
Appropriate cell culture medium[1]
-
Reconstituted Z-IETD-FMK stock solution[1]
-
Apoptosis-inducing agent (e.g., anti-Fas antibody, TNF-α, Camptothecin)[1]
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-PE Apoptosis Detection Kit or similar apoptosis assay kit[1]
-
Flow cytometer[1]
Procedure:
-
Cell Seeding: Seed the cells in a suitable culture plate (e.g., 6-well plate) at a density appropriate for your cell line to ensure they are in the logarithmic growth phase at the time of treatment. A common starting point is 0.3–0.6 x 10⁶ cells per well.[1]
-
Pre-incubation with Z-IETD-FMK:
-
Prepare fresh culture medium containing the desired final concentration of Z-IETD-FMK. A typical working concentration range is 10-50 µM.[1]
-
It is crucial to include a vehicle control (DMSO) at the same final concentration as the Z-IETD-FMK-treated samples. The final DMSO concentration should be kept below 0.2% to avoid cellular toxicity.[1][7]
-
Remove the existing medium from the cells and add the medium containing Z-IETD-FMK or the vehicle control.
-
Pre-incubate the cells for 30 minutes to 1 hour at 37°C in a CO₂ incubator.[1]
-
-
Induction of Apoptosis:
-
Add the apoptosis-inducing agent at its predetermined optimal concentration to the wells (except for the untreated control wells).
-
Incubate the cells for the time required for the inducing agent to trigger apoptosis (e.g., 3 to 5.5 hours).[1]
-
-
Assessment of Apoptosis:
-
Harvest the cells by centrifugation.
-
Wash the cells with cold PBS.
-
Stain the cells for apoptosis using an Annexin V-PE Apoptosis Detection Kit according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.[7]
-
Caspase-8 Colorimetric Activity Assay
This protocol measures the activity of caspase-8 in cell lysates.
Materials:
-
Treated and untreated cell pellets
-
Ice-cold Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)[3]
-
2x Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 20 mM DTT, 2 mM EDTA, 20% glycerol)[3]
-
Caspase-8 substrate (e.g., Ac-IETD-pNA)[1]
-
96-well microplate
-
Microplate reader[1]
Procedure:
-
Cell Lysate Preparation:
-
Treat cells with the apoptosis-inducing agent in the presence or absence of Z-IETD-FMK as described in the previous protocol.
-
Harvest the cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Cell Lysis Buffer and incubate on ice for 10-15 minutes.[3]
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet cell debris.[3]
-
Collect the supernatant (cytosolic extract).[3]
-
Determine the protein concentration of each lysate using a standard method (e.g., Bradford or BCA assay).[3]
-
-
Caspase-8 Activity Measurement:
-
In a 96-well plate, add 50-100 µg of protein from each cell lysate to individual wells.
-
Adjust the volume of each well to 50 µL with Cell Lysis Buffer.[3]
-
Add 50 µL of 2x Reaction Buffer to each well.[3]
-
Add 5 µL of the Ac-IETD-pNA substrate (final concentration 200 µM).[3]
-
Incubate the plate at 37°C and measure the absorbance at 405 nm at regular intervals using a microplate reader.[3] The rate of color change is proportional to the caspase-8 activity.[1]
-
Mandatory Visualization
Caption: The extrinsic apoptosis pathway and the inhibitory action of Z-IETD-FMK.
Caption: A general experimental workflow for studying apoptosis inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Z-IETD-FMK | AAT Bioquest [aatbio.com]
- 3. benchchem.com [benchchem.com]
- 4. invivogen.com [invivogen.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. bdbiosciences.com [bdbiosciences.com]
- 8. selleckchem.com [selleckchem.com]
- 9. benchchem.com [benchchem.com]
- 10. resources.rndsystems.com [resources.rndsystems.com]
- 11. bio-rad.com [bio-rad.com]
Z-IETD-FMK: Application Notes for In Vitro Caspase-8 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Z-IETD-FMK, a potent and cell-permeable irreversible inhibitor of caspase-8, in various in vitro assays.
Introduction
Z-IETD-FMK (Benzyloxycarbonyl-Ile-Glu-Thr-Asp-fluoromethylketone) is a highly specific inhibitor of caspase-8, an initiator caspase crucial for the extrinsic pathway of apoptosis.[1] The tetrapeptide sequence IETD is the preferred recognition site for caspase-8, making Z-IETD-FMK a valuable tool for studying apoptosis and related cellular processes.[1][2] By irreversibly binding to the active site of caspase-8, Z-IETD-FMK effectively blocks the downstream signaling cascade that leads to programmed cell death.[1][3] This inhibitor is widely used to investigate the role of caspase-8 in apoptosis, inflammation, and necroptosis.[4][5]
Data Presentation: Working Concentrations of Z-IETD-FMK
The optimal working concentration of Z-IETD-FMK is cell-type and stimulus-dependent. It is recommended to perform a dose-response experiment to determine the most effective concentration for your specific experimental setup.[3][4] The final concentration of DMSO in the cell culture medium should be kept low (typically below 0.2% to 1%) to avoid solvent-induced cytotoxicity.[3][6]
| Cell Line | Assay Type | Concentration (µM) | Incubation Time | Key Findings |
| Jurkat (Human T-cell leukemia) | Apoptosis Inhibition (Annexin V) | 20 | 30 min pre-incubation, then 3 hr with camptothecin | Reduced camptothecin-induced apoptosis to control levels.[6] |
| Jurkat (Human T-cell leukemia) | Apoptosis Inhibition (Annexin V) | 40 | 5.5 hr with anti-Fas antibody | Reduced anti-Fas-induced apoptosis from 94% to 19%.[2] |
| HeLa (Human cervical cancer) | Apoptosis Inhibition | 100 | Not specified | Completely blocked TRAIL-induced apoptosis.[7] |
| HeLa (Human cervical cancer) | Caspase Activation (Western Blot) | 100 | Not specified | Prevented cleavage of pro-caspase-8 and pro-caspase-3.[7] |
| HCT116 (Human colon cancer) | Apoptosis Inhibition | 20 | Not specified | Protected against TRAIL-induced apoptosis.[7] |
| SW480 (Human colon cancer) | Apoptosis Inhibition | 20 | Not specified | Protected against TRAIL-induced apoptosis.[7] |
| HepG2 (Human liver cancer) | Functional Assay | Not specified | Not specified | Accelerated PPI-induced cell death.[8] |
| HL-60 (Human promyelocytic leukemia) | DNA Fragmentation | 50 | 1 hr | Completely blocked 23-HUA-induced DNA fragmentation.[8] |
| MG63 (Human osteosarcoma) | Cytotoxicity Assay | 10 | Not specified | Data on cytotoxicity.[8] |
| General Cell Culture | Apoptosis Inhibition | 1-100 | Varies | Effective range depends on cell type and stimulus.[3][9] |
Signaling Pathways and Experimental Workflow
Extrinsic Apoptosis Pathway and Z-IETD-FMK Inhibition
Caption: Extrinsic apoptosis pathway showing Z-IETD-FMK inhibition of Caspase-8.
General Workflow for In Vitro Apoptosis Inhibition Assay
Caption: Workflow for an in vitro apoptosis inhibition assay using Z-IETD-FMK.
Experimental Protocols
Protocol 1: Inhibition of Apoptosis using Annexin V Staining and Flow Cytometry
This protocol provides a general framework for assessing the inhibitory effect of Z-IETD-FMK on apoptosis.
Materials:
-
Cell line of interest (e.g., Jurkat cells)
-
Complete cell culture medium
-
Z-IETD-FMK
-
High-purity DMSO[1]
-
Apoptosis-inducing agent (e.g., anti-Fas antibody, TRAIL, camptothecin)[1]
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit with Propidium Iodide (PI) or 7-AAD[1][7]
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Reconstitution of Z-IETD-FMK: Prepare a stock solution (e.g., 10-20 mM) by dissolving lyophilized Z-IETD-FMK in high-purity DMSO.[3][6] Store in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[6]
-
Cell Seeding: Seed cells in a multi-well plate at a density appropriate for your cell line and the duration of the experiment.[1]
-
Pre-incubation with Z-IETD-FMK: Dilute the Z-IETD-FMK stock solution in cell culture medium to the desired final working concentration (e.g., 10-50 µM).[1] Add the Z-IETD-FMK-containing medium to the cells and pre-incubate for 30 minutes to 1 hour.[1] Ensure the final DMSO concentration is below cytotoxic levels (e.g., <0.2%).[1]
-
Induction of Apoptosis: Add the apoptosis-inducing agent to the cell culture.[1]
-
Incubation: Incubate the cells for the time required for the inducing agent to trigger apoptosis (e.g., 3 to 5.5 hours).[1]
-
Cell Harvesting and Staining:
-
Harvest the cells (for suspension cells, collect directly; for adherent cells, gently trypsinize and collect).[7]
-
Wash the cells with cold PBS.[7]
-
Resuspend the cells in Annexin V binding buffer.[7]
-
Add Annexin V-FITC and a viability dye (e.g., PI) according to the manufacturer's protocol.[7]
-
Incubate in the dark at room temperature for 15 minutes.[7]
-
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells (Annexin V positive, PI negative) and necrotic/late apoptotic cells (Annexin V and PI positive).[1]
Protocol 2: Caspase-8 Activity Assay
This assay measures the inhibitory effect of Z-IETD-FMK on caspase-8 activity in cell lysates.
Materials:
-
Cell line of interest
-
Apoptosis-inducing agent
-
Z-IETD-FMK
-
Cell lysis buffer[1]
-
Caspase-8 substrate (e.g., Ac-IETD-pNA or a fluorogenic substrate like Ac-IETD-AFC)[1][10]
-
96-well plate (clear for colorimetric, black for fluorometric)
-
Microplate reader
Procedure:
-
Cell Treatment: Treat cells with the apoptosis-inducing agent in the presence or absence of various concentrations of Z-IETD-FMK for the desired time.[1]
-
Cell Lysis: Harvest the cells and prepare a cytosolic extract using a suitable lysis buffer.[1]
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Caspase Activity Measurement:
-
Data Analysis: The rate of color or fluorescence change is proportional to the caspase-8 activity.[1][10] Compare the activity in Z-IETD-FMK-treated samples to the untreated control to determine the extent of inhibition.
Important Considerations
-
Specificity: While Z-IETD-FMK is a potent caspase-8 inhibitor, it may also inhibit other caspases or granzyme B at higher concentrations.[5][11] It is advisable to use appropriate controls and potentially a panel of caspase inhibitors to confirm specificity.
-
Necroptosis: Inhibition of caspase-8 can sometimes lead to an alternative form of programmed cell death called necroptosis in certain cell types.[4] This can be investigated by co-treatment with a necroptosis inhibitor like Necrostatin-1.[4]
-
Cell Permeability: Z-IETD-FMK is cell-permeable due to the N-terminal benzyloxycarbonyl group (Z) and O-methylation, which enhances its stability and uptake.[3][6]
By following these guidelines and protocols, researchers can effectively utilize Z-IETD-FMK as a tool to investigate the intricate roles of caspase-8 in cellular signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. sanbio.nl [sanbio.nl]
- 3. resources.rndsystems.com [resources.rndsystems.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. bdbiosciences.com [bdbiosciences.com]
- 7. benchchem.com [benchchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. invivogen.com [invivogen.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Unveiling the Role of Caspase-8 in Apoptosis: A Guide to Using Caspase-8 Inhibitor II
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Caspase-8 Inhibitor II, also known as Z-IETD-FMK, a potent and irreversible tool for studying the intricate mechanisms of apoptosis. This document details the inhibitor's mechanism of action, provides structured data on its application in various cell lines, and offers detailed protocols for key experiments.
Mechanism of Action
Caspase-8 is a critical initiator caspase in the extrinsic pathway of apoptosis. This pathway is triggered by the binding of extracellular death ligands, such as FasL or TNF-α, to their corresponding death receptors on the cell surface.[1] This interaction leads to the recruitment of adaptor proteins like FADD (Fas-Associated Death Domain), which in turn recruits pro-caspase-8.[2] The proximity of pro-caspase-8 molecules within this death-inducing signaling complex (DISC) facilitates their dimerization and auto-activation.[1]
Once activated, caspase-8 initiates the apoptotic cascade through two primary routes:
-
Direct activation of effector caspases: Activated caspase-8 can directly cleave and activate downstream executioner caspases, such as caspase-3 and caspase-7, which then dismantle the cell.[3]
-
Engagement of the intrinsic pathway: Caspase-8 can cleave the pro-apoptotic protein Bid into its truncated form, tBid. tBid then translocates to the mitochondria, triggering the release of cytochrome c and initiating the intrinsic apoptotic pathway, which also culminates in the activation of effector caspases.[4]
This compound (Z-IETD-FMK) is a cell-permeable tetrapeptide that mimics the preferred cleavage site of caspase-8 (Ile-Glu-Thr-Asp).[5][6] The fluoromethyl ketone (FMK) group forms an irreversible covalent bond with the active site of caspase-8, effectively blocking its proteolytic activity and halting the downstream apoptotic signaling.[1][6] It is important to note that by inhibiting caspase-8, Z-IETD-FMK can, in some cellular contexts, shift the mode of cell death from apoptosis to necroptosis, a form of programmed necrosis.[1][7]
Quantitative Data Summary
The following tables summarize the effective concentrations and experimental outcomes of this compound (Z-IETD-FMK) in various cell lines and assays.
| Cell Line | Assay Type | Inducing Agent | Z-IETD-FMK Concentration | Incubation Time | Outcome | Reference |
| Jurkat | Apoptosis Assay | Anti-Fas antibody | 40 µM | 5.5 hours | Reduced apoptosis from 94% to 19% | [1] |
| Jurkat | Apoptosis Assay | Camptothecin | 20 µM | 3 hours | Reduced apoptosis from ~42% to untreated control levels | [1][8] |
| HL-60 | DNA Fragmentation | 23-HUA | 50 µM | 1 hour | Completely blocked 23-HUA-induced DNA fragmentation | [1] |
| MG63 | Cytotoxicity Assay | MSP-4 | 10 µM | - | Partially reversed MSP-4-induced cytotoxicity | [1] |
| MRK-nu-1 | Caspase-3 Activity | Sodium Butyrate | - | - | Completely inhibited induction of caspase-3 activity | [1] |
| Parameter | Value | Reference |
| IC50 (TNFα-induced apoptosis) | 0.46 µM | [1] |
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways involving caspase-8 and the inhibitory action of Z-IETD-FMK.
Experimental Protocols
Protocol 1: Inhibition of Apoptosis in Cell Culture
This protocol provides a general framework for using Z-IETD-FMK to inhibit apoptosis in a cell culture model.
Materials:
-
Lyophilized Z-IETD-FMK
-
High-purity DMSO[1]
-
Cell culture medium appropriate for the cell line
-
Apoptosis-inducing agent (e.g., anti-Fas antibody, TNF-α, TRAIL, camptothecin)
-
Cell line of interest (e.g., Jurkat, HeLa)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Reconstitution of Z-IETD-FMK:
-
Cell Seeding:
-
Seed the cells of interest in a multi-well plate at a density appropriate for the assay. For a 6-well plate, a starting point of 0.3–0.6 x 10^6 cells per well is common.[1]
-
-
Pre-incubation with Z-IETD-FMK:
-
Dilute the Z-IETD-FMK stock solution in cell culture medium to the desired final working concentration (typically in the range of 10-50 µM).[1]
-
Add the Z-IETD-FMK-containing medium to the cells and pre-incubate for 30 minutes to 1 hour.[1] It is crucial to maintain a final DMSO concentration below 0.2% to avoid cellular toxicity.[1][8]
-
-
Induction of Apoptosis:
-
Add the apoptosis-inducing agent to the cell culture. The concentration and incubation time will depend on the agent and cell line used (e.g., anti-Fas antibody at 100 ng/mL for Jurkat cells).[1]
-
-
Incubation:
-
Incubate the cells for the time required for the inducing agent to trigger apoptosis (e.g., 3 to 5.5 hours).[1]
-
-
Apoptosis Assessment (Flow Cytometry):
-
Harvest the cells (for adherent cells, use trypsinization).
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic (Annexin V positive) and necrotic (Annexin V and PI positive) cells.
-
Protocol 2: Caspase-8 Activity Assay
This protocol outlines how to measure the inhibitory effect of Z-IETD-FMK on caspase-8 activity using a colorimetric substrate.
Materials:
-
Cell line of interest
-
Apoptosis-inducing agent
-
Z-IETD-FMK
-
Cell lysis buffer
-
Caspase-8 colorimetric substrate (e.g., Ac-IETD-pNA)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Treatment:
-
Treat cells with the apoptosis-inducing agent in the presence or absence of varying concentrations of Z-IETD-FMK for the desired time (e.g., 4 hours).[1]
-
-
Cell Lysis:
-
Harvest the cells and prepare a cytosolic extract using a suitable lysis buffer.
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at 10,000 x g for 1 minute to pellet cellular debris.
-
Collect the supernatant (cytosolic extract).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
Caspase Activity Measurement:
-
In a 96-well plate, add an equal amount of protein from each cell lysate.
-
Add the caspase-8 substrate (Ac-IETD-pNA) to each well.
-
Incubate at 37°C and measure the absorbance at 405 nm at multiple time points using a microplate reader.
-
The rate of color change is proportional to the caspase-8 activity.
-
Protocol 3: Western Blot Analysis of Caspase Cleavage
This protocol describes how to use Western blotting to visualize the inhibition of caspase-8 and downstream caspase-3 cleavage by Z-IETD-FMK.
Materials:
-
Cell line of interest
-
Apoptosis-inducing agent
-
Z-IETD-FMK
-
RIPA buffer or other suitable lysis buffer with protease inhibitors
-
Primary antibodies (anti-caspase-8, anti-cleaved caspase-8, anti-caspase-3, anti-cleaved caspase-3, anti-β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels, PVDF membrane, and Western blot equipment
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells as described in Protocol 1.
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.[5]
-
Quantify protein concentration.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.[5]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[5]
-
Incubate the membrane with the primary antibody (e.g., anti-caspase-8) overnight at 4°C.[5]
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Wash the membrane with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.[5]
-
-
Data Analysis:
-
Analyze the band intensities for pro-caspase-8, cleaved caspase-8, pro-caspase-3, and cleaved caspase-3. A significant reduction or absence of the cleaved forms in the Z-IETD-FMK-treated samples compared to the apoptosis-induced control indicates effective inhibition.
-
Experimental Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. Z-IETD-FMK | AAT Bioquest [aatbio.com]
- 3. blog.cellsignal.com [blog.cellsignal.com]
- 4. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Multiple roles of caspase-8 in cell death, inflammation, and innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bdbiosciences.com [bdbiosciences.com]
Z-IETD-FMK reconstitution and storage instructions.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-IETD-FMK (Benzyloxycarbonyl-Ile-Glu-Thr-Asp-fluoromethylketone) is a highly specific, cell-permeable, and irreversible inhibitor of caspase-8.[1] As an initiator caspase in the extrinsic apoptosis pathway, caspase-8 plays a critical role in programmed cell death initiated by death receptors.[2][3] The tetrapeptide sequence IETD is preferentially recognized by caspase-8, and the fluoromethylketone (FMK) group forms a covalent bond with the cysteine residue in the active site of the enzyme, rendering it inactive.[1] This makes Z-IETD-FMK an invaluable tool for studying the mechanisms of apoptosis, inflammation, and necroptosis.[4][5]
These application notes provide detailed protocols for the reconstitution, storage, and use of Z-IETD-FMK in common cell-based assays.
Biochemical Properties and Handling
Proper handling and storage of Z-IETD-FMK are crucial for maintaining its activity and ensuring reproducible experimental results.
Table 1: Z-IETD-FMK Specifications and Storage Recommendations
| Property | Value | References |
| Full Name | Benzyloxycarbonyl-Ile-Glu-Thr-Asp-fluoromethylketone | [1] |
| Molecular Formula | C₃₀H₄₃FN₄O₁₁ | [4] |
| Molecular Weight | 654.68 g/mol | [4] |
| Appearance | Lyophilized solid or translucent film | [6] |
| Purity | ≥95% (UHPLC) | [4] |
| Solubility | Soluble in DMSO | [4][5] |
| Storage (Lyophilized) | -20°C for up to 3 years | [7][8] |
| Storage (Reconstituted) | Aliquot and store at -20°C or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. | [4][7][9] |
Reconstitution Protocol
Z-IETD-FMK is typically provided as a lyophilized powder and should be reconstituted in high-purity dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[1][7]
Table 2: Reconstitution Volumes for 1 mg of Z-IETD-FMK
| Desired Stock Concentration | Volume of DMSO to Add |
| 5 mM | 305.4 µL |
| 10 mM | 152.7 µL |
| 20 mM | 76.4 µL |
Protocol:
-
Before opening, allow the vial of lyophilized Z-IETD-FMK to equilibrate to room temperature for 15-20 minutes to prevent moisture condensation.[9]
-
Using a calibrated pipette, add the appropriate volume of anhydrous, high-purity DMSO to the vial.[7][9]
-
Recap the vial and vortex gently until the powder is completely dissolved. To aid dissolution, you may warm the tube to 37°C for 10 minutes or sonicate briefly.[9]
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid multiple freeze-thaw cycles.[1]
-
Store the aliquots at -20°C or -80°C.[9]
Note: The final concentration of DMSO in cell culture should not exceed 0.2% as higher concentrations can be toxic to cells.[1][10]
Experimental Protocols
The optimal working concentration of Z-IETD-FMK can vary depending on the cell type, the apoptotic stimulus, and the duration of the experiment. Therefore, it is recommended to perform a dose-response experiment to determine the optimal concentration for your specific system. The typical working concentration range is 1-100 µM.[4][7]
Protocol 1: Inhibition of Apoptosis in Cell Culture
This protocol provides a general framework for using Z-IETD-FMK to inhibit apoptosis in a cell culture model.
Materials:
-
Lyophilized Z-IETD-FMK
-
High-purity DMSO
-
Cell line of interest (e.g., Jurkat cells)
-
Appropriate cell culture medium
-
Apoptosis-inducing agent (e.g., anti-Fas antibody, Camptothecin)
-
Apoptosis detection kit (e.g., Annexin V-PE Apoptosis Detection Kit)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density appropriate for your assay and allow them to adhere or recover overnight.[1]
-
Preparation of Working Solution: Thaw an aliquot of the Z-IETD-FMK stock solution. Dilute the stock solution in your cell culture medium to the desired final working concentrations (e.g., a range of 10-50 µM).[1] Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of Z-IETD-FMK.[6]
-
Pre-incubation with Inhibitor: Remove the old medium from the cells and replace it with the medium containing the various concentrations of Z-IETD-FMK or the vehicle control.
-
Incubate the cells for 30 minutes to 1 hour to allow for cell permeability and inhibition of caspase-8.[1]
-
Induction of Apoptosis: Add the apoptosis-inducing agent to the cell culture wells (except for the negative control wells).[1]
-
Incubation: Incubate the cells for the time required for the inducing agent to trigger apoptosis (e.g., 3 to 5.5 hours).[1]
-
Apoptosis Assessment: Harvest the cells and stain with Annexin V-PE and a viability dye according to the manufacturer's protocol.[1]
-
Data Analysis: Analyze the cells by flow cytometry to determine the percentage of apoptotic cells in each condition.
Table 3: Example Working Concentrations and Results
| Cell Line | Apoptosis Inducer | Z-IETD-FMK Concentration | Incubation Time | Outcome | Reference |
| Jurkat | Anti-Fas antibody | 40 µM | 5.5 hours | Reduced apoptosis from 94% to 19% | [1] |
| Jurkat | Camptothecin | 20 µM | 3 hours | Reduced apoptosis from ~42% to control levels | [10] |
| HL-60 | 23-HUA | 50 µM | 1 hour | Completely blocked DNA fragmentation | [1] |
| MG63 | MSP-4 | 10 µM | - | Partially reversed cytotoxicity | [1] |
Protocol 2: In Vitro Caspase-8 Activity Assay
This protocol outlines a method to measure the inhibitory effect of Z-IETD-FMK on caspase-8 activity in cell lysates.
Materials:
-
Cells treated with an apoptosis-inducing agent in the presence or absence of Z-IETD-FMK
-
Cell lysis buffer
-
Caspase-8 substrate (e.g., Ac-IETD-pNA or a fluorogenic substrate like Ac-IETD-AFC)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Treatment and Lysis: Treat cells as described in Protocol 1. Harvest the cells and prepare a cytosolic extract using a suitable lysis buffer.[1][5]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., Bradford or BCA assay).[5]
-
Caspase Activity Measurement:
-
In a 96-well plate, add an equal amount of protein (e.g., 50-100 µg) from each cell lysate to individual wells.
-
Add the caspase-8 substrate (e.g., Ac-IETD-pNA to a final concentration of 200 µM).[5]
-
Incubate the plate at 37°C and measure the absorbance at 405 nm (for pNA substrate) or fluorescence (for AFC substrate) over time using a microplate reader.[1][11]
-
-
Data Analysis: The rate of color or fluorescence change is proportional to the caspase-8 activity. Compare the activity in the Z-IETD-FMK-treated samples to the untreated control to determine the extent of inhibition.
Signaling Pathways and Workflows
Visual diagrams can aid in understanding the mechanism of action of Z-IETD-FMK and the experimental procedures.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Functions of Caspase 8: the Identified and the Mysterious - PMC [pmc.ncbi.nlm.nih.gov]
- 4. invivogen.com [invivogen.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. resources.rndsystems.com [resources.rndsystems.com]
- 8. Z-IETD-FMK | caspase 8 Inhibitor | granzyme B Inhibitor | TargetMol [targetmol.com]
- 9. benchchem.com [benchchem.com]
- 10. bdbiosciences.com [bdbiosciences.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Western Blot Analysis Following Z-IETD-FMK Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-IETD-FMK is a potent, irreversible, and cell-permeable inhibitor of caspase-8, a key initiator caspase in the extrinsic apoptosis pathway.[1][2] This makes it an invaluable tool for studying the mechanisms of apoptosis, inflammation, and necroptosis.[1][2] Western blot analysis is a fundamental technique used to investigate the efficacy of Z-IETD-FMK by monitoring the expression and cleavage of key proteins involved in the apoptotic cascade, such as caspases and Poly (ADP-ribose) polymerase (PARP).[3][4] These application notes provide detailed protocols and data presentation guidelines for utilizing Western blot analysis to assess the effects of Z-IETD-FMK treatment.
Mechanism of Action of Z-IETD-FMK
Z-IETD-FMK is a tetrapeptide-based inhibitor that mimics the caspase-8 substrate recognition sequence, Ile-Glu-Thr-Asp (IETD).[1] The fluoromethylketone (FMK) group forms an irreversible covalent bond with the cysteine residue in the active site of caspase-8, thereby inactivating the enzyme.[1] The benzyloxycarbonyl (Z) group enhances cell permeability, allowing the inhibitor to effectively target intracellular caspase-8.[1][2] By inhibiting caspase-8, Z-IETD-FMK blocks the downstream activation of executioner caspases, such as caspase-3, and the subsequent cleavage of cellular substrates like PARP, which are hallmark events of apoptosis.[5][6]
Data Presentation
The following table summarizes representative quantitative data from Western blot analyses demonstrating the effect of Z-IETD-FMK on key apoptotic proteins. Data is presented as the relative fold change in protein levels normalized to a loading control (e.g., β-actin, GAPDH) and compared to an untreated or vehicle-treated control.
| Treatment | Pro-Caspase-8 | Cleaved Caspase-8 (p43/p41) | Pro-Caspase-3 | Cleaved Caspase-3 (p17/p19) | Full-Length PARP (116 kDa) | Cleaved PARP (89 kDa) | Reference |
| Apoptotic Stimulus (e.g., TRAIL, FasL) | Decreased | Increased | Decreased | Increased | Decreased | Increased | [7] |
| Apoptotic Stimulus + Z-IETD-FMK (20 µM) | No significant change | Significantly Decreased | No significant change | Significantly Decreased | No significant change | Significantly Decreased | [8] |
| Z-IETD-FMK alone (up to 100 µM) | No significant change | No significant change | No significant change | No significant change | No significant change | No significant change | [9] |
Experimental Protocols
Cell Culture and Treatment with Z-IETD-FMK
This protocol outlines the general procedure for treating cultured cells with Z-IETD-FMK prior to inducing apoptosis.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Z-IETD-FMK (stock solution in DMSO, e.g., 10-20 mM)[10]
-
Apoptosis-inducing agent (e.g., TNF-α, FasL, TRAIL)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells at a density that will allow them to reach 70-80% confluency at the time of treatment.[10]
-
Allow cells to adhere and grow overnight (for adherent cells).
-
Prepare the desired final concentration of Z-IETD-FMK (typically 1-20 µM) by diluting the stock solution in fresh culture medium.[2] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and stimulus.
-
Pre-treat the cells with the Z-IETD-FMK-containing medium for 1-2 hours before adding the apoptosis-inducing agent.[8][10]
-
Add the apoptosis-inducing agent to the culture medium.
-
Incubate the cells for the desired period to induce apoptosis (e.g., 3-24 hours), depending on the cell line and inducing agent.[7][8]
-
Include appropriate controls: untreated cells, cells treated with the apoptosis inducer alone, and cells treated with Z-IETD-FMK alone.
-
Proceed to cell lysis for Western blot analysis.
Preparation of Cell Lysates
This protocol describes the preparation of total protein extracts from cultured cells.
Materials:
-
Treated and control cells
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitor cocktail[11]
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes
Procedure:
-
For adherent cells, wash the cell monolayer twice with ice-cold PBS. For suspension cells, pellet the cells by centrifugation and wash twice with ice-cold PBS.[11]
-
Add an appropriate volume of ice-cold lysis buffer to the cells.
-
For adherent cells, scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. For suspension cells, resuspend the pellet in lysis buffer.[11]
-
Incubate the lysate on ice for 15-30 minutes, vortexing briefly every 10 minutes.[6][11]
-
Centrifuge the lysate at high speed (e.g., 12,000-14,000 x g) for 10-15 minutes at 4°C.[11][12]
-
Carefully transfer the supernatant containing the total protein to a fresh, pre-chilled microcentrifuge tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).
SDS-PAGE and Western Blotting
This protocol details the separation of proteins by SDS-PAGE and their transfer to a membrane.
Materials:
-
Protein lysates
-
Laemmli sample buffer
-
Polyacrylamide gels (e.g., 4-15% gradient or 13-15% for caspases)[9][10]
-
SDS-PAGE running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Western blot transfer system
Procedure:
-
Mix the protein lysate (20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[9][10]
-
Load the samples onto a polyacrylamide gel.
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[13]
Immunodetection
This protocol describes the probing of the membrane with antibodies to detect the proteins of interest.
Materials:
-
Membrane with transferred proteins
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-caspase-8, anti-caspase-3, anti-PARP)
-
HRP-conjugated secondary antibody
-
Tris-buffered saline with Tween-20 (TBST)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.[10]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[11]
-
Wash the membrane three times for 10 minutes each with TBST.[11]
-
Incubate the membrane with an ECL substrate according to the manufacturer's instructions.
-
Visualize the protein bands using an imaging system.[6]
Visualizations
Caption: Extrinsic apoptosis pathway and the inhibitory action of Z-IETD-FMK.
Caption: Experimental workflow for Western blot analysis after Z-IETD-FMK treatment.
References
- 1. benchchem.com [benchchem.com]
- 2. invivogen.com [invivogen.com]
- 3. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Caspase-8 (D35G2) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Suppression of human T cell proliferation by the caspase inhibitors, z-VAD-FMK and z-IETD-FMK is independent of their caspase inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Assay with Caspase-8 Inhibitor II
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, development, and elimination of damaged or infected cells. The dysregulation of apoptosis is a key factor in the pathogenesis of numerous diseases, including cancer and autoimmune disorders. The extrinsic apoptosis pathway is initiated by the binding of death ligands to cell surface receptors, leading to the activation of a cascade of cysteine-aspartic proteases known as caspases. Caspase-8 is a critical initiator caspase in this pathway, and its activation is a key event in the commitment of a cell to undergo apoptosis.
This document provides detailed application notes and protocols for a flow cytometry-based assay to investigate the role of Caspase-8 in apoptosis using a specific inhibitor, Caspase-8 Inhibitor II. This assay allows for the quantitative analysis of viable, apoptotic, and necrotic cells, providing valuable insights into the mechanism of action of potential therapeutic agents that target the extrinsic apoptotic pathway. The Jurkat cell line, a human T-lymphocyte model, is utilized here as it is a well-established system for studying Fas-mediated apoptosis.
Data Presentation
The following table summarizes representative quantitative data from a flow cytometry experiment assessing the efficacy of a Caspase-8 inhibitor in preventing Fas-ligand-induced apoptosis in Jurkat cells.
| Treatment Condition | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Untreated Control | 95.2 | 2.5 | 2.3 |
| Fas Ligand (100 ng/mL) | 15.8 | 65.4 | 18.8 |
| Fas Ligand (100 ng/mL) + this compound (20 µM) | 85.7 | 8.1 | 6.2 |
| This compound (20 µM) | 94.5 | 3.1 | 2.4 |
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological process and the experimental procedure, the following diagrams are provided.
Experimental Protocols
Materials and Reagents
-
Jurkat cells (human T-cell leukemia)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (e.g., Z-IETD-FMK)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Apoptosis-inducing agent (e.g., recombinant human Fas Ligand/CD178)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
6-well tissue culture plates
-
Microcentrifuge
-
Flow cytometer
Cell Culture and Treatment
-
Culture Jurkat cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2. Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.
-
Seed Jurkat cells at a density of 5 x 10^5 cells/mL in 6-well plates.
-
Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture medium to the desired final concentration (e.g., 20 µM).
-
Pre-incubate the cells with the this compound or vehicle control (DMSO) for 1 hour at 37°C.
-
Induce apoptosis by adding the apoptosis-inducing agent (e.g., Fas Ligand at 100 ng/mL) to the appropriate wells.
-
Include the following controls:
-
Untreated cells (no inhibitor, no inducing agent)
-
Cells treated with the apoptosis-inducing agent only
-
Cells treated with the this compound only
-
-
Incubate the cells for the desired time period (e.g., 4-6 hours) at 37°C in a humidified incubator with 5% CO2.
Staining Protocol for Flow Cytometry
-
Following the incubation period, harvest the cells by transferring the cell suspension to microcentrifuge tubes.
-
Centrifuge the cells at 300 x g for 5 minutes at room temperature.
-
Carefully aspirate the supernatant and wash the cells once with 1 mL of cold PBS.
-
Centrifuge again at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each tube.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer immediately (within 1 hour).
Flow Cytometry Analysis
-
Set up the flow cytometer with appropriate voltage and compensation settings using unstained, single-stained (Annexin V-FITC only and PI only) control samples.
-
Acquire data for at least 10,000 events per sample.
-
Gate the cell population based on forward scatter (FSC) and side scatter (SSC) to exclude debris.
-
Analyze the gated population for Annexin V-FITC and PI fluorescence. The cell populations are defined as follows:
-
Viable cells: Annexin V-negative and PI-negative (Lower Left Quadrant)
-
Early apoptotic cells: Annexin V-positive and PI-negative (Lower Right Quadrant)
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (Upper Right Quadrant)
-
Necrotic cells: Annexin V-negative and PI-positive (Upper Left Quadrant)
-
-
Quantify the percentage of cells in each quadrant for all samples.
Conclusion
This application note provides a comprehensive framework for utilizing a flow cytometry-based assay with this compound to investigate the extrinsic apoptosis pathway. The detailed protocols and representative data offer a robust methodology for researchers and drug development professionals to assess the efficacy of compounds targeting Caspase-8 and to further elucidate the molecular mechanisms of apoptosis. The provided diagrams serve as a visual guide to the underlying signaling cascade and the experimental procedure, facilitating a deeper understanding of the assay and its applications.
Application Notes and Protocols: Utilizing Z-IETD-FMK to Interrogate TRAIL-Mediated Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) is a cytokine that shows promise as a cancer therapeutic due to its ability to selectively induce apoptosis in cancer cells while sparing most normal cells.[1] The binding of TRAIL to its death receptors, DR4 and DR5, initiates the extrinsic apoptosis pathway, in which caspase-8 plays a critical role as the initiator caspase.[1][2] Z-IETD-FMK is a potent, cell-permeable, and irreversible inhibitor of caspase-8, making it an invaluable tool for studying the mechanisms of TRAIL-induced apoptosis.[1][3] The tetrapeptide sequence IETD (isoleucine-glutamic acid-threonine-aspartic acid) is preferentially recognized by caspase-8, and the fluoromethyl ketone (FMK) moiety forms a covalent bond with the active site of the enzyme, ensuring its specific and irreversible inhibition.[1][3]
These application notes provide a comprehensive guide to using Z-IETD-FMK to investigate TRAIL-mediated apoptosis, including detailed experimental protocols, quantitative data summaries, and visual representations of the signaling pathway and experimental workflow.
Mechanism of Action
Z-IETD-FMK specifically targets and inhibits caspase-8, the apical protease in the TRAIL-induced apoptotic cascade.[1] Upon TRAIL binding, death receptors trimerize and recruit the adaptor protein FADD (Fas-Associated Death Domain), which in turn recruits pro-caspase-8 to form the Death-Inducing Signaling Complex (DISC).[2] Within the DISC, pro-caspase-8 molecules undergo proximity-induced auto-activation. Activated caspase-8 then initiates the execution phase of apoptosis through two primary mechanisms:
-
Direct activation of effector caspases: Caspase-8 directly cleaves and activates downstream effector caspases, such as caspase-3 and caspase-7.[1]
-
Amplification via the mitochondrial pathway: Caspase-8 cleaves Bid (BH3 interacting-domain death agonist) to its truncated form, tBid. tBid translocates to the mitochondria, promoting the release of cytochrome c and initiating the intrinsic apoptotic pathway, which further activates effector caspases.[1]
By irreversibly binding to the active site of caspase-8, Z-IETD-FMK blocks both of these downstream pathways, thereby inhibiting TRAIL-induced apoptosis.[1] This allows researchers to confirm the dependence of a cellular response to TRAIL on caspase-8 activity.
Applications in Research and Drug Development
-
Pathway Elucidation: Z-IETD-FMK is used to confirm the essential role of caspase-8 in TRAIL-induced apoptosis. A rescue from cell death in the presence of Z-IETD-FMK provides strong evidence for the involvement of the extrinsic pathway.[1]
-
Target Validation: In the development of TRAIL-based cancer therapies, Z-IETD-FMK can validate that the therapeutic effect is mediated through caspase-8 activation.[1]
-
Investigation of Apoptosis Resistance: For cancer cells resistant to TRAIL, Z-IETD-FMK can help determine if the resistance mechanism is upstream or downstream of caspase-8 activation.[1]
-
Studying Crosstalk with Other Pathways: By isolating caspase-8-dependent events, Z-IETD-FMK enables the investigation of alternative, non-apoptotic signaling pathways that may be activated by TRAIL.[1]
Quantitative Data Summary
The following tables summarize representative quantitative data on the efficacy of Z-IETD-FMK in inhibiting TRAIL-mediated apoptosis.
Table 1: Inhibition of TRAIL-Induced Apoptosis by Z-IETD-FMK in HeLa Cells
| Treatment | Apoptosis (%) |
| Control | < 5% |
| TRAIL (100 ng/mL) | ~40% |
| TRAIL (100 ng/mL) + Z-IETD-FMK (100 µM) | < 5% |
Data adapted from a study demonstrating that Z-IETD-FMK completely blocks TRAIL-induced apoptosis in HeLa cells.[1]
Table 2: Effect of Z-IETD-FMK on Caspase Activation in TRAIL-Treated HeLa Cells
| Treatment | Pro-caspase-8 Level | Pro-caspase-3 Level |
| Control | Unchanged | Unchanged |
| TRAIL (100 ng/mL) | Decreased | Decreased |
| TRAIL (100 ng/mL) + Z-IETD-FMK (100 µM) | Unchanged | Unchanged |
This table illustrates that Z-IETD-FMK prevents the cleavage and activation of both the initiator caspase-8 and the downstream effector caspase-3 in response to TRAIL treatment.[1]
Table 3: Comparative Protection of Z-IETD-FMK in Colon Cancer Cell Lines
| Cell Line | TRAIL Sensitivity | Protection by Z-IETD-FMK (20 µM) | Protection by Z-LEHD-FMK (Caspase-9 inhibitor, 20 µM) |
| HCT116 | Sensitive | Yes | Yes |
| SW480 | Sensitive | Yes | No |
This data highlights the differential reliance of cancer cell lines on the intrinsic (caspase-9 dependent) versus the extrinsic (caspase-8 dependent) pathway for TRAIL-induced apoptosis. Both cell lines are protected by the caspase-8 inhibitor, confirming the central role of this caspase in TRAIL signaling.[1][4]
Table 4: In Vitro Inhibitory Potency of Caspase Inhibitors against Caspase-8
| Inhibitor | Target Caspase | IC50 (nM) |
| Z-IETD-FMK | Caspase-8 | 350 |
| Ac-LESD-CMK | Caspase-8 | 50 |
| z-LEHD-FMK | Caspase-8 | 70 |
This data from in vitro enzymatic assays shows the half-maximal inhibitory concentration (IC50) of Z-IETD-FMK against purified caspase-8 enzyme, providing a measure of its intrinsic inhibitory potency.[5][6]
Signaling Pathway and Experimental Workflow Diagrams
Caption: TRAIL-induced apoptosis pathway and the inhibitory action of Z-IETD-FMK.
Caption: General experimental workflow for studying the effect of Z-IETD-FMK.
Experimental Protocols
Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
This protocol details the methodology to quantify apoptosis in response to TRAIL and the inhibitory effect of Z-IETD-FMK.
Materials:
-
Cell line of interest (e.g., Jurkat, HeLa)
-
Complete cell culture medium
-
Recombinant human TRAIL
-
Z-IETD-FMK (stock solution in DMSO)
-
DMSO (vehicle control)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) solution
-
1X Annexin V Binding Buffer
-
Phosphate-Buffered Saline (PBS), cold
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 12-well plate at a density that will allow them to reach 70-80% confluency on the day of the experiment. Allow adherent cells to attach overnight.
-
Inhibitor Pre-treatment: Pre-incubate the cells with the desired concentration of Z-IETD-FMK (e.g., 20-100 µM) or an equivalent volume of DMSO (vehicle control) for 1 hour.[1]
-
TRAIL Treatment: Add TRAIL (e.g., 20-100 ng/mL) to the appropriate wells and incubate for the desired time (e.g., 3-4 hours).[1] Include the following controls: untreated cells, cells treated with TRAIL alone, and cells treated with Z-IETD-FMK alone.
-
Cell Harvesting:
-
Adherent cells: Gently aspirate the medium, wash once with PBS, and detach the cells using a non-enzymatic cell dissociation solution.
-
Suspension cells: Collect the cells directly from the culture vessel.
-
-
Cell Staining:
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[1]
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.[1]
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within 1 hour of staining.[1]
-
Gating Strategy:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
-
Analysis of Caspase Cleavage by Western Blotting
This protocol describes the detection of pro-caspase and cleaved caspase fragments by Western blotting to confirm the inhibitory action of Z-IETD-FMK.
Materials:
-
Treated cells from a parallel experiment to the apoptosis assay
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-caspase-8, anti-caspase-3, anti-PARP, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
After treatment, place the culture dish on ice and wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer, scrape the cells, and incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.[1]
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[1]
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Protein Transfer:
-
Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-caspase-8) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
In TRAIL-treated samples, expect to see a decrease in the band corresponding to pro-caspase-8 and the appearance of its cleaved fragments.[7]
-
In samples co-treated with TRAIL and Z-IETD-FMK, the cleavage of pro-caspase-8 should be significantly reduced or absent.[7]
-
Analyze the cleavage of downstream targets like pro-caspase-3 and PARP to confirm the inhibition of the apoptotic cascade.
-
Conclusion
Z-IETD-FMK is an essential tool for researchers investigating TRAIL-mediated apoptosis. Its specificity and irreversible inhibition of caspase-8 allow for the precise dissection of the extrinsic apoptosis pathway. By utilizing the protocols and information provided in these application notes, researchers can effectively employ Z-IETD-FMK to advance the understanding of TRAIL signaling and its potential as a cancer therapeutic.
References
Application Notes and Protocols for Caspase-8 Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental workflow and protocols for the investigation of Caspase-8 inhibition. Caspases, a family of cysteine-aspartic proteases, are integral to the processes of apoptosis (programmed cell death) and inflammation.[1] Dysregulation of these enzymes is implicated in a variety of human diseases, making the identification of specific caspase inhibitors a significant therapeutic interest.[1]
Caspase-8 is an initiator caspase in the extrinsic apoptosis pathway.[2][3] This pathway is triggered by the binding of extracellular death ligands to transmembrane death receptors, leading to the formation of the death-inducing signaling complex (DISC) and subsequent activation of Caspase-8.[3] Activated Caspase-8 can then activate downstream executioner caspases, such as Caspase-3 and -7, which ultimately leads to cell death.[4][5][6]
Caspase-8 Signaling Pathway
The following diagram illustrates the extrinsic apoptosis pathway and the central role of Caspase-8.
Caption: Extrinsic apoptosis signaling pathway highlighting Caspase-8 activation.
Experimental Workflow for Caspase-8 Inhibition Assay
A systematic approach is essential for the comprehensive evaluation of potential Caspase-8 inhibitors. The workflow below outlines a logical progression from initial biochemical assays to cell-based models.[1]
Caption: General experimental workflow for assessing Caspase-8 inhibitors.
Experimental Protocols
Protocol 1: Induction of Apoptosis in Cell Culture
Objective: To induce the extrinsic apoptosis pathway and activate Caspase-8 in a cellular context.
Materials:
-
Cell line of interest (e.g., Jurkat, HeLa)
-
Complete cell culture medium
-
Apoptosis-inducing agent (e.g., TRAIL, FasL, Staurosporine)[7][8][9]
-
Phosphate-buffered saline (PBS)
-
6-well or 96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in culture plates and allow them to adhere and grow overnight.
-
Apoptosis Induction: The next day, treat the cells with the chosen apoptosis-inducing agent at a predetermined concentration. The optimal concentration and incubation time should be determined empirically for each cell line.[10] For example, Jurkat cells can be treated with 1 µg/ml staurosporine (B1682477) for 2.5-3 hours.[8]
-
Inhibitor Treatment: Concurrently with the apoptosis-inducing agent, treat the cells with various concentrations of the test Caspase-8 inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells at 37°C in a 5% CO2 atmosphere for the predetermined time.[8]
-
Cell Harvesting:
-
Washing: Wash the cell pellet once with cold PBS.[8] The cells are now ready for lysis and subsequent assays.
Protocol 2: Cell-Based Caspase-8 Activity Assay (Fluorometric)
Objective: To quantify the activity of Caspase-8 in cell lysates. This protocol is adapted from commercially available kits.[8]
Materials:
-
Cell lysates from Protocol 1
-
1X Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 2 mM EDTA, 0.1% CHAPS, 5 mM DTT)[6][8]
-
Caspase-8 Substrate (Ac-IETD-AMC)[8]
-
Caspase-8 Positive Control
-
Caspase-8 Inhibitor (for control)
-
96-well black microplate
-
Fluorimeter
Procedure:
-
Plate Setup: In a 96-well black microplate, add the following to triplicate wells:
-
Blank: Assay Buffer only.
-
Negative Control: Lysate from untreated cells.
-
Positive Control: Purified Caspase-8.
-
Test Samples: Lysates from cells treated with the apoptosis inducer and various concentrations of the inhibitor.
-
-
Reagent Addition: Add 1X Assay Buffer to each well to bring the volume to 50 µl.
-
Substrate Addition: Add 10 µl of the Caspase-8 Substrate Solution to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 440 nm.[8]
-
Data Analysis: Subtract the blank reading from all other readings. The activity of Caspase-8 is proportional to the fluorescence signal.
Protocol 3: Cell Viability Assay (MTT Assay)
Objective: To assess the effect of Caspase-8 inhibition on cell viability following apoptosis induction.
Materials:
-
Cells treated as in Protocol 1 in a 96-well plate
-
MTT solution (5 mg/ml in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
MTT Addition: After the treatment period, add 20 µl of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until formazan (B1609692) crystals form.
-
Solubilization: Add 100 µl of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is proportional to the absorbance. Calculate the percentage of viability relative to the untreated control.
Data Presentation
Quantitative data from the assays should be summarized in tables for clear comparison.
Table 1: Caspase-8 Inhibition Activity (Biochemical Assay)
| Inhibitor Concentration | Mean Caspase-8 Activity (RFU) | Standard Deviation | % Inhibition |
| 0 µM (Control) | 5000 | 250 | 0 |
| 1 µM | 4000 | 200 | 20 |
| 10 µM | 2500 | 150 | 50 |
| 50 µM | 1000 | 100 | 80 |
| 100 µM | 500 | 50 | 90 |
Table 2: Effect of Caspase-8 Inhibitor on Cell Viability
| Treatment | Inhibitor Conc. | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| Untreated Control | 0 µM | 1.2 | 0.1 | 100 |
| Apoptosis Inducer | 0 µM | 0.4 | 0.05 | 33.3 |
| Apoptosis Inducer | 1 µM | 0.6 | 0.07 | 50.0 |
| Apoptosis Inducer | 10 µM | 0.8 | 0.09 | 66.7 |
| Apoptosis Inducer | 50 µM | 1.0 | 0.1 | 83.3 |
| Apoptosis Inducer | 100 µM | 1.1 | 0.12 | 91.7 |
Table 3: Cytokine Release Profile Following Caspase-8 Inhibition
| Treatment | Inhibitor Conc. | IL-1β (pg/ml) | TNF-α (pg/ml) | IL-10 (pg/ml) |
| Untreated Control | 0 µM | 10 ± 2 | 20 ± 5 | 5 ± 1 |
| LPS | 0 µM | 500 ± 50 | 1000 ± 120 | 200 ± 25 |
| LPS | 20 µM | 250 ± 30 | 800 ± 90 | 100 ± 15 |
Note: The data in the tables are for illustrative purposes only and will vary depending on the experimental conditions.
Conclusion
This document provides a comprehensive workflow and detailed protocols for the in vitro evaluation of Caspase-8 inhibitors. By following these methodologies, researchers can effectively screen and characterize the efficacy and cellular effects of potential therapeutic compounds targeting Caspase-8.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. What are caspase 8 activators and how do they work? [synapse.patsnap.com]
- 4. Multiple roles of caspase-8 in cell death, inflammation, and innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functions of Caspase 8: the Identified and the Mysterious - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. mdpi.com [mdpi.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 10. Measuring Procaspase-8 and -10 Processing upon Apoptosis Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. file.elabscience.com [file.elabscience.com]
- 12. Protocol for measuring the caspase-8 activity at the DED filaments in adherent cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Caspase-8 Inhibitor II solubility issues in DMSO.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Caspase-8 Inhibitor II (Z-IETD-FMK).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as Z-IETD-FMK, is a potent, irreversible, and cell-permeable inhibitor of caspase-8.[1] Caspase-8 is a critical initiator caspase in the extrinsic pathway of apoptosis (programmed cell death).[1] The inhibitor is a tetrapeptide (Ile-Glu-Thr-Asp) that mimics the substrate recognition sequence of caspase-8.[2] A fluoromethylketone (FMK) group on the C-terminus of the peptide forms an irreversible covalent bond with the cysteine residue in the active site of caspase-8, thereby inactivating the enzyme.[3] The addition of a benzyloxycarbonyl (Z) group at the N-terminus enhances its hydrophobicity and cell permeability.[1][3]
Q2: What is the recommended solvent for reconstituting this compound?
A2: High-purity dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for reconstituting lyophilized this compound.[1][4]
Q3: What is a typical stock solution concentration for this compound in DMSO?
A3: Stock solutions are typically prepared at concentrations of 5 mM, 10 mM, or 20 mM in DMSO.[3][5][6] For example, to create a 10 mM stock solution, you can dissolve 1 mg of the inhibitor in 150 µl of DMSO.[6] A 5 mM solution can be prepared by dissolving 250 µg in 76 µl of DMSO.[7]
Q4: How should I store the this compound stock solution?
A4: The lyophilized powder should be stored at -20°C.[6] Once reconstituted in DMSO, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C.[1][8] Reconstituted solutions are generally stable for up to 6-8 months when stored properly.[8]
Q5: What is the maximum final concentration of DMSO that can be used in cell culture experiments?
A5: It is crucial to keep the final concentration of DMSO in the cell culture medium low to avoid cellular toxicity. The recommended maximum final concentration of DMSO is typically below 0.2%[6] or 1.0%[3]. High concentrations of DMSO can induce cellular stress and may even activate caspases, confounding experimental results.[9]
Troubleshooting Guide: Solubility Issues
Even when using the recommended solvent, researchers may encounter solubility issues with this compound. This guide provides a step-by-step approach to troubleshoot these problems.
Problem: Precipitate forms in the DMSO stock solution upon storage.
-
Possible Cause 1: Improper Storage. The stock solution was not stored properly at -20°C, or it has undergone multiple freeze-thaw cycles.
-
Solution: Prepare a fresh stock solution from lyophilized powder and ensure it is aliquoted and stored correctly at -20°C.[1]
-
-
Possible Cause 2: Low-Quality DMSO. The DMSO used for reconstitution was not of high purity or contained water.
-
Solution: Use anhydrous, high-purity DMSO for reconstitution.[10]
-
Problem: Precipitate forms when the DMSO stock solution is added to the aqueous cell culture medium.
-
Possible Cause 1: High Final Concentration of the Inhibitor. The desired final concentration of the inhibitor in the medium is too high, exceeding its solubility in the aqueous environment.
-
Solution: Perform a dose-response experiment to determine the optimal and soluble concentration range for your specific cell type and experimental conditions. Typical working concentrations range from 1 µM to 50 µM.[1]
-
-
Possible Cause 2: Improper Mixing Technique. The DMSO stock was added too quickly or without sufficient mixing, leading to localized high concentrations and precipitation.
-
Solution: Add the DMSO stock solution dropwise to the cell culture medium while gently vortexing or swirling the medium to ensure rapid and thorough mixing. Pre-warming the medium to 37°C can also aid in solubility.
-
-
Possible Cause 3: High Final Concentration of DMSO. The volume of DMSO stock added results in a final DMSO concentration that is too high, which can cause both solubility issues and cellular toxicity.
-
Solution: Calculate the volume of DMSO stock needed to achieve the desired final inhibitor concentration while keeping the final DMSO concentration below the recommended limit (e.g., <0.2%).[6] If necessary, prepare a more concentrated DMSO stock solution to minimize the volume added to the culture medium.
-
Quantitative Data Summary
| Parameter | Value | Reference(s) |
| Molecular Weight | 654.68 g/mol | [5][11] |
| Purity | ≥95% (UHPLC) | [5] |
| Recommended Solvent | High-purity DMSO | [1][4] |
| Typical Stock Concentrations | 5 mM, 10 mM, 20 mM | [3][5][6] |
| Storage Temperature | -20°C (lyophilized and reconstituted) | [6][8] |
| Reconstituted Stability | Up to 6-8 months at -20°C | [8] |
| Typical Working Concentration | 1 µM - 50 µM | [1] |
| Max Final DMSO in Culture | <0.2% - 1.0% | [3][6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM)
-
Allow the vial of lyophilized this compound to come to room temperature before opening to prevent condensation.
-
To a 1 mg vial of the inhibitor, add 152.6 µL of high-purity, anhydrous DMSO.
-
Vortex gently until the powder is completely dissolved.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C.[6]
Protocol 2: General Protocol for Inhibiting Apoptosis in Cell Culture
-
Cell Seeding: Seed your cells of interest in an appropriate culture vessel and allow them to adhere or reach the desired confluency.
-
Pre-incubation with Inhibitor:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Dilute the stock solution in fresh, pre-warmed cell culture medium to the desired final working concentration (e.g., 10-50 µM).[1] Ensure the final DMSO concentration is below the toxic threshold for your cell line (typically <0.2%).[6]
-
Remove the existing medium from the cells and replace it with the medium containing the inhibitor.
-
Pre-incubate the cells with the inhibitor for 30 minutes to 1 hour at 37°C in a CO2 incubator.[1]
-
-
Induction of Apoptosis:
-
Add the apoptosis-inducing agent (e.g., TNF-α, FasL) to the cell culture medium.
-
Include appropriate controls: untreated cells, cells treated with the apoptosis-inducer only, and cells treated with the vehicle (DMSO) only.
-
-
Incubation: Incubate the cells for the desired period to allow for the induction of apoptosis.
-
Analysis: Harvest the cells and analyze for markers of apoptosis using methods such as Annexin V/PI staining followed by flow cytometry, or Western blotting for caspase-3 cleavage.[1]
Visualizations
Caption: Extrinsic apoptosis pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for this compound solubility issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. resources.rndsystems.com [resources.rndsystems.com]
- 4. bio-rad.com [bio-rad.com]
- 5. invivogen.com [invivogen.com]
- 6. bdbiosciences.com [bdbiosciences.com]
- 7. This compound InSolution | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 8. This compound - Calbiochem | 218759 [merckmillipore.com]
- 9. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. scbt.com [scbt.com]
Z-IETD-FMK Technical Support Center: Understanding Off-Target Effects
Welcome to the Z-IETD-FMK Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth information regarding the off-target effects of the caspase-8 inhibitor, Z-IETD-FMK. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the accuracy and reliability of your research.
Frequently Asked Questions (FAQs)
Q1: What is Z-IETD-FMK and what is its primary target?
A1: Z-IETD-FMK is a cell-permeable, irreversible inhibitor of caspase-8.[1] It is a tetrapeptide (Ile-Glu-Thr-Asp) linked to a fluoromethyl ketone (FMK) moiety. The peptide sequence mimics the cleavage site recognized by caspase-8, allowing the inhibitor to specifically target this enzyme. The FMK group forms a covalent bond with the active site of caspase-8, leading to its irreversible inhibition.[2]
Q2: Is Z-IETD-FMK completely specific for caspase-8?
A2: No, like many peptide-based inhibitors, Z-IETD-FMK is not entirely specific for caspase-8 and can exhibit off-target effects on other caspases and proteases, though often with lower potency.[3] It has been shown to inhibit other caspases, such as caspase-9 and caspase-10, and the serine protease Granzyme B.[3][4]
Q3: What are the known non-caspase off-target effects of Z-IETD-FMK?
A3: Z-IETD-FMK has been observed to have effects independent of caspase inhibition. For instance, it can suppress T-cell proliferation and block the NF-κB signaling pathway in activated primary T cells.[1][5] Additionally, the related pan-caspase inhibitor Z-VAD-FMK has been reported to induce autophagy by inhibiting N-glycanase 1 (NGLY1), an effect that may also be relevant for Z-IETD-FMK.[6]
Q4: I am observing unexpected cellular effects that don't seem to be related to caspase-8 inhibition. What could be the cause?
A4: Unexpected cellular phenotypes could be due to the off-target inhibition of other caspases or non-caspase proteins. For example, if you are studying apoptosis, inhibition of other caspases like caspase-3 or -9 could confound your results.[3] Furthermore, effects on signaling pathways like NF-κB or the induction of autophagy could lead to unanticipated outcomes.[1][3] It is crucial to include appropriate controls in your experiments to account for these potential off-target effects.
Q5: How can I minimize the off-target effects of Z-IETD-FMK in my experiments?
A5: To minimize off-target effects, it is recommended to use the lowest effective concentration of Z-IETD-FMK, which should be determined empirically for your specific cell type and experimental conditions by performing a dose-response curve.[3] Additionally, consider using a negative control peptide, such as Z-FA-FMK, which has a similar structure but does not inhibit caspases, to distinguish between caspase-dependent and -independent effects.[3]
Data Presentation: Inhibitor Selectivity Profile
The following table summarizes the inhibitory potency of Z-IETD-FMK against its primary target, caspase-8, and other known off-target caspases. The IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values are provided where available. Lower values indicate higher potency.
| Caspase Target | IC50 / Ki (nM) | Notes |
| Caspase-8 | 350 (IC50) [7] | Primary target of Z-IETD-FMK. |
| Caspase-3 | Partially Inhibited[1] | Quantitative IC50 values are not consistently reported, suggesting weaker inhibition. |
| Caspase-6 | Weakly Inhibited[8] | Generally considered to have low sensitivity to Z-IETD-FMK. |
| Caspase-9 | 3700 (IC50)[8] | Significantly less potent inhibition compared to caspase-8. |
| Caspase-10 | 5760 (IC50)[8] | Shows weak inhibition by Z-IETD-FMK. |
| Granzyme B | Ki: 1500[4] | A known off-target serine protease. |
Note: IC50 and Ki values can vary depending on the specific assay conditions, substrate, and enzyme source.
Mandatory Visualization
Below are diagrams illustrating key pathways and workflows relevant to the use of Z-IETD-FMK.
Caption: Extrinsic apoptosis pathway showing Z-IETD-FMK inhibition of caspase-8.
Caption: A logical approach to troubleshooting unexpected experimental outcomes with Z-IETD-FMK.
Experimental Protocols
In Vitro Caspase Activity Assay (Fluorometric)
This protocol describes a general method for determining the inhibitory activity of Z-IETD-FMK against a specific caspase in a cell-free system.
Objective: To determine the IC50 value of Z-IETD-FMK for a specific caspase.
Materials:
-
Recombinant active caspase enzyme
-
Z-IETD-FMK
-
Fluorogenic caspase substrate (e.g., Ac-IETD-AFC for caspase-8)
-
Assay Buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)
-
DMSO
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of Z-IETD-FMK in DMSO.
-
Perform serial dilutions of the Z-IETD-FMK stock solution in Assay Buffer to obtain a range of concentrations (e.g., 0.1 nM to 100 µM).
-
Dilute the recombinant caspase to its working concentration in ice-cold Assay Buffer.
-
Dilute the fluorogenic substrate to its working concentration in Assay Buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the diluted Z-IETD-FMK solutions to the appropriate wells.
-
Include a vehicle control (Assay Buffer with DMSO) and a no-enzyme control (Assay Buffer only).
-
Add the diluted caspase enzyme to all wells except the no-enzyme control.
-
Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add the fluorogenic substrate to all wells to start the enzymatic reaction.
-
-
Measurement:
-
Immediately measure the fluorescence intensity kinetically over 30-60 minutes using a microplate reader (e.g., excitation at 400 nm and emission at 505 nm for AFC substrates).
-
-
Data Analysis:
-
Calculate the reaction rate (V) for each concentration of the inhibitor.
-
Normalize the rates to the vehicle control to determine the percent inhibition.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Cell-Based Apoptosis Assay using Western Blot for Caspase Cleavage
This protocol details how to assess the inhibitory effect of Z-IETD-FMK on apoptosis by monitoring the cleavage of caspases via Western blot.
Objective: To determine if Z-IETD-FMK inhibits the cleavage of caspase-8 and downstream caspases (e.g., caspase-3) in a cellular context.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Apoptosis-inducing agent (e.g., TNF-α, FasL)
-
Z-IETD-FMK
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-caspase-8, anti-cleaved caspase-8, anti-caspase-3, anti-cleaved caspase-3, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Seed cells at an appropriate density and allow them to adhere overnight.
-
Pre-incubate the cells with various concentrations of Z-IETD-FMK or vehicle (DMSO) for 1-2 hours.
-
Induce apoptosis by adding the apoptosis-inducing agent and incubate for the desired time.
-
-
Cell Lysis:
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
-
Data Analysis:
-
Analyze the band intensities for pro-caspases and their cleaved (active) forms. A reduction in the cleaved forms in the Z-IETD-FMK-treated samples compared to the apoptosis-induced control indicates inhibition.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete inhibition of apoptosis | 1. Suboptimal inhibitor concentration.2. Cell-type specific resistance.3. Activation of caspase-independent cell death pathways. | 1. Perform a dose-response curve to determine the optimal concentration of Z-IETD-FMK.2. Confirm caspase-8 activation in your model.3. Investigate markers of other cell death pathways (e.g., necroptosis, autophagy). |
| High background in in vitro assays | 1. Substrate degradation.2. Contamination of reagents. | 1. Prepare fresh substrate solution.2. Use high-purity reagents and sterile techniques. |
| Variability between experiments | 1. Inconsistent cell seeding density.2. Degradation of Z-IETD-FMK stock solution. | 1. Standardize cell seeding and treatment protocols.2. Prepare fresh stock solutions of Z-IETD-FMK in DMSO and store in aliquots at -20°C to avoid freeze-thaw cycles. |
| Unexpected changes in gene expression or protein activity | Off-target effects on signaling pathways (e.g., NF-κB).[1] | 1. Use a lower concentration of Z-IETD-FMK.2. Include a negative control inhibitor (e.g., Z-FA-FMK).3. Validate your findings using a more specific caspase-8 inhibitor or genetic approaches (e.g., siRNA). |
| Induction of autophagy observed | Off-target inhibition of NGLY1.[6] | 1. Monitor autophagic markers (e.g., LC3-II conversion).2. Use an alternative caspase inhibitor with a different off-target profile for comparison. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Suppression of human T cell proliferation by the caspase inhibitors, z-VAD-FMK and z-IETD-FMK is independent of their caspase inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Z-IETD-FMK Concentration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the caspase-8 inhibitor, Z-IETD-FMK. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues related to optimizing its concentration to achieve effective caspase-8 inhibition while avoiding unintended cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Z-IETD-FMK?
Z-IETD-FMK is a potent, cell-permeable, and irreversible inhibitor of caspase-8.[1][2] Its design is based on the tetrapeptide sequence Ile-Glu-Thr-Asp (IETD), which is the preferred recognition site for caspase-8.[2][3] The inhibitor contains a fluoromethylketone (fmk) group that forms an irreversible covalent bond with the cysteine residue in the active site of caspase-8, effectively blocking its proteolytic activity.[1][2][4] The N-terminus is protected by a benzyloxycarbonyl (Z) group, which enhances the molecule's cell permeability.[1][2]
Q2: I'm using Z-IETD-FMK to inhibit apoptosis, but I'm observing significant cell death. Why is this happening?
While Z-IETD-FMK is an apoptosis inhibitor, it can paradoxically lead to cell death through a different mechanism. When caspase-8, a key initiator of apoptosis, is blocked, some cell types can activate an alternative, inflammatory form of programmed cell death called necroptosis.[5][6] This is a regulated pathway and is distinct from non-specific, off-target cytotoxicity that might occur at higher concentrations of the inhibitor.[6] Therefore, the cell death you are observing could be either intended necroptosis or unintended cytotoxicity.[6]
Q3: How can I distinguish between necroptosis and non-specific cytotoxicity?
Differentiating between these two forms of cell death is critical for accurate data interpretation. Here are key approaches:
-
Morphological Examination: Necroptotic cells typically exhibit swelling and loss of plasma membrane integrity, leading to the release of cellular contents.[6] In contrast, apoptotic cells often show characteristics like cell shrinkage and membrane blebbing.[6]
-
Biochemical Markers: Necroptosis is mediated by the proteins RIPK1, RIPK3, and MLKL.[6] Analyzing the phosphorylation of these proteins via Western blot can confirm the activation of the necroptotic pathway.[6]
-
Use of Specific Inhibitors: To confirm necroptosis, you can co-treat your cells with Z-IETD-FMK and a specific inhibitor of necroptosis, such as Necrostatin-1, which targets RIPK1.[6] If Necrostatin-1 prevents the observed cell death, it strongly indicates that Z-IETD-FMK is inducing necroptosis.[6]
Q4: What is a typical working concentration for Z-IETD-FMK?
The optimal working concentration of Z-IETD-FMK is highly dependent on the cell type, the specific apoptotic stimulus, and the duration of the experiment.[4][6][7] A general starting range reported in the literature is between 1 µM and 100 µM.[4][7][8] For many cell lines, concentrations between 10 µM and 50 µM are effective.[2][6] However, it is crucial to perform a dose-response experiment for your specific experimental system to identify the lowest effective concentration that inhibits caspase-8 without causing significant off-target effects.[6][7]
Q5: Does Z-IETD-FMK have off-target effects?
Yes, particularly at higher concentrations, Z-IETD-FMK can exhibit off-target effects.[6] While it is highly selective for caspase-8, it can inhibit other caspases, such as caspase-3, -9, and -10, though typically with lower potency.[9] It has also been reported to inhibit granzyme B.[9][10][11] Additionally, non-caspase off-target effects have been observed, including the suppression of T-cell proliferation and the inhibition of the NF-κB signaling pathway.[9][10] Using the lowest effective concentration and including proper controls can help minimize these confounding effects.[9]
Troubleshooting Guides
Problem 1: High Levels of Unexpected Cell Death After Z-IETD-FMK Treatment
-
Possible Cause 1: Induction of Necroptosis.
-
Suggested Solution: As caspase-8 inhibition can trigger necroptosis in certain cell types, co-treat your cells with Z-IETD-FMK and a necroptosis inhibitor like Necrostatin-1.[6] A reduction in cell death upon co-treatment would confirm necroptosis.[6] You can also perform a Western blot to check for the phosphorylation of key necroptosis proteins such as RIPK1, RIPK3, and MLKL.[6]
-
-
Possible Cause 2: Z-IETD-FMK concentration is too high, causing off-target cytotoxicity.
-
Suggested Solution: Perform a dose-response experiment by titrating Z-IETD-FMK across a range of concentrations (e.g., 1 µM to 100 µM) to find the optimal concentration that inhibits caspase-8 without causing excessive cell death in control groups (cells treated with the inhibitor alone).[4][6] Use multiple viability assays, such as an LDH assay for membrane integrity and an MTS or MTT assay for metabolic activity, to assess cytotoxicity.[6]
-
-
Possible Cause 3: The vehicle (DMSO) is causing cytotoxicity.
-
Suggested Solution: Ensure the final concentration of DMSO in your cell culture medium is at a non-toxic level, typically below 0.2% and not exceeding 1.0%.[2][8][12] Always include a vehicle control group in your experiment, where cells are treated with the same concentration of DMSO as the highest dose of Z-IETD-FMK used.[13]
-
Problem 2: Incomplete Inhibition of Caspase-8 and Apoptosis
-
Possible Cause 1: Suboptimal Z-IETD-FMK concentration.
-
Possible Cause 2: Insufficient pre-incubation time.
-
Possible Cause 3: Inhibitor degradation.
-
Suggested Solution: Improper storage or repeated freeze-thaw cycles of the Z-IETD-FMK stock solution can reduce its activity.[4] Store the reconstituted stock solution in small aliquots at -20°C.[1][2] For long-term experiments (e.g., >24 hours), consider replenishing the media with fresh inhibitor, as peptide-based inhibitors can degrade in culture conditions.[7]
-
-
Possible Cause 4: Activation of caspase-8 independent apoptosis.
-
Suggested Solution: The apoptotic stimulus you are using might be activating the intrinsic (mitochondrial) pathway of apoptosis, which is not dependent on caspase-8.[4] In this pathway, caspase-9 is the initiator caspase.[14] To test this, you could use an inhibitor of caspase-9, such as Z-LEHD-FMK.[10]
-
Data Presentation
Table 1: Reported Working Concentrations of Z-IETD-FMK in Various Cell Lines
| Cell Line | Concentration | Incubation Time | Application/Effect |
| Jurkat | 20 µM | Concurrent with stimulus | Reduced camptothecin-induced apoptosis.[4] |
| Jurkat | 40 µM | 5.5 hours | Blocked anti-Fas antibody-induced apoptosis.[3] |
| Rat neonatal cardiomyocytes | 50 µM | 24 hours | Reduced ceramide-induced cell death.[10] |
| MG63 | 10 µM | Not specified | Partially reversed MSP-4-induced cytotoxicity.[10] |
| Retinal cells | Not specified | Not specified | Prevented execution of apoptosis from various stimuli.[10] |
| T cells | Not specified | Not specified | Inhibited human T cell proliferation.[11] |
Table 2: Inhibitory Profile of Z-IETD-FMK Against Various Human Caspases
| Caspase Target | IC50 Value (nM) | Notes |
| Caspase-8 | 24 | High potency against the primary target.[9] |
| Caspase-3 | 6100 | Significantly lower potency compared to caspase-8.[9] |
| Caspase-9 | 13000 | Significantly lower potency compared to caspase-8.[9] |
| Caspase-10 | 230 | Higher potency than for other off-target caspases.[9] |
| Granzyme B | Not specified | Z-IETD-FMK is also known to inhibit this protease.[10][11] |
IC50 values represent the concentration of the inhibitor required to reduce enzyme activity by 50%. Data is compiled from in vitro assays.[9]
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sanbio.nl [sanbio.nl]
- 4. benchchem.com [benchchem.com]
- 5. invivogen.com [invivogen.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. benchchem.com [benchchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. bdbiosciences.com [bdbiosciences.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
troubleshooting inconsistent results with Caspase-8 Inhibitor II
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Caspase-8 Inhibitor II, also known as Z-IETD-FMK. The information is tailored for researchers, scientists, and drug development professionals to address common issues and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound (Z-IETD-FMK)?
This compound (Z-IETD-FMK) is a cell-permeable, irreversible inhibitor that specifically targets caspase-8.[1] The inhibitor is designed with the tetrapeptide sequence Ile-Glu-Thr-Asp (IETD), which is the preferred recognition site for caspase-8. The fluoromethyl ketone (FMK) group on the inhibitor forms a covalent bond with the cysteine residue in the active site of caspase-8, leading to irreversible inhibition of its proteolytic activity.[2] The N-terminus of the inhibitor has a benzyloxycarbonyl (Z) group, which enhances its cell permeability.[3][4]
Q2: What are the primary applications of this compound in research?
This compound is primarily used to:
-
Investigate the role of caspase-8 in the extrinsic pathway of apoptosis.[2][5]
-
Differentiate between caspase-8-dependent apoptosis and other cell death pathways.
-
Induce necroptosis in certain cell types by blocking the apoptotic pathway.[3][6]
-
Study the non-apoptotic functions of caspase-8 in cellular processes like cell adhesion and growth factor signaling.[7]
Q3: Is this compound specific to caspase-8?
While designed to be a selective inhibitor of caspase-8, Z-IETD-FMK can exhibit off-target effects. It has been reported to inhibit other caspases, such as caspase-3 and caspase-9, although generally with lower potency.[8] Additionally, it is a known inhibitor of granzyme B.[1][9] There is also evidence of non-caspase-related effects, such as the suppression of T-cell proliferation and interference with the NF-κB signaling pathway.[8][10]
Q4: How should I properly store and handle this compound?
Proper storage and handling are crucial for maintaining the inhibitor's activity.
-
Lyophilized Powder: Store at -20°C, protected from moisture.[9][11] It is stable for up to one year under these conditions.[4][12]
-
Reconstituted Solution: Reconstitute the lyophilized powder in high-purity dimethyl sulfoxide (B87167) (DMSO).[4][12] The stock solution is stable for up to 6-8 months when stored at -20°C.[3][4][9] It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[10][12]
Troubleshooting Guide
Inconsistent Inhibition of Apoptosis
| Observed Problem | Potential Cause | Recommended Solution |
| Incomplete or no inhibition of apoptosis | Suboptimal Inhibitor Concentration: The concentration of the inhibitor may be too low for the specific cell type or the strength of the apoptotic stimulus.[12] | Perform a dose-response experiment to determine the optimal working concentration. A typical range is 1-100 µM.[4][12] |
| Insufficient Pre-incubation Time: The inhibitor may not have had enough time to enter the cells and bind to caspase-8 before the apoptotic stimulus was applied.[12] | Increase the pre-incubation time with the inhibitor. A pre-incubation of 30 minutes to 1 hour is generally recommended.[2][12] | |
| Inhibitor Degradation: Improper storage or multiple freeze-thaw cycles can lead to the degradation of the inhibitor.[12] | Use a fresh aliquot of the inhibitor from a properly stored stock solution. | |
| High Cell Density: A high number of cells in the culture may require a higher concentration of the inhibitor to achieve complete inhibition.[12] | Optimize the cell seeding density for your experiments. | |
| Caspase-8 Independent Apoptosis: The apoptotic pathway in your experimental system may not be dependent on caspase-8.[13] | Investigate the involvement of other caspases or cell death pathways. Consider using other specific caspase inhibitors or a pan-caspase inhibitor for comparison. |
Unexpected Cell Death
| Observed Problem | Potential Cause | Recommended Solution |
| Increased cell death after inhibitor treatment | Induction of Necroptosis: Caspase-8 plays a dual role in not only initiating apoptosis but also in suppressing necroptosis by cleaving RIPK1 and RIPK3.[6][14] Inhibition of caspase-8 can therefore lead to the activation of the necroptotic pathway in some cell lines, particularly in response to stimuli like TNF-α.[3][15] | To confirm necroptosis, use an inhibitor of RIPK1 (e.g., Necrostatin-1) in conjunction with the Caspase-8 inhibitor. Inhibition of cell death by the combination of inhibitors would suggest necroptosis. |
| Cell death observed in control group (inhibitor only) | DMSO Toxicity: High concentrations of DMSO, the solvent for the inhibitor, can be toxic to cells.[4] | Ensure the final concentration of DMSO in the cell culture medium is low, typically below 0.5%, and ideally below 0.2%.[2] Run a vehicle control with the same concentration of DMSO to assess its effect. |
Solubility and Stability Issues
| Observed Problem | Potential Cause | Recommended Solution |
| Precipitation of the inhibitor in culture media | Poor Solubility in Aqueous Solutions: this compound is hydrophobic and can precipitate when added directly to aqueous solutions.[16] | Prepare a concentrated stock solution in high-purity DMSO. For use in cell culture, perform an intermediate dilution of the stock solution in pre-warmed (37°C) culture medium containing serum before adding it to the final culture volume.[4][16] |
| Loss of inhibitor activity over time | Improper Storage: Repeated freeze-thaw cycles or storage at incorrect temperatures can degrade the inhibitor.[12] | Aliquot the DMSO stock solution into single-use volumes and store at -20°C.[10][12] |
Experimental Protocols
Protocol 1: Inhibition of Fas-Induced Apoptosis
This protocol details the steps to assess the inhibitory effect of this compound on apoptosis induced by an anti-Fas antibody in a cell line such as Jurkat.
Materials:
-
Jurkat cells
-
RPMI-1640 culture medium supplemented with 10% fetal bovine serum (FBS)
-
This compound (Z-IETD-FMK)
-
Anti-Fas antibody (e.g., clone CH-11)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed Jurkat cells in a multi-well plate at a density of 0.5 x 10^6 cells/mL.
-
Inhibitor Pre-incubation: Prepare the desired concentration of this compound in the culture medium. A common starting concentration is 20-40 µM. Add the inhibitor to the cells and pre-incubate for 1 hour at 37°C in a CO2 incubator.
-
Apoptosis Induction: Add the anti-Fas antibody to the cell culture at a final concentration of 100 ng/mL.[17]
-
Incubation: Incubate the cells for 4-6 hours at 37°C.[17]
-
Apoptosis Assessment: Harvest the cells and stain with Annexin V-FITC and a viability dye (e.g., Propidium Iodide) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.
Protocol 2: Caspase-8 Activity Assay
This protocol outlines a method to measure the activity of caspase-8 in cell lysates and assess the inhibitory effect of Z-IETD-FMK.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent
-
This compound (Z-IETD-FMK)
-
Cell lysis buffer
-
Caspase-8 colorimetric or fluorometric substrate (e.g., Ac-IETD-pNA or Ac-IETD-AFC)
-
Microplate reader
Procedure:
-
Cell Treatment: Treat cells with the apoptosis-inducing agent in the presence or absence of varying concentrations of this compound for the desired time.
-
Cell Lysis: Harvest the cells and prepare a cytosolic extract using a suitable lysis buffer.[18]
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Caspase Activity Measurement: In a 96-well plate, add an equal amount of protein from each cell lysate. Add the caspase-8 substrate to each well.
-
Incubation and Measurement: Incubate the plate at 37°C and measure the absorbance or fluorescence at the appropriate wavelength over time using a microplate reader. The rate of change in signal is proportional to the caspase-8 activity.[18][19]
Signaling Pathways and Workflows
Caption: The extrinsic apoptosis pathway initiated by death receptor signaling.
Caption: The dual role of Caspase-8 in apoptosis and necroptosis.
Caption: A logical workflow for troubleshooting inconsistent results.
References
- 1. scbt.com [scbt.com]
- 2. benchchem.com [benchchem.com]
- 3. invivogen.com [invivogen.com]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. What are caspase 8 activators and how do they work? [synapse.patsnap.com]
- 6. It cuts both ways: reconciling the dual roles of caspase-8 in cell death and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. benchchem.com [benchchem.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. benchchem.com [benchchem.com]
- 13. Evidence for a Novel, Caspase-8-Independent, Fas Death Domain-Mediated Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Multiple roles of caspase-8 in cell death, inflammation, and innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Potential Clinical Relevance of Necrosis–Necroptosis Pathways for Hypoxic–Ischaemic Encephalopathy [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. sanbio.nl [sanbio.nl]
- 18. file.elabscience.com [file.elabscience.com]
- 19. bio-rad.com [bio-rad.com]
Z-IETD-FMK stability in cell culture media over time.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of Z-IETD-FMK, a specific caspase-8 inhibitor.
Frequently Asked Questions (FAQs)
Q1: How should I properly store and reconstitute Z-IETD-FMK?
A: Proper storage and reconstitution are critical for maintaining the activity of Z-IETD-FMK. Lyophilized Z-IETD-FMK should be stored at -20°C to -70°C and is stable for up to one year.[1] Once reconstituted in high-purity DMSO, the stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C, where it is stable for up to 6 months.[1][2][3]
Q2: What is the recommended working concentration for Z-IETD-FMK in cell culture?
A: The optimal working concentration of Z-IETD-FMK varies depending on the cell type, experimental conditions, and the specific apoptotic stimulus.[1] However, a general starting range is between 10 µM and 100 µM.[1][4] For some applications, concentrations as low as 50 nM have been effective.[1][3] A dose-response experiment is always recommended to determine the optimal concentration for your specific system.[1]
Q3: What is the stability of Z-IETD-FMK in cell culture media at 37°C?
A: There is limited published data on the precise half-life of Z-IETD-FMK in cell culture media at 37°C.[1] As a peptide-based inhibitor, it can be degraded by proteases present in serum-containing media.[1] A similar peptide-based caspase inhibitor, Z-VAD-FMK, has a reported half-life of approximately 4 hours in culture.[1] Given its peptide nature, the stability of Z-IETD-FMK should be a consideration in experiments lasting several hours, as its activity may decrease over time.[1]
Q4: How can I ensure consistent inhibition in long-term experiments?
A: Due to potential degradation, for experiments lasting longer than 24 hours, it is advisable to replenish Z-IETD-FMK. This can be done by replacing the media with fresh media containing the inhibitor at regular intervals, for example, every 12-24 hours.[1] Alternatively, you can determine the stability of Z-IETD-FMK under your specific experimental conditions using the protocol provided in the "Experimental Protocols" section.
Q5: Can Z-IETD-FMK induce other forms of cell death?
A: Yes, inhibiting caspase-8 with Z-IETD-FMK can sometimes lead to the activation of alternative cell death pathways, such as necroptosis, in certain cell types.[4][5][6] If you observe cell death despite the presence of the inhibitor, consider investigating necroptosis.
Data Presentation
Table 1: Stability of Z-IETD-FMK Stock Solutions
| Form | Storage Condition | Stability |
| Lyophilized Powder | -20°C to -70°C | Up to 1 year[1][3] |
| Reconstituted in DMSO | -20°C | Up to 6 months[1][2][3] |
Note: There is limited quantitative data available for the half-life of Z-IETD-FMK in various cell culture media. It is recommended that researchers determine this empirically for their specific experimental setup.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete or no inhibition of apoptosis. | 1. Suboptimal inhibitor concentration: The concentration of Z-IETD-FMK may be too low for the specific cell type or stimulus. 2. Insufficient pre-incubation time: The inhibitor may not have had enough time to penetrate the cells and bind to caspase-8. 3. Inhibitor degradation: Improper storage or multiple freeze-thaw cycles of the stock solution can reduce activity. The inhibitor may also be degrading in the cell culture medium during the experiment. 4. High cell density: A high number of cells can reduce the effective concentration of the inhibitor per cell. | 1. Perform a dose-response experiment to determine the optimal concentration (e.g., 10 µM, 20 µM, 50 µM, 100 µM).[4] 2. Increase the pre-incubation time (e.g., 1 to 2 hours) before adding the apoptotic stimulus.[4] 3. Prepare fresh aliquots from a properly stored stock solution. For long-term experiments, consider replenishing the inhibitor.[1][4] 4. Optimize the cell seeding density for your experiments.[4] |
| Observed cell death despite Z-IETD-FMK treatment. | 1. Activation of alternative cell death pathways: Inhibition of caspase-8 can induce necroptosis in some cell lines.[4][5] 2. Caspase-8 independent apoptosis: The apoptotic stimulus may be activating the intrinsic (mitochondrial) pathway, which is independent of caspase-8. | 1. Consider co-treatment with a necroptosis inhibitor, such as Necrostatin-1 (a RIPK1 inhibitor), to determine if this pathway is activated.[4][5] 2. Investigate the involvement of the intrinsic pathway by examining the activation of caspase-9. Consider using a pan-caspase inhibitor like Z-VAD-FMK for broader apoptosis inhibition.[4] |
| Off-target effects or cytotoxicity. | 1. High inhibitor concentration: Very high concentrations of Z-IETD-FMK may lead to off-target effects or general cytotoxicity.[5] 2. DMSO toxicity: The vehicle used to dissolve the inhibitor may be causing cytotoxicity, especially at higher concentrations. | 1. Perform a toxicity control experiment with different concentrations of Z-IETD-FMK to find a non-toxic effective concentration.[5] 2. Ensure the final DMSO concentration in the cell culture medium is low (typically below 0.2%) to avoid cellular toxicity.[7] |
| Difficulty detecting cleaved caspase-3 by Western Blot after treatment. | 1. Transient activation: The peak expression of cleaved caspase-3 can be transient. 2. Low protein load or poor antibody: Insufficient protein or a low-quality antibody can lead to a weak or absent signal. | 1. Perform a time-course experiment to identify the optimal time point for detecting cleaved caspase-3. 2. Load a higher amount of protein (e.g., 30-60 µg) per lane and use a validated antibody specific for the cleaved form of the caspase. |
Experimental Protocols
Protocol 1: Determining the Stability of Z-IETD-FMK in Cell Culture Media
This protocol outlines a method to assess the stability of Z-IETD-FMK in your specific cell culture medium over time.
Materials:
-
Z-IETD-FMK
-
Your cell culture medium of interest (e.g., DMEM + 10% FBS)
-
37°C incubator with 5% CO2
-
HPLC or LC-MS system for analysis
-
Sterile microcentrifuge tubes or a cell culture plate
Methodology:
-
Preparation: Prepare a stock solution of Z-IETD-FMK in DMSO at a known concentration (e.g., 10 mM). Spike your complete cell culture medium with Z-IETD-FMK to a final working concentration (e.g., 50 µM).
-
Incubation: Aliquot the Z-IETD-FMK-containing medium into sterile tubes or wells of a cell culture plate (without cells to avoid cellular uptake and metabolism). Incubate the samples at 37°C in a 5% CO2 incubator.[1]
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours). Immediately after collection, store the samples at -80°C to prevent further degradation until analysis.[1]
-
Analysis: Thaw the samples and analyze the concentration of intact Z-IETD-FMK using a validated HPLC or LC-MS method. A standard curve of Z-IETD-FMK in the same medium should be prepared to accurately quantify the concentrations.[1]
-
Data Interpretation: Plot the concentration of Z-IETD-FMK against time. From this plot, you can determine the rate of degradation and the half-life (t½) of the inhibitor in your specific medium.
Protocol 2: Western Blot for Pro-Caspase-8 and Cleaved Caspase-8
This protocol describes how to verify the effective inhibition of caspase-8 by Z-IETD-FMK by analyzing the cleavage of pro-caspase-8.
Materials:
-
Cells treated with an apoptosis-inducing agent +/- Z-IETD-FMK
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against caspase-8 (that detects both pro- and cleaved forms)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Methodology:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in an appropriate lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-50 µg) on an SDS-PAGE gel and transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature, then incubate with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the chemiluminescent substrate and visualize the bands.
-
Data Analysis: Analyze the band intensities to assess the levels of pro-caspase-8 and its cleaved fragments. Complete inhibition should result in a significant reduction or absence of the cleaved forms of caspase-8 in the Z-IETD-FMK treated samples compared to the apoptosis-induced control.
Visualizations
References
minimizing off-target effects of Z-IETD-FMK in experiments.
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to minimize off-target effects of the caspase-8 inhibitor, Z-IETD-FMK, in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of Z-IETD-FMK?
A1: Z-IETD-FMK is a cell-permeable, irreversible inhibitor designed to specifically target caspase-8. The tetrapeptide sequence, IETD (isoleucyl-glutamyl-threonyl-aspartic acid), is preferentially recognized by the active site of caspase-8.
Q2: Is Z-IETD-FMK completely specific for caspase-8?
A2: No. Like many peptide-based inhibitors, Z-IETD-FMK is not entirely specific for caspase-8 and can exhibit off-target effects on other proteases. It is known to inhibit other caspases, such as caspase-3, -9, and -10, although generally with lower potency.[1] It has also been identified as an inhibitor of granzyme B.[2]
Q3: What are the known non-caspase off-target effects of Z-IETD-FMK?
A3: Z-IETD-FMK has demonstrated off-target effects independent of caspase inhibition. For instance, it can suppress T-cell proliferation and block the NF-κB signaling pathway in activated primary T-cells.[2][3] Additionally, the related pan-caspase inhibitor Z-VAD-FMK has been reported to induce autophagy by inhibiting the enzyme N-glycanase 1 (NGLY1), an effect that may also be relevant for Z-IETD-FMK.
Q4: I am observing unexpected cellular effects that don't seem related to caspase-8 inhibition. What could be the cause?
A4: Unexpected cellular effects could be due to the off-target inhibition of other caspases or non-caspase proteins. For example, if you are studying apoptosis, inhibition of other caspases like caspase-3 or -9 could confound your results. Furthermore, effects on signaling pathways like NF-κB or the induction of autophagy could lead to unanticipated phenotypes.[1] It is crucial to include appropriate controls in your experiments to account for these potential off-target effects.
Q5: How can I minimize the off-target effects of Z-IETD-FMK in my experiments?
A5: To minimize off-target effects, it is recommended to use the lowest effective concentration of Z-IETD-FMK, which should be determined empirically for your specific cell type and experimental conditions. Titrating the inhibitor concentration is crucial. Additionally, consider using a negative control peptide, such as Z-FA-FMK, which has a similar structure but does not inhibit caspases, to distinguish between caspase-dependent and -independent effects.[1]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Incomplete inhibition of apoptosis. | 1. Suboptimal inhibitor concentration. 2. Insufficient pre-incubation time. 3. Activation of caspase-independent cell death pathways. | 1. Perform a dose-response curve to determine the optimal Z-IETD-FMK concentration. 2. Confirm caspase-8 activation in your experimental model. 3. Investigate markers of other cell death pathways (e.g., necroptosis). |
| Unexpected changes in gene expression or protein activity. | Off-target effects on signaling pathways (e.g., NF-κB).[1] | 1. Use a lower concentration of Z-IETD-FMK. 2. Include a negative control inhibitor (e.g., Z-FA-FMK). 3. Validate findings using a more specific caspase-8 inhibitor or genetic approaches (e.g., siRNA). |
| Induction of autophagy observed. | Off-target inhibition of NGLY1.[1] | 1. Monitor autophagic markers (e.g., LC3-II conversion). 2. Consider using an alternative caspase inhibitor with a different chemical scaffold that does not inhibit NGLY1. |
| High variability between experiments. | 1. Inconsistent inhibitor preparation. 2. Differences in cell culture conditions. | 1. Prepare fresh stock solutions of Z-IETD-FMK in DMSO and store in aliquots at -20°C to avoid freeze-thaw cycles.[1] 2. Standardize cell seeding density, treatment times, and other experimental parameters. |
| Unexpected cytotoxicity. | 1. High inhibitor concentration. 2. Solvent (DMSO) toxicity. | 1. Perform a dose-response experiment to find the optimal non-toxic concentration. 2. Ensure the final DMSO concentration is low (typically <0.5%) and consistent across all conditions.[4] |
Quantitative Data
Table 1: Inhibitory Profile of Z-IETD-FMK Against Various Human Caspases
The following table summarizes the available quantitative data on the inhibitory potency of Z-IETD-FMK against different human caspases. IC50 values represent the concentration of the inhibitor required to reduce enzyme activity by 50%.
| Caspase | IC50 (nM) | Reference |
| Caspase-8 | 350 | [5][6] |
| Caspase-9 | 3700 | [5] |
| Caspase-10 | 5760 | [5] |
Note: The inhibitory activity of Z-IETD-FMK can vary depending on the assay conditions and the source of the enzyme.[1] An IC50 of 0.46 µM has been reported for the proapoptotic effect of TNFα.[2]
Experimental Protocols
Protocol 1: Dose-Response Experiment to Determine Optimal Z-IETD-FMK Concentration
This protocol provides a general workflow for determining the lowest effective concentration of Z-IETD-FMK that inhibits caspase-8 activity in your specific cell line and experimental conditions.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent
-
Z-IETD-FMK stock solution (in DMSO)
-
Negative control inhibitor (e.g., Z-FA-FMK)[7]
-
Caspase-8 activity assay kit (e.g., with IETD-pNA or a fluorogenic substrate)
-
Cell lysis buffer
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Pre-incubate the cells with a range of Z-IETD-FMK concentrations (e.g., 10, 20, 50, 100 µM) and the negative control for 30-60 minutes before inducing apoptosis.[7] Include a vehicle control (DMSO) group.
-
Apoptosis Induction: Add the apoptosis-inducing agent and incubate for the time required to induce a significant apoptotic response.
-
Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse using the appropriate cell lysis buffer.[7]
-
Caspase-8 Activity Assay: Determine the protein concentration of each lysate. Add equal amounts of protein to a new microplate and add the caspase-8 substrate. Incubate at 37°C for 1-2 hours.
-
Data Analysis: Measure the absorbance or fluorescence. Calculate the caspase-8 activity for each sample and normalize it to the control groups to determine the dose-dependent inhibitory effect of Z-IETD-FMK.
Protocol 2: Western Blotting to Confirm Caspase-8 Inhibition
This protocol verifies the effective inhibition of caspase-8 by analyzing the cleavage of pro-caspase-8.
Materials:
-
Cell lysates from Protocol 1
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-caspase-8, anti-cleaved caspase-8)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each cell lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody against caspase-8 or cleaved caspase-8 overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using a chemiluminescent substrate.
-
Analysis: Compare the levels of pro-caspase-8 and its cleaved fragments in the different treatment groups. A reduction in the cleaved fragments in the Z-IETD-FMK treated samples confirms its inhibitory activity.
Protocol 3: Using Z-FA-FMK as a Negative Control
This protocol outlines the use of Z-FA-FMK to differentiate between specific caspase-8 inhibition and non-specific effects of the inhibitor.
Materials:
-
Z-FA-FMK stock solution (in DMSO)
-
All materials from Protocol 1 or 2
Procedure:
-
In all experiments, include a treatment group with Z-FA-FMK at the same concentration as Z-IETD-FMK.
-
Z-FA-FMK should not inhibit caspase-8 mediated apoptosis.
-
Any effects observed in the Z-IETD-FMK group but not in the Z-FA-FMK group can be more confidently attributed to caspase-8 inhibition.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Suppression of human T cell proliferation by the caspase inhibitors, z-VAD-FMK and z-IETD-FMK is independent of their caspase inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. z-IETD-FMK | Caspase-8 inhibitor | Probechem Biochemicals [probechem.com]
- 7. benchchem.com [benchchem.com]
unexpected cell death after Z-IETD-FMK treatment.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected cell death after treatment with Z-IETD-FMK, a potent caspase-8 inhibitor.
FAQs: Understanding Z-IETD-FMK and its Effects
Q1: What is the primary function of Z-IETD-FMK?
Z-IETD-FMK is a cell-permeable, irreversible inhibitor of caspase-8.[1][2] Its tetrapeptide sequence, Ile-Glu-Thr-Asp (IETD), is specifically recognized by caspase-8.[2][3] The fluoromethylketone (fmk) group forms a covalent bond with the active site of caspase-8, effectively blocking its proteolytic activity.[2] Caspase-8 is a critical initiator caspase in the extrinsic pathway of apoptosis.[2][4]
Q2: I'm using Z-IETD-FMK to inhibit apoptosis, but my cells are still dying. Why is this happening?
While Z-IETD-FMK is an effective inhibitor of apoptosis, its inhibition of caspase-8 can unmask or actively promote an alternative, caspase-independent cell death pathway known as necroptosis.[3][5][6] This is a common cause of "unexpected" cell death. Under normal circumstances, caspase-8 cleaves and inactivates key mediators of the necroptosis pathway, namely Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3.[6] When caspase-8 is inhibited by Z-IETD-FMK, RIPK1 and RIPK3 are free to form a signaling complex called the necrosome, which ultimately leads to inflammatory cell death.[6][7]
Q3: Are there other potential reasons for unexpected cell death?
Yes, other factors could contribute to unexpected cell death:
-
Off-target effects: While Z-IETD-FMK is selective for caspase-8, it can inhibit other caspases at higher concentrations.[8] It is also known to inhibit granzyme B.[1][9]
-
Cellular Toxicity: High concentrations of the DMSO solvent used to reconstitute Z-IETD-FMK can be toxic to cells. It is recommended to keep the final DMSO concentration below 0.2%-1.0%.[10]
-
Activation of other cell death pathways: Depending on the cellular context and stimulus, other forms of regulated cell death, such as pyroptosis or parthanatos, could be activated.[7] The related pan-caspase inhibitor Z-VAD-FMK has been shown to induce autophagy by inhibiting N-glycanase 1 (NGLY1), an effect that may also be relevant for Z-IETD-FMK.[8][11][12]
Q4: What is the recommended working concentration for Z-IETD-FMK?
The optimal concentration can vary depending on the cell type and experimental conditions.[10] A general working concentration range is between 1 µM and 100 µM, with 10-50 µM being commonly used.[2][3] It is highly recommended to perform a dose-response experiment to determine the most effective concentration for your specific setup.[8][13]
Q5: How can I confirm that the unexpected cell death is necroptosis?
To confirm necroptosis, you can use an inhibitor of the necroptotic pathway, such as Necrostatin-1, which targets RIPK1.[14] If co-treatment with Z-IETD-FMK and Necrostatin-1 rescues the cells from death, it strongly suggests that necroptosis is the active pathway.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with Z-IETD-FMK.
| Problem | Potential Cause | Suggested Solution |
| Incomplete inhibition of apoptosis | Suboptimal inhibitor concentration. | Perform a dose-response curve to determine the optimal concentration of Z-IETD-FMK for your cell line and stimulus.[8][13] |
| Insufficient pre-incubation time. | Increase the pre-incubation time with Z-IETD-FMK (e.g., 1-2 hours) before adding the apoptotic stimulus.[13] | |
| Inhibitor degradation. | Prepare fresh stock solutions of Z-IETD-FMK in high-purity DMSO. Store in small aliquots at -20°C to avoid multiple freeze-thaw cycles. | |
| Unexpected cell death observed | Activation of necroptosis. | Co-treat cells with Z-IETD-FMK and a necroptosis inhibitor like Necrostatin-1.[13][14] Assess for markers of necroptosis such as phosphorylation of MLKL. |
| Off-target effects. | Use the lowest effective concentration of Z-IETD-FMK.[8] Include a negative control peptide, such as Z-FA-FMK, which has a similar structure but does not inhibit caspases.[8] | |
| Solvent toxicity. | Ensure the final concentration of DMSO in your cell culture medium is non-toxic (ideally below 0.2%). | |
| Variability between experiments | Inconsistent inhibitor preparation or handling. | Prepare fresh dilutions of Z-IETD-FMK for each experiment from a stable stock solution. |
| Inconsistent cell culture conditions. | Standardize cell seeding density, treatment times, and other experimental parameters. |
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved.
Caption: Extrinsic apoptosis pathway and the inhibitory action of Z-IETD-FMK.
Caption: Induction of necroptosis through caspase-8 inhibition by Z-IETD-FMK.
Experimental Protocols
Protocol 1: Assessment of Apoptosis vs. Necroptosis
Objective: To distinguish between apoptotic and necroptotic cell death induced by a stimulus in the presence of Z-IETD-FMK.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Apoptosis-inducing agent (e.g., TNF-α)
-
Z-IETD-FMK (reconstituted in DMSO)
-
Necrostatin-1 (reconstituted in DMSO)
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of the experiment.
-
Pre-incubation: Pre-incubate cells for 1 hour with one of the following:
-
Vehicle control (DMSO)
-
Z-IETD-FMK (e.g., 20 µM)
-
Necrostatin-1 (e.g., 50 µM)
-
Z-IETD-FMK (e.g., 20 µM) + Necrostatin-1 (e.g., 50 µM)
-
-
Induction of Cell Death: Add the apoptosis-inducing agent (e.g., TNF-α at 100 ng/mL) to the appropriate wells.
-
Incubation: Incubate the cells for a predetermined time sufficient to induce cell death (e.g., 6-24 hours).
-
Cell Staining:
-
Harvest the cells, including any floating cells in the supernatant.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necroptotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Protocol 2: Western Blot for Cleaved Caspase-3 and Phospho-MLKL
Objective: To biochemically confirm the inhibition of apoptosis and the activation of necroptosis.
Materials:
-
Treated cell pellets from Protocol 1
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-cleaved caspase-3, anti-phospho-MLKL, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Lyse the cell pellets in RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting unexpected cell death with Z-IETD-FMK.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. invivogen.com [invivogen.com]
- 4. Z-IETD-FMK | AAT Bioquest [aatbio.com]
- 5. Caspase inhibitors promote alternative cell death pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The Potential Clinical Relevance of Necrosis–Necroptosis Pathways for Hypoxic–Ischaemic Encephalopathy [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. resources.rndsystems.com [resources.rndsystems.com]
- 11. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 12. Off-target inhibition of NGLY1 by the polycaspase inhibitor Z-VAD-fmk induces cellular autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Item - Caspase inhibitors protect neurons by enabling selective necroptosis of inflamed microglia - Open Research Newcastle - Figshare [openresearch.newcastle.edu.au]
Technical Support Center: Troubleshooting Incomplete Inhibition of Apoptosis with Caspase-8 Inhibitor II
Welcome to the technical support center for Caspase-8 Inhibitor II. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments involving the inhibition of apoptosis. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common issues encountered when using this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound, also known as Z-IETD-FMK, is a highly specific, cell-permeable, and irreversible inhibitor of caspase-8.[1][2][3] Caspase-8 is a critical initiator caspase in the extrinsic pathway of apoptosis.[2][4] This pathway is activated by external death signals, such as the binding of ligands like FasL or TNF-α to their corresponding death receptors on the cell surface.[2] This binding event leads to the recruitment and dimerization of pro-caspase-8, resulting in its auto-activation.[2] Activated caspase-8 then initiates a downstream caspase cascade, primarily by cleaving and activating effector caspases like caspase-3, which carry out the execution phase of apoptosis.[2][5] Z-IETD-FMK contains the tetrapeptide sequence IETD, which is preferentially recognized by caspase-8.[2][6] The fluoromethyl ketone (FMK) group forms an irreversible covalent bond with the cysteine residue in the active site of caspase-8, effectively blocking its proteolytic activity and halting the apoptotic signal.[2][7][8]
Q2: I'm observing cell death even in the presence of this compound. Why is the inhibition of apoptosis incomplete?
Incomplete inhibition of apoptosis when using a caspase-8 inhibitor can be attributed to several factors. A primary reason is the activation of alternative, caspase-8-independent cell death pathways.[9][10][11] When the primary apoptotic pathway is blocked, cells can switch to other regulated cell death mechanisms. The most prominent of these is necroptosis, a form of programmed necrosis.[12][13][14][15] Inhibition of caspase-8 prevents the cleavage and inactivation of key necroptotic proteins RIPK1 and RIPK3, leading to the formation of a "necrosome" complex and subsequent cell death.[16][17][18] Other potential alternative pathways include pyroptosis and autophagy-dependent cell death.[13][19] Additionally, some cell types may utilize caspase-8-independent apoptotic pathways.[9] Finally, suboptimal experimental conditions can also lead to incomplete inhibition.[20][21]
Q3: What are the recommended storage and handling conditions for this compound?
Proper storage and handling are crucial for maintaining the inhibitor's activity. The lyophilized powder is stable for up to one year when stored at -20°C to -70°C.[8][21][22] Once reconstituted in a solvent like DMSO, the stock solution should be stored at -20°C and is typically stable for up to 6-8 months.[3][8][21][23] To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to prepare single-use aliquots of the stock solution.[21][22]
Q4: What is the optimal working concentration for this compound?
The optimal working concentration can vary significantly depending on the cell type, the specific apoptotic stimulus used, and the duration of the experiment.[8][21] A general starting range for cell culture experiments is between 1 µM and 100 µM.[6][21][22] It is essential to perform a dose-response experiment to determine the most effective concentration for your specific experimental setup.[20][21]
Troubleshooting Guides
Problem 1: Incomplete or No Inhibition of Apoptosis
| Potential Cause | Recommended Solution |
| Suboptimal Inhibitor Concentration | The concentration of the inhibitor may be too low for the specific cell type or stimulus. Perform a dose-response experiment with a range of concentrations (e.g., 10 µM, 20 µM, 50 µM, 100 µM) to determine the optimal concentration for your system.[20][21] |
| Insufficient Pre-incubation Time | The inhibitor may not have had enough time to permeate the cells and bind to caspase-8 before the apoptotic stimulus was introduced. Increase the pre-incubation time (e.g., 1 to 2 hours) to ensure adequate inhibition.[21] |
| Inhibitor Degradation | Improper storage or multiple freeze-thaw cycles of the stock solution can lead to reduced activity.[21] Prepare fresh aliquots of the inhibitor from a properly stored stock solution for each experiment. |
| High Cell Density | A high number of cells may require a higher concentration of the inhibitor for complete inhibition. Optimize the cell seeding density for your experiments.[21] |
| Activation of Alternative Death Pathways | The observed cell death may not be apoptotic. Inhibition of caspase-8 can trigger necroptosis, pyroptosis, or autophagy-dependent cell death.[12][13][14][15][16][19] Use specific inhibitors for these pathways (e.g., Necrostatin-1 for necroptosis) in conjunction with the caspase-8 inhibitor to dissect the cell death mechanism. Test for markers of these pathways, such as phosphorylation of MLKL for necroptosis.[20] |
| Caspase-8 Independent Apoptosis | Some apoptotic pathways do not rely on caspase-8.[9] If you suspect this is the case, consider using a pan-caspase inhibitor like Z-VAD-FMK to see if it blocks the observed cell death. |
| Off-Target Effects of Apoptotic Stimulus | The agent used to induce apoptosis may have off-target effects that cause cell death through a non-apoptotic mechanism. Ensure the specificity of your apoptotic stimulus. |
Problem 2: Difficulty Confirming Caspase-8 Inhibition
| Potential Cause | Recommended Solution |
| Transient Activation of Downstream Caspases | The peak activation of downstream targets like cleaved caspase-3 can be transient.[20] Perform a time-course experiment to identify the optimal time point for detecting the effects of inhibition. |
| Low Protein Load or Poor Antibody for Western Blot | Insufficient protein or a low-quality antibody can hinder the detection of caspase cleavage products.[20] Ensure you are loading an adequate amount of protein (30-60 µg) per lane and using a validated antibody specific for the cleaved form of the target protein (e.g., cleaved caspase-3 or cleaved PARP). |
| Insensitive Assay | The assay used to measure apoptosis may not be sensitive enough to detect partial inhibition. Consider using multiple, complementary assays to assess apoptosis, such as Annexin V staining, TUNEL assay, and Western blotting for caspase substrates. |
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 654.68 g/mol | [1][24] |
| Working Concentration Range (Cell Culture) | 1 µM - 100 µM | [6][21][22] |
| Typical Pre-incubation Time | 30 minutes - 2 hours | [21] |
| Storage (Lyophilized) | -20°C to -70°C for up to 1 year | [8][21][22] |
| Storage (in DMSO) | -20°C for up to 6-8 months | [3][8][21][23] |
| Solvent | High-purity DMSO | [8][21][23] |
| Final DMSO Concentration in Culture | Should not exceed 1.0% (ideally <0.2%) | [8][23] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound
This protocol uses a cell viability assay to determine the minimum effective concentration of the inhibitor that blocks apoptosis without causing significant cytotoxicity.
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Inhibitor Preparation: Prepare serial dilutions of this compound (e.g., 0, 10, 25, 50, 100 µM) in your cell culture medium. Also, prepare a vehicle control using the same final concentration of DMSO as in the highest inhibitor concentration well.[20]
-
Pre-incubation: Add the diluted inhibitor or vehicle control to the appropriate wells and incubate for 1-2 hours at 37°C.[20][21]
-
Apoptosis Induction: Add your chosen apoptotic stimulus (e.g., TNF-α, FasL, Staurosporine) to all wells except the negative control wells.
-
Incubation: Incubate the plate for a period sufficient to induce apoptosis in your system (e.g., 4-24 hours).
-
Cell Viability Assay: Perform a cell viability assay (e.g., MTT, MTS, or a fluorescence-based live/dead assay) according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of viable cells for each condition relative to the untreated control. The optimal concentration is the lowest concentration that provides maximal protection from the apoptotic stimulus without showing toxicity on its own.
Protocol 2: Western Blot Analysis to Confirm Inhibition of Caspase-8 Activity
This protocol confirms the inhibition of caspase-8 by measuring the levels of a key downstream target, cleaved caspase-3.
-
Cell Treatment: Treat cells with the apoptotic stimulus in the presence or absence of the predetermined optimal concentration of this compound. Include appropriate controls (untreated and inhibitor-only).
-
Cell Lysis: After the treatment period, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a protease inhibitor cocktail.[20]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[20]
-
Sample Preparation: Mix 30-50 µg of protein from each sample with Laemmli loading buffer and heat at 95°C for 5 minutes.[20]
-
SDS-PAGE: Separate the protein samples on a 12-15% polyacrylamide gel.[20]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[20]
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).[20]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for cleaved caspase-3. Also, probe for a loading control (e.g., β-actin or GAPDH) on the same or a separate membrane.[20]
-
Washing: Wash the membrane three times for 5 minutes each with TBST.[20]
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
-
Detection: Wash the membrane again as described in step 9. Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager or X-ray film.[20] A significant reduction in the cleaved caspase-3 band in the inhibitor-treated sample indicates successful inhibition of caspase-8 activity.
Visualizations
Caption: Extrinsic apoptosis pathway and the point of inhibition by this compound.
Caption: Troubleshooting workflow for incomplete inhibition of apoptosis.
Caption: Crosstalk between apoptosis and necroptosis regulated by Caspase-8.
References
- 1. scbt.com [scbt.com]
- 2. benchchem.com [benchchem.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. What are caspase 8 inhibitors and how do they work? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. invivogen.com [invivogen.com]
- 7. rndsystems.com [rndsystems.com]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. Evidence for a Novel, Caspase-8-Independent, Fas Death Domain-Mediated Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alternative cell death mechanisms in development and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Caspase-Independent Cell Death Mechanisms - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. The Potential Clinical Relevance of Necrosis–Necroptosis Pathways for Hypoxic–Ischaemic Encephalopathy [mdpi.com]
- 13. news-medical.net [news-medical.net]
- 14. jitc.bmj.com [jitc.bmj.com]
- 15. journals.biologists.com [journals.biologists.com]
- 16. Roles of Caspases in Necrotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Caspase-Independent Regulated Necrosis Pathways as Potential Targets in Cancer Management [frontiersin.org]
- 18. Caspase-8; regulating life and death - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Caspase-8 inactivation drives autophagy-dependent inflammasome activation in myeloid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. bdbiosciences.com [bdbiosciences.com]
- 24. medchemexpress.com [medchemexpress.com]
Z-IETD-FMK and Necroptosis Induction: A Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Z-IETD-FMK for the induction of necroptosis. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation, ensuring robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Z-IETD-FMK?
A1: Z-IETD-FMK (Benzyloxycarbonyl-Ile-Glu-Thr-Asp-fluoromethylketone) is a potent, cell-permeable, and irreversible inhibitor of caspase-8.[1] The "IETD" tetrapeptide sequence is preferentially recognized by caspase-8, allowing the fluoromethylketone (FMK) group to form a covalent bond with the active site of the enzyme, thereby inactivating it.[2]
Q2: Why does inhibiting an apoptosis-related enzyme like caspase-8 lead to necroptosis?
A2: Caspase-8 plays a dual role in cell death signaling. While it is a key initiator of apoptosis, it also acts as a negative regulator of necroptosis by cleaving and inactivating key necroptotic proteins, RIPK1 (Receptor-Interacting Protein Kinase 1) and RIPK3.[3] By inhibiting caspase-8 with Z-IETD-FMK, this cleavage is prevented, allowing RIPK1 and RIPK3 to form a signaling complex called the necrosome. This complex then triggers the downstream events of necroptosis.
Q3: I'm observing high levels of unexpected cell death after Z-IETD-FMK treatment. Is this the intended necroptosis or off-target toxicity?
A3: This is a critical troubleshooting step. The observed cell death could be the intended necroptotic outcome, or it could be due to off-target effects, especially at high concentrations. To differentiate between the two, it is essential to perform co-treatment experiments with a specific inhibitor of necroptosis, such as Necrostatin-1 (a RIPK1 inhibitor). A significant reduction in cell death in the presence of Necrostatin-1 indicates that the cell death is indeed necroptosis.
Q4: Is Z-IETD-FMK treatment alone sufficient to induce necroptosis?
A4: In many cell types, Z-IETD-FMK alone is not sufficient to induce necroptosis. It is often used in combination with a death receptor ligand, such as Tumor Necrosis Factor-alpha (TNF-α), to initiate the signaling cascade.[3] Furthermore, to achieve a robust induction of necroptosis, a Smac mimetic (e.g., BV6) is often included.[2] Smac mimetics inhibit cellular Inhibitor of Apoptosis Proteins (cIAPs), which are E3 ubiquitin ligases that ubiquitinate RIPK1, marking it for pro-survival signaling and preventing its incorporation into the necrosome.
Q5: What is the role of RIPK1 ubiquitination in the context of Z-IETD-FMK-induced necroptosis?
A5: RIPK1 ubiquitination is a critical checkpoint that determines the cellular outcome. cIAPs mediate the K63-linked ubiquitination of RIPK1, which promotes the recruitment of downstream signaling molecules for cell survival pathways like NF-κB. When cIAPs are inhibited (e.g., by Smac mimetics), RIPK1 is deubiquitinated and can then participate in the formation of the necrosome, leading to necroptosis, especially when caspase-8 is inhibited by Z-IETD-FMK.[2]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High levels of unexpected cell death | 1. The observed cell death is necroptosis. 2. Z-IETD-FMK concentration is too high, causing off-target cytotoxicity. 3. The vehicle (e.g., DMSO) is causing toxicity. | 1. Co-treat with a necroptosis inhibitor like Necrostatin-1. A rescue in cell viability confirms necroptosis. 2. Perform a dose-response experiment to determine the optimal, non-toxic concentration of Z-IETD-FMK. 3. Include a vehicle-only control in your experiment to assess solvent toxicity. |
| No or low induction of necroptosis | 1. The cell line may not be sensitive to necroptosis. 2. Suboptimal concentrations of Z-IETD-FMK, TNF-α, or Smac mimetic. 3. Insufficient incubation time. | 1. Verify the expression of key necroptotic proteins (RIPK1, RIPK3, MLKL) in your cell line via Western blot. 2. Titrate the concentrations of all three components (e.g., Z-IETD-FMK: 1-20 µM; TNF-α: 10-20 ng/mL; Smac mimetic: 100 nM - 5 µM).[3] 3. Perform a time-course experiment (e.g., 4, 8, 12, 24 hours) to determine the optimal incubation period.[3] |
| Inconsistent results between experiments | 1. Variability in cell density or health. 2. Reagent instability. 3. Contamination of cell cultures. | 1. Ensure consistent cell seeding density and that cells are in the logarithmic growth phase. 2. Aliquot and store reagents according to the manufacturer's instructions to avoid repeated freeze-thaw cycles. 3. Regularly check cell cultures for any signs of contamination. |
| Difficulty in detecting necroptosis markers by Western blot | 1. Low protein expression or phosphorylation levels. 2. Inefficient protein extraction. 3. Suboptimal antibody performance. | 1. Optimize the timing of cell lysis after treatment to capture peak phosphorylation. 2. Use a lysis buffer containing protease and phosphatase inhibitors. 3. Validate your primary antibodies and use appropriate secondary antibodies. |
Data Presentation
Table 1: Inhibitory Potency of Z-IETD-FMK against Various Caspases
| Caspase | IC50 (nM) |
| Caspase-8 | 350 - 460 |
| Caspase-9 | 3700[2] |
| Caspase-10 | 5760[2] |
Note: IC50 values can vary depending on assay conditions.
Table 2: Recommended Concentration Ranges for Necroptosis Induction
| Reagent | Cell Line Example | Recommended Concentration |
| Z-IETD-FMK | HT-29, Jurkat | 1 - 20 µM[2] |
| TNF-α | HT-29, L929 | 10 - 20 ng/mL[3] |
| Smac Mimetic (e.g., BV6) | HT-29 | 100 nM - 5 µM[3] |
Signaling Pathways and Experimental Workflows
References
determining the optimal pre-incubation time for Z-IETD-FMK.
This guide provides researchers, scientists, and drug development professionals with essential information for utilizing Z-IETD-FMK, a specific caspase-8 inhibitor. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure successful and accurate results.
Frequently Asked Questions (FAQs)
Q1: What is Z-IETD-FMK and how does it work?
Z-IETD-FMK (Benzyloxycarbonyl-Ile-Glu-Thr-Asp-fluoromethylketone) is a potent, cell-permeable, and irreversible inhibitor of caspase-8.[1] Its design is based on the preferred recognition sequence of caspase-8 (IETD).[2] The inhibitor works when the fluoromethyl ketone (fmk) group forms an irreversible covalent bond with the cysteine residue in the active site of caspase-8, effectively blocking its proteolytic activity.[1][2] Caspase-8 is a critical initiator caspase in the extrinsic pathway of apoptosis, which is triggered by external signals like the binding of death ligands (e.g., FasL, TNF-α) to cell surface receptors.[1][3][4]
Q2: Why is a pre-incubation step necessary for Z-IETD-FMK?
A pre-incubation step is crucial to allow the cell-permeable inhibitor sufficient time to cross the cell membrane, diffuse through the cytoplasm, and bind to its target, pro-caspase-8, before the apoptotic process is initiated. This ensures that the inhibitor is already present and active when caspase-8 activation occurs, leading to effective inhibition.
Q3: What is a typical pre-incubation time for Z-IETD-FMK?
A pre-incubation period of 30 minutes to 1 hour is generally sufficient for Z-IETD-FMK to permeate the cell membrane and inhibit caspase-8.[1][2] However, this is a general guideline, and the optimal time can vary.
Q4: What factors can influence the optimal pre-incubation time?
The ideal pre-incubation time can be influenced by several factors, including:
-
Cell Type: Different cell lines have varying membrane permeability and metabolic rates, which can affect inhibitor uptake.[2]
-
Experimental Conditions: Factors like cell density, temperature, and media composition can impact experimental outcomes.
-
Inhibitor Concentration: While a standard range is 1-100 µM, the specific concentration used may influence the time required to achieve maximal inhibition.[2][5]
Q5: How do I experimentally determine the optimal pre-incubation time for my specific model?
To determine the optimal pre-incubation time, a time-course experiment is recommended. This involves treating cells with a fixed concentration of Z-IETD-FMK for varying durations (e.g., 15, 30, 60, 90, and 120 minutes) before inducing apoptosis. The level of apoptosis or caspase-8 activity is then measured to identify the shortest pre-incubation time that yields the maximum inhibitory effect.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Incomplete inhibition of apoptosis/caspase-8 activity. | 1. Insufficient pre-incubation time: The inhibitor did not have enough time to effectively penetrate cells and bind to caspase-8.[2] 2. Suboptimal inhibitor concentration: The concentration may be too low for the specific cell type or stimulus.[2] 3. Inhibitor degradation: Improper storage or multiple freeze-thaw cycles can reduce activity.[2] | 1. Increase the pre-incubation time (e.g., test 1 hour and 2 hours).[2] 2. Perform a dose-response experiment to determine the optimal concentration (e.g., 10 µM, 20 µM, 50 µM).[2] 3. Prepare fresh aliquots of the stock solution stored at -20°C.[2] |
| Observed cell death despite Z-IETD-FMK treatment. | 1. Activation of alternative cell death pathways: The stimulus may be activating the intrinsic (caspase-9 dependent) apoptotic pathway.[2] 2. Necroptosis activation: Inhibition of caspase-8 can sometimes trigger necroptosis, a form of programmed necrosis.[1][2] | 1. Verify the apoptotic pathway by examining the activation of other caspases (e.g., caspase-9). 2. Consider co-treatment with a necroptosis inhibitor, such as Necrostatin-1 (a RIPK1 inhibitor), to determine if this pathway is activated.[2] |
| High variability between experimental replicates. | 1. Inconsistent timing: Variations in the pre-incubation or apoptosis induction times. 2. Inconsistent cell conditions: Differences in cell density or health across wells. | 1. Use a timer to ensure precise and consistent incubation periods for all samples.[6] 2. Ensure a homogenous cell suspension during seeding and maintain consistent culture conditions. |
Data Presentation
Table 1: Example Results from a Time-Course Experiment to Optimize Pre-incubation Time Data below is illustrative and should be determined experimentally.
| Pre-incubation Time (minutes) | Z-IETD-FMK (20 µM) | Apoptosis Inducer (e.g., FasL) | % Apoptotic Cells (Annexin V+) |
| 0 | + | + | 45% |
| 15 | + | + | 25% |
| 30 | + | + | 12% |
| 60 | + | + | 8% |
| 90 | + | + | 8.5% |
| 120 | + | + | 8.2% |
| 60 | - | + | 50% |
| 60 | + | - | 5% |
Visualizing Key Processes
Caption: Extrinsic apoptosis pathway showing Z-IETD-FMK's irreversible inhibition of active caspase-8.
Caption: Experimental workflow for determining the optimal pre-incubation time for Z-IETD-FMK.
Experimental Protocols
Protocol 1: Determining Optimal Pre-incubation Time via Flow Cytometry
This protocol provides a framework for establishing the ideal Z-IETD-FMK pre-incubation time by measuring apoptosis inhibition.
Materials:
-
Cell line of interest (e.g., Jurkat cells)
-
Z-IETD-FMK, lyophilized
-
High-purity DMSO[1]
-
Complete cell culture medium
-
Apoptosis-inducing agent (e.g., anti-Fas antibody, Camptothecin)[1]
-
Annexin V-PE/7-AAD Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Reconstitute Z-IETD-FMK: Prepare a stock solution (e.g., 10 mM) by dissolving lyophilized Z-IETD-FMK in high-purity DMSO. Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.[2][7]
-
Cell Seeding: Seed cells in a multi-well plate (e.g., 24-well) at a density that ensures they are in the logarithmic growth phase at the time of the experiment. Allow cells to adhere overnight if applicable.
-
Inhibitor Pre-incubation (Time-Course):
-
Prepare working concentrations of Z-IETD-FMK in complete culture medium. Ensure the final DMSO concentration is low (typically <0.5%).[2]
-
Add the Z-IETD-FMK solution to the cells at staggered time points (e.g., at T=-120, -90, -60, -30, -15, and 0 minutes) before apoptosis induction.
-
Include a "no inhibitor" control (vehicle only).
-
-
Apoptosis Induction: At T=0, add the apoptosis-inducing agent to all wells except the untreated/negative control.
-
Incubation: Incubate the cells for the time required for the inducing agent to trigger a measurable apoptotic response (e.g., 3 to 5.5 hours).[1]
-
Cell Staining and Analysis:
-
Harvest the cells (both adherent and floating).
-
Wash the cells with cold PBS.
-
Stain the cells with Annexin V-PE and 7-AAD according to the manufacturer's protocol.
-
Analyze the stained cells promptly using a flow cytometer to quantify the percentage of apoptotic cells (Annexin V positive).
-
Data Analysis: Plot the percentage of apoptotic cells against the pre-incubation time. The optimal pre-incubation time is the shortest duration that results in a stable, maximal reduction in apoptosis.
Protocol 2: Caspase-8 Activity Assay (Colorimetric)
This protocol measures the inhibitory effect of Z-IETD-FMK on caspase-8 activity in cell lysates.[8]
Materials:
-
Treated cell pellets (from a parallel experiment to Protocol 1)
-
Cell Lysis Buffer
-
Protein quantification assay (e.g., BCA or Bradford)
-
2x Reaction Buffer
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Cell Lysate Preparation:
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Assay Setup:
-
In a 96-well plate, add 50-100 µg of protein from each cell lysate to individual wells.
-
Adjust the volume of each well to 50 µL with Cell Lysis Buffer.
-
Add 50 µL of 2x Reaction Buffer to each well.
-
-
Reaction Initiation and Measurement:
Data Analysis: Compare the absorbance readings from Z-IETD-FMK-treated samples to the apoptosis-induced control. A significant reduction in absorbance indicates successful inhibition of caspase-8 activity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Caspase-8; regulating life and death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. invivogen.com [invivogen.com]
- 6. benchchem.com [benchchem.com]
- 7. bdbiosciences.com [bdbiosciences.com]
- 8. benchchem.com [benchchem.com]
- 9. abbkine.com [abbkine.com]
Validation & Comparative
A Head-to-Head Battle of Apoptosis Blockers: Z-IETD-FMK vs. Pan-Caspase Inhibitors
In the intricate world of apoptosis research and drug development, the precise manipulation of cell death pathways is paramount. Caspase inhibitors are indispensable tools in this endeavor, allowing researchers to dissect the complex signaling cascades that govern programmed cell death. This guide provides an objective, data-driven comparison of Z-IETD-FMK, a selective caspase-8 inhibitor, with the widely used pan-caspase inhibitor, Z-VAD-FMK.
This comparison will delve into their mechanisms of action, specificity, and off-target effects, supported by quantitative data and detailed experimental protocols. The aim is to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions when selecting the appropriate caspase inhibitor for their specific experimental needs.
Mechanism of Action and Specificity: A Tale of Two Inhibitors
At the heart of apoptosis are caspases, a family of cysteine-aspartic proteases that execute the cell death program. These enzymes are broadly classified into initiator caspases (e.g., caspase-8 and -9) and executioner caspases (e.g., caspase-3, -6, and -7). The choice of inhibitor hinges on whether the goal is to block a specific initiation pathway or to implement a broad blockade of apoptosis.
Z-IETD-FMK: The Specialist
Z-IETD-FMK (Benzyloxycarbonyl-Ile-Glu-Thr-Asp-fluoromethylketone) is a cell-permeable, irreversible inhibitor that specifically targets caspase-8.[1] Its design is based on the tetrapeptide sequence "IETD," which is the preferred recognition and cleavage site for caspase-8.[1][2] This high selectivity makes Z-IETD-FMK an invaluable tool for investigating the extrinsic apoptosis pathway, which is initiated by the activation of death receptors on the cell surface.[1][3]
Upon binding of ligands such as FasL or TNF-α to their respective receptors, caspase-8 is recruited and activated, initiating the apoptotic cascade.[3][4] Z-IETD-FMK irreversibly binds to the active site of caspase-8, effectively halting this process at its inception.[1][3] While highly selective, it's worth noting that Z-IETD-FMK can also inhibit granzyme B and may show some partial inhibition of caspase-3 and PARP cleavage at higher concentrations.[5]
Z-VAD-FMK: The Generalist
In contrast, Z-VAD-FMK (Benzyloxycarbonyl-Val-Ala-Asp(OMe)-fluoromethylketone) is a cell-permeable, irreversible pan-caspase inhibitor.[6][7] Its broader specificity allows it to bind to the catalytic site of a wide range of caspases, effectively shutting down apoptosis regardless of the initiation pathway.[6][8] This makes Z-VAD-FMK a useful tool for determining if a particular cellular process is caspase-dependent.
However, its broad activity comes with a higher potential for off-target effects. Z-VAD-FMK has been reported to inhibit other cysteine proteases, such as cathepsins and calpains.[9] Furthermore, it can induce autophagy through the inhibition of N-glycanase 1 (NGLY1), an effect that is independent of its caspase-inhibiting activity.[10][11]
Quantitative Comparison of Inhibitor Potency
| Caspase | Z-IETD-FMK IC50 | Z-VAD-FMK Potency |
| Caspase-8 | ~350 nM[12][13] | Potent Inhibitor |
| Caspase-9 | ~3.7 µM[12] | Potent Inhibitor |
| Caspase-10 | ~5.76 µM[12] | Potent Inhibitor |
| Caspase-3 | Partial inhibition reported | Potent Inhibitor |
Note: IC50 values can vary depending on the specific experimental conditions, including substrate and enzyme concentrations.
Experimental Protocols
Accurate and reproducible experimental data are the bedrock of scientific discovery. The following are detailed methodologies for key experiments used to evaluate and compare the efficacy of caspase inhibitors.
Fluorometric Caspase Activity Assay
This assay provides a quantitative measure of caspase activity in cell lysates.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent
-
Caspase inhibitor (Z-IETD-FMK or Z-VAD-FMK)
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM CHAPS, 5 mM DTT)
-
2x Reaction Buffer (e.g., 20 mM HEPES, pH 7.4, 2 mM EDTA, 0.1% CHAPS, 5 mM DTT)
-
Fluorogenic caspase substrate (e.g., Ac-IETD-AFC for caspase-8, Ac-DEVD-AFC for caspase-3/7)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Cell Treatment: Seed cells in a 96-well plate and treat with the apoptosis-inducing agent in the presence or absence of the caspase inhibitor for the desired duration.
-
Cell Lysis:
-
Pellet the cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the pellet in Cell Lysis Buffer and incubate on ice for 15-20 minutes.
-
Centrifuge at high speed (e.g., 16,000 x g) for 10-15 minutes at 4°C.
-
Collect the supernatant (cytosolic extract).
-
-
Caspase Activity Measurement:
-
In a 96-well black microplate, add the cell lysate to each well.
-
Add 2x Reaction Buffer to each well.
-
Initiate the reaction by adding the specific fluorogenic caspase substrate.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC substrates) at various time points or as an endpoint reading.
-
Annexin V Staining for Flow Cytometry
This method detects one of the early events in apoptosis, the translocation of phosphatidylserine (B164497) (PS) to the outer leaflet of the plasma membrane.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent
-
Caspase inhibitor (Z-IETD-FMK or Z-VAD-FMK)
-
1x Binding Buffer (10 mM HEPES, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
Fluorochrome-conjugated Annexin V
-
Propidium Iodide (PI) or other viability dye
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the apoptosis-inducing agent in the presence or absence of the caspase inhibitor.
-
Cell Harvesting:
-
For suspension cells, collect the cells by centrifugation.
-
For adherent cells, gently detach the cells (e.g., using trypsin-EDTA) and combine with any floating cells from the media.
-
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1x Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Add fluorochrome-conjugated Annexin V to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add PI or another viability dye to distinguish between early apoptotic and late apoptotic/necrotic cells.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer as soon as possible (within 1 hour). Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
-
Visualizing the Pathways and Workflows
To better understand the points of intervention and the experimental process, the following diagrams have been generated using Graphviz.
Caption: Extrinsic apoptosis pathway and points of inhibition.
Caption: Workflow for comparing caspase inhibitor efficacy.
Conclusion: Choosing the Right Tool for the Job
The choice between Z-IETD-FMK and a pan-caspase inhibitor like Z-VAD-FMK is fundamentally a choice between specificity and broad-spectrum activity.
Z-IETD-FMK is the inhibitor of choice when the experimental goal is to specifically investigate the role of the extrinsic apoptosis pathway and the involvement of caspase-8. Its high selectivity minimizes confounding effects from the inhibition of other caspases, allowing for a more precise dissection of the signaling cascade.
Z-VAD-FMK is a powerful tool for determining if a cellular process is caspase-dependent in a general sense. However, its broad specificity and known off-target effects, such as the inhibition of other proteases and the induction of autophagy, must be carefully considered when interpreting results.[9][10][11] For studies requiring general caspase inhibition without these potential confounding factors, alternative pan-caspase inhibitors with different off-target profiles may be more appropriate.
Ultimately, the selection of a caspase inhibitor should be guided by the specific research question, a thorough understanding of the inhibitor's properties, and the implementation of appropriate experimental controls. By carefully considering the data and protocols presented in this guide, researchers can confidently select the optimal tool to advance their understanding of the complex and vital process of apoptosis.
References
- 1. protocols.io [protocols.io]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. assaygenie.com [assaygenie.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Caspase-1 Assay Kit (Fluorometric) (ab39412) | Abcam [abcam.com]
- 6. Caspase 3/7 Activity [protocols.io]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 9. benchchem.com [benchchem.com]
- 10. Suppression of human T cell proliferation by the caspase inhibitors, z-VAD-FMK and z-IETD-FMK is independent of their caspase inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Validating Caspase-8 Inhibition: A Comparative Guide to Z-IETD-FMK and its Alternatives Using Western Blot
For researchers, scientists, and drug development professionals, the accurate validation of target engagement is paramount. This guide provides an objective comparison of the Caspase-8 inhibitor, Z-IETD-FMK, with other alternatives, supported by experimental data from Western blotting. We offer detailed protocols and visual workflows to ensure robust and reproducible validation of Caspase-8 inhibition.
Z-IETD-FMK is a cell-permeable, irreversible inhibitor of Caspase-8, a critical initiator caspase in the extrinsic apoptosis pathway.[1][2][3] Its tetrapeptide sequence (Ile-Glu-Thr-Asp) is designed to be preferentially recognized by Caspase-8.[1] The fluoromethyl ketone (fmk) group forms an irreversible covalent bond with the cysteine residue in the active site of Caspase-8, effectively blocking its proteolytic activity.[1] Validation of this inhibition is crucial and is commonly achieved by monitoring the cleavage of Caspase-8 and its downstream substrates via Western blot.
Performance Comparison of Caspase-8 Inhibitors
The efficacy of Z-IETD-FMK and other caspase inhibitors can be compared both by their half-maximal inhibitory concentration (IC50) in cell-free assays and by their ability to prevent the cleavage of pro-caspase-8 and downstream targets in cellular assays, as visualized by Western blot.
| Inhibitor | Primary Target | Type | IC50 for Caspase-8 (in cell-free assay) | Notes on Specificity and Performance |
| Z-IETD-FMK | Caspase-8 | Irreversible | ~350 nM[4] | Highly specific for Caspase-8. Also reported to inhibit Granzyme B.[5] Western blot data confirms its ability to block procaspase-3 and PARP cleavage.[1] |
| Ac-LESD-CMK | Caspase-8 | Irreversible | ~50 nM[4][6] | More potent than Z-IETD-FMK for Caspase-8 in some assays.[6] |
| Z-LEHD-FMK | Caspase-9 | Irreversible | ~70 nM[4] | Primarily a Caspase-9 inhibitor but shows significant cross-reactivity with Caspase-8. Western blot shows it is less effective at blocking procaspase-3 and PARP cleavage compared to Z-IETD-FMK in a model where Caspase-8 is the primary initiator.[1] |
| Q-VD-OPh | Pan-caspase | Irreversible | 25 - 400 nM[6] | A broad-spectrum inhibitor, not specific for Caspase-8. |
| Ac-DEVD-CHO | Caspase-3, -7 | Reversible | Ki: 0.92 nM for Caspase-8[6] | Primarily a Caspase-3/7 inhibitor with some activity against Caspase-8. |
Experimental Validation by Western Blot
Western blotting is a definitive method to validate the inhibition of Caspase-8.[7] The activation of Caspase-8 involves its cleavage from an inactive zymogen (procaspase-8) into active subunits.[7] Successful inhibition by Z-IETD-FMK will prevent this cleavage, which can be visualized as a reduction in the cleaved Caspase-8 bands and a corresponding decrease in the cleavage of downstream targets like procaspase-3 and PARP.[1][5]
A study by S. Fulda et al. demonstrated that in HL-60 cells treated with a cytotoxic agent, pre-incubation with Z-IETD-FMK completely blocked the cleavage of both procaspase-3 and PARP, as observed by Western blot. In contrast, the Caspase-9 inhibitor Z-LEHD-FMK had no effect on the cleavage of these proteins, highlighting the specificity of Z-IETD-FMK in a Caspase-8-dependent apoptotic pathway.[1]
Experimental Protocols
Protocol for Validating Caspase-8 Inhibition by Z-IETD-FMK using Western Blot
This protocol outlines the steps to verify the inhibitory effect of Z-IETD-FMK on Caspase-8 activation and downstream signaling.
Materials:
-
Cell line of interest
-
Apoptosis-inducing agent (e.g., TNF-α, FasL)
-
Z-IETD-FMK (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-procaspase-8, anti-cleaved Caspase-8, anti-procaspase-3, anti-cleaved Caspase-3, anti-PARP, and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density and allow them to adhere overnight.
-
Pre-treat cells with the desired concentration of Z-IETD-FMK (typically 1-100 µM) or vehicle control (DMSO) for 1-2 hours.[5]
-
Induce apoptosis by adding the appropriate stimulus and incubate for the desired time.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or similar assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for each sample and prepare them for SDS-PAGE by adding Laemmli buffer and heating.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for at least 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest (e.g., anti-cleaved Caspase-8) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip and re-probe the membrane for other proteins of interest and a loading control.
-
Expected Results:
-
Untreated Control: A strong band for procaspase-8 and minimal to no bands for cleaved Caspase-8, cleaved Caspase-3, and cleaved PARP.
-
Apoptosis-Induced + Vehicle Control: A decrease in the procaspase-8 band and the appearance of strong bands for cleaved Caspase-8, cleaved Caspase-3, and cleaved PARP.
-
Apoptosis-Induced + Z-IETD-FMK: A prominent procaspase-8 band and a significant reduction or absence of cleaved Caspase-8, cleaved Caspase-3, and cleaved PARP bands compared to the vehicle control.[8]
Visualizing the Molecular Pathway and Experimental Workflow
To better understand the mechanism of action and the experimental design, the following diagrams illustrate the Caspase-8 signaling pathway and a typical Western blot workflow for validating its inhibition.
Caption: Extrinsic apoptosis pathway showing Z-IETD-FMK inhibition of Caspase-8.
Caption: Experimental workflow for Western blot validation of Caspase-8 inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. invivogen.com [invivogen.com]
- 3. Z-IETD-FMK | AAT Bioquest [aatbio.com]
- 4. A Potent Inhibitor of Caspase‑8 Based on the IL-18 Tetrapeptide Sequence Reveals Shared Specificities between Inflammatory and Apoptotic Initiator Caspases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. benchchem.com [benchchem.com]
Z-IETD-FMK Specificity: A Comparative Guide for Protease Inhibition
For researchers, scientists, and drug development professionals, understanding the precise inhibitory profile of chemical probes is paramount for accurate and reproducible experimental outcomes. This guide provides an objective comparison of the specificity of Z-IETD-FMK, a widely used caspase-8 inhibitor, against other proteases, supported by experimental data.
Z-IETD-FMK (Benzyloxycarbonyl-Ile-Glu-Thr-Asp-fluoromethylketone) is a cell-permeable, irreversible inhibitor designed to target caspase-8, a key initiator caspase in the extrinsic apoptosis pathway.[1] The tetrapeptide sequence IETD is preferentially recognized by the active site of caspase-8.[2] However, like many peptide-based inhibitors, the specificity of Z-IETD-FMK is not absolute. This guide explores its cross-reactivity with other caspases and related proteases.
Quantitative Comparison of Inhibitor Potency
The inhibitory activity of Z-IETD-FMK and its off-target effects are quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). Lower values indicate higher potency. The following table summarizes the available data on the inhibitory activity of Z-IETD-FMK against a panel of proteases.
| Target Protease | Inhibitor | IC50 / Ki (nM) | Notes on Specificity and Off-Target Effects |
| Caspase-8 | Z-IETD-FMK | 350 - 460 | Primary Target .[3][4] |
| Caspase-9 | Z-IETD-FMK | 3700 | Approximately 10-fold less potent compared to caspase-8.[1][3] |
| Caspase-10 | Z-IETD-FMK | 5760 | Significantly less potent compared to caspase-8.[3] |
| Caspase-3 | Z-IETD-FMK | Partially Inhibits | Can partially inhibit caspase-3 and subsequent PARP cleavage at higher concentrations.[4][5] |
| Granzyme B | Z-IETD-FMK | 1500 (Ki) | Exhibits cross-reactivity with this cytotoxic lymphocyte-derived serine protease.[6] |
| NF-κB Pathway | Z-IETD-FMK | - | Can block NF-κB signaling in activated primary T cells, independent of caspase inhibition.[3][7] |
| NGLY1 | Z-IETD-FMK | - | The related pan-caspase inhibitor Z-VAD-FMK can induce autophagy by inhibiting N-glycanase 1 (NGLY1); this may also be relevant for Z-IETD-FMK.[3][8][9] |
Signaling Pathway and Experimental Workflow
To contextualize the action of Z-IETD-FMK, it is crucial to understand its role in the extrinsic apoptosis pathway and the experimental procedure used to determine its specificity.
Experimental Protocols
A detailed methodology is crucial for the accurate and reproducible assessment of Z-IETD-FMK's inhibitory activity. Below is a generalized protocol for a cell-free fluorometric caspase-8 inhibition assay.
Objective: To determine the IC50 value of Z-IETD-FMK and other inhibitors against recombinant human caspase-8.
Materials:
-
Recombinant human caspase-8
-
Z-IETD-FMK and other test inhibitors
-
Caspase-8 fluorogenic substrate: Ac-IETD-AFC (Acetyl-Ile-Glu-Thr-Asp-7-amino-4-trifluoromethylcoumarin)[6]
-
Assay Buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)[3][6]
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: 400 nm, Emission: 505 nm)[6][10]
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of Z-IETD-FMK and other inhibitors in DMSO.[3]
-
Create a series of dilutions of each inhibitor in Assay Buffer to achieve a range of final concentrations for the assay (e.g., from 1 nM to 100 µM).[3]
-
Dilute the recombinant human caspase-8 to a working concentration in Assay Buffer (e.g., 0.3 ng/µL).
-
-
Assay Protocol:
-
Add 50 µL of the diluted cell lysate or purified caspase-8 to each well of the 96-well plate.[10][11]
-
Add 50 µL of 2X Reaction Buffer containing 10 mM DTT to each well.[11]
-
Add the serially diluted inhibitors to the designated wells.
-
Initiate the reaction by adding 5 µL of the 1 mM Caspase-8 fluorogenic substrate (IETD-AFC) to each well.[10][11]
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[10][11]
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity at regular intervals using a fluorometric plate reader.
-
Calculate the rate of reaction (the linear increase in fluorescence over time) for each inhibitor concentration.
-
Normalize the reaction rates to the vehicle control (DMSO) to determine the percentage of inhibition for each concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value for each inhibitor by fitting the data to a dose-response curve.
-
While Z-IETD-FMK is a potent inhibitor of caspase-8, this guide highlights its potential for off-target effects, particularly against other caspases like caspase-9 and -10, and the serine protease granzyme B.[3][6] Researchers should be mindful of these cross-reactivities, especially when using high concentrations of the inhibitor. The provided experimental protocol offers a robust framework for independently verifying the specificity of Z-IETD-FMK in various experimental settings, ensuring the generation of reliable and interpretable data. When designing experiments, it is also crucial to consider potential non-proteolytic off-target effects, such as the modulation of signaling pathways or the induction of autophagy.[3][8]
References
- 1. benchchem.com [benchchem.com]
- 2. invivogen.com [invivogen.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 9. Off-target inhibition of NGLY1 by the polycaspase inhibitor Z-VAD-fmk induces cellular autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. resources.rndsystems.com [resources.rndsystems.com]
- 11. Caspase-8 Fluorometric Assay Kit [cellbiologics.com]
A Head-to-Head Comparison of Caspase-8 Inhibitors: Z-IETD-FMK vs. Ac-LESD-CMK
For researchers, scientists, and drug development professionals, the selective inhibition of key apoptosis regulators like caspase-8 is crucial for dissecting cellular signaling pathways and developing novel therapeutics. This guide provides an objective comparison of two prominent caspase-8 inhibitors, Z-IETD-FMK and Ac-LESD-CMK, supported by experimental data to inform inhibitor selection.
Caspase-8 is a critical initiator caspase in the extrinsic apoptosis pathway, making it a key target for research in cancer, autoimmune diseases, and neurodegenerative disorders. The tetrapeptide sequence Ile-Glu-Thr-Asp (IETD) is the preferential recognition site for caspase-8. Inhibitors designed around this sequence, such as Z-IETD-FMK, have long been standard tools in the field. However, newer compounds like Ac-LESD-CMK are emerging as potent alternatives. This guide will delve into a direct comparison of their performance, specificity, and underlying mechanisms.
Quantitative Performance Comparison
The inhibitory potency of Z-IETD-FMK and Ac-LESD-CMK against caspase-8 and other caspases is a critical factor in their selection. The half-maximal inhibitory concentration (IC50) provides a quantitative measure of their efficacy.
| Inhibitor | Target Caspase | IC50 (nM) for Caspase-8 | Other Caspases Inhibited (IC50 in nM) | Reversibility | Key Features |
| Z-IETD-FMK | Caspase-8 | 350[1][2][3][4][5] | Caspase-10 (5760), Caspase-9 (3700), Granzyme B[3] | Irreversible | Cell-permeable, O-methylated for enhanced stability.[3] |
| Ac-LESD-CMK | Caspase-8 | 50[1][2][3][4][5] | Caspase-10 (520)[1][3] | Irreversible | More potent inhibitor of Caspase-8 compared to Z-IETD-FMK.[3] |
Mechanism of Action and Specificity
Both Z-IETD-FMK and Ac-LESD-CMK are peptide-based inhibitors that mimic the caspase-8 substrate. The fluoromethylketone (FMK) and chloromethylketone (CMK) moieties, respectively, form a covalent bond with the cysteine in the active site of the caspase, leading to irreversible inhibition.
Z-IETD-FMK (Benzyloxycarbonyl-Ile-Glu-Thr-Asp-fluoromethylketone) is a cell-permeable and irreversible inhibitor of caspase-8.[6] While it is selective for caspase-8, at higher concentrations, it can exhibit off-target effects and inhibit other caspases, such as caspase-9 and caspase-10, albeit with significantly lower potency.[3] It has also been reported to inhibit granzyme B.[3]
Ac-LESD-CMK (N-acetyl-Leu-Glu-Ser-Asp-chloromethylketone) is a potent, irreversible inhibitor of caspase-8 and its homolog, caspase-10.[1] Notably, it demonstrates significantly higher potency for caspase-8 in vitro compared to Z-IETD-FMK.[1][2][3][4][5] While it also inhibits caspase-10, its inhibitory activity against executioner caspases (caspase-3, -6, and -7) is weak.[1]
Signaling Pathway and Experimental Workflow
To understand the context of their application, it is essential to visualize the signaling pathway they target and the experimental workflow for their comparison.
Caption: Inhibition of the extrinsic apoptosis pathway by Z-IETD-FMK and Ac-LESD-CMK.
Caption: Workflow for evaluating and comparing Z-IETD-FMK and Ac-LESD-CMK.
Experimental Protocols
In Vitro Caspase-8 Inhibition Assay (IC50 Determination)
Objective: To determine the half-maximal inhibitory concentration (IC50) of Z-IETD-FMK and Ac-LESD-CMK against recombinant human caspase-8.
Materials:
-
Recombinant active human caspase-8
-
Caspase-8 fluorogenic substrate (e.g., Ac-IETD-AFC)
-
Z-IETD-FMK and Ac-LESD-CMK
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of Z-IETD-FMK and Ac-LESD-CMK in Assay Buffer.
-
In the 96-well plate, add the diluted inhibitors. Include a vehicle control (DMSO) and a no-enzyme control.
-
Add recombinant caspase-8 to all wells except the no-enzyme control and pre-incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence kinetics in a plate reader (e.g., excitation 400 nm, emission 505 nm for AFC) at 37°C for 30-60 minutes.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Normalize the velocities to the vehicle control and plot the percentage of caspase-8 activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Apoptosis Inhibition Assay
Objective: To compare the efficacy of Z-IETD-FMK and Ac-LESD-CMK in preventing apoptosis in a cellular context.
Materials:
-
Cell line susceptible to extrinsic apoptosis (e.g., Jurkat cells)
-
Apoptosis-inducing agent (e.g., anti-Fas antibody or TRAIL)
-
Z-IETD-FMK and Ac-LESD-CMK
-
Cell culture medium
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere or stabilize.
-
Pre-incubate the cells with various concentrations of Z-IETD-FMK, Ac-LESD-CMK, or vehicle control (DMSO) for 1-2 hours.
-
Induce apoptosis by adding the apoptosis-inducing agent.
-
Incubate for the required time for apoptosis induction (e.g., 4-6 hours).
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry to quantify the percentage of viable, early apoptotic, and late apoptotic/necrotic cells.
Western Blot Analysis of Caspase Substrate Cleavage
Objective: To visually confirm the inhibition of caspase-8 activity by assessing the cleavage of downstream targets.
Materials:
-
Cell lysates from the cellular apoptosis inhibition assay
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse the cells from the apoptosis assay and determine the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Compare the levels of cleaved caspase-3 and cleaved PARP in inhibitor-treated versus untreated samples.
Conclusion
Both Z-IETD-FMK and Ac-LESD-CMK are valuable tools for the specific inhibition of caspase-8. The experimental data clearly indicates that Ac-LESD-CMK is a more potent inhibitor of caspase-8 in vitro. For researchers requiring high potency and potentially greater on-target effects at lower concentrations, Ac-LESD-CMK presents a compelling alternative to the more established Z-IETD-FMK. However, the choice of inhibitor should always be guided by the specific experimental context, including the cell type, the required concentration, and potential off-target considerations. The provided protocols offer a robust framework for the direct comparison and validation of these inhibitors in your own research setting.
References
- 1. A Potent Inhibitor of Caspase‑8 Based on the IL-18 Tetrapeptide Sequence Reveals Shared Specificities between Inflammatory and Apoptotic Initiator Caspases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. invivogen.com [invivogen.com]
Navigating Apoptotic Pathways: A Comparative Guide to the Cross-Reactivity of Z-IETD-FMK and Z-LEHD-FMK
For researchers, scientists, and drug development professionals investigating the intricate signaling cascades of apoptosis, the specificity of chemical inhibitors is paramount for obtaining reliable and interpretable results. This guide provides an objective comparison of the cross-reactivity between the Caspase-8 inhibitor, Z-IETD-FMK, and the Caspase-9 inhibitor, Z-LEHD-FMK, supported by experimental data, detailed protocols, and visual representations of the underlying biological and experimental workflows.
The tetrapeptide inhibitors Z-IETD-FMK and Z-LEHD-FMK are widely used tools to probe the roles of the initiator caspases, Caspase-8 and Caspase-9, in the extrinsic and intrinsic apoptotic pathways, respectively. While designed for specificity, the inherent similarities in the active sites of caspases can lead to off-target inhibition. Understanding the degree of cross-reactivity is crucial for the accurate interpretation of experimental outcomes.
Performance Comparison: Inhibitory Potency and Selectivity
The inhibitory activities of Z-IETD-FMK and Z-LEHD-FMK have been quantified against their primary targets and key off-targets. The half-maximal inhibitory concentration (IC50) values from in vitro enzymatic assays provide a direct measure of their potency.
| Inhibitor | Primary Target | IC50 vs. Caspase-8 (nM) | IC50 vs. Caspase-9 (nM) | Notes on Cross-Reactivity |
| Z-IETD-FMK | Caspase-8 | 350[1][2] | 3700[1] | Primarily targets Caspase-8. Shows significantly weaker inhibition of Caspase-9. Also reported to inhibit granzyme B.[3][4] |
| Z-LEHD-FMK | Caspase-9 | 0.70[2] - 70[5] | Potent inhibitor (exact IC50 not consistently reported in comparative studies) | Exhibits potent cross-reactivity with Caspase-8.[1][2] |
Note: IC50 values can vary depending on the specific assay conditions, including substrate concentration and enzyme source.
The data clearly indicates that while Z-IETD-FMK maintains a degree of selectivity for Caspase-8, Z-LEHD-FMK is a potent inhibitor of both Caspase-9 and Caspase-8. This significant cross-reactivity of Z-LEHD-FMK should be a critical consideration in experimental design and data interpretation.
Signaling Pathways and Points of Inhibition
To contextualize the action of these inhibitors, it is essential to visualize their roles within the apoptotic signaling pathways. Caspase-8 is the apical caspase in the death receptor-mediated (extrinsic) pathway, while Caspase-9 is the initiator caspase in the mitochondrial (intrinsic) pathway.
Experimental Workflow for Assessing Inhibitor Specificity
A standardized workflow is crucial for determining the specificity of caspase inhibitors in a reproducible manner. The following diagram outlines the key steps in an in vitro enzymatic assay to determine the IC50 values.
Experimental Protocols
A detailed methodology is essential for the accurate determination of inhibitor potency. The following is a representative protocol for an in vitro caspase inhibition assay using a fluorogenic substrate.
Objective: To determine the IC50 values of Z-IETD-FMK and Z-LEHD-FMK against recombinant human Caspase-8 and Caspase-9.
Materials:
-
Recombinant human Caspase-8 and Caspase-9
-
Z-IETD-FMK and Z-LEHD-FMK
-
Caspase-8 substrate: Ac-IETD-AFC (Acetyl-Isoleucyl-Glutamyl-Threonyl-Aspartyl-7-Amino-4-trifluoromethylcoumarin)
-
Caspase-9 substrate: Ac-LEHD-AFC (Acetyl-Leucyl-Glutamyl-Histidyl-Aspartyl-7-Amino-4-trifluoromethylcoumarin)
-
Assay Buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)
-
DMSO
-
96-well black microplate, flat bottom
-
Fluorometric microplate reader with excitation at ~400 nm and emission at ~505 nm
Procedure:
-
Reagent Preparation:
-
Prepare 10 mM stock solutions of Z-IETD-FMK and Z-LEHD-FMK in DMSO.
-
Perform serial dilutions of the inhibitor stocks in Assay Buffer to achieve a range of desired final concentrations.
-
Dilute recombinant Caspase-8 and Caspase-9 to their optimal working concentrations in Assay Buffer.
-
Prepare a working solution of the appropriate fluorogenic substrate (Ac-IETD-AFC for Caspase-8, Ac-LEHD-AFC for Caspase-9) in Assay Buffer.
-
-
Assay Setup:
-
To the wells of a 96-well plate, add the serially diluted inhibitors. Include controls for no inhibitor (enzyme activity) and no enzyme (background).
-
Add the diluted caspase enzyme to each well (except for the no-enzyme control).
-
Incubate the plate at 37°C for 15-30 minutes to allow for inhibitor-enzyme binding.[6]
-
-
Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.[6]
-
Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader.
-
Measure the fluorescence kinetically over a period of 30-60 minutes, with readings every 1-2 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each inhibitor concentration.
-
Calculate the percentage of inhibition relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic dose-response curve to determine the IC50 value.
-
Conclusion
This comparative guide highlights the varying degrees of selectivity for the commonly used caspase inhibitors Z-IETD-FMK and Z-LEHD-FMK. While Z-IETD-FMK demonstrates a preference for Caspase-8, Z-LEHD-FMK exhibits potent inhibition of both its primary target, Caspase-9, and the off-target Caspase-8. Researchers should be mindful of this cross-reactivity when designing experiments and interpreting data. For studies requiring highly specific inhibition of Caspase-9, alternative inhibitors with a more favorable selectivity profile or the use of genetic approaches should be considered. The provided experimental framework offers a robust method for validating inhibitor specificity within individual laboratory settings, ensuring the generation of reliable and conclusive results in the study of apoptosis and other caspase-mediated processes.
References
Confirming the Efficacy of Caspase-8 Inhibitor II in a New Cell Line: A Comparative Guide
For researchers venturing into the study of apoptosis in a novel cell line, the rigorous validation of tool compounds is a critical first step. This guide provides a comprehensive comparison of Caspase-8 Inhibitor II (Z-IETD-FMK) with other commercially available alternatives. We present supporting experimental data, detailed protocols, and visual workflows to facilitate an objective assessment of its efficacy and guide your experimental design.
Performance Comparison of Caspase-8 Inhibitors
The potency of Caspase-8 inhibitors is typically determined by their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for this compound and its alternatives in a hypothetical new cancer cell line, "NCL-H1," following induction of apoptosis.
Table 1: Comparative Efficacy of Caspase-8 Inhibitors in NCL-H1 Cells
| Inhibitor | Target Caspase(s) | IC50 in NCL-H1 Cell-Based Assay (nM) | Key Characteristics |
| This compound (Z-IETD-FMK) | Caspase-8, Granzyme B [1][2][3] | 50 | Cell-permeable, irreversible inhibitor. Widely cited in literature. [1][4][5] |
| Ac-LESD-CMK | Caspase-8[6] | 35 | Potent inhibitor, may show higher selectivity than Z-IETD-FMK in some contexts.[7] |
| z-LEHD-FMK | Caspase-8, Caspase-9[6] | 60 | Dual specificity for initiator caspases 8 and 9. |
| Q-VD-OPh | Pan-caspase[2][6] | 100 | Broad-spectrum caspase inhibitor, often used as a general apoptosis inhibitor.[8] |
Note: The IC50 values presented for the NCL-H1 cell line are hypothetical and for illustrative purposes. Researchers should determine these values empirically in their specific cell line of interest.
Signaling Pathway and Experimental Workflow
To understand the context of this compound's action, it is crucial to visualize its place in the extrinsic apoptosis pathway. Furthermore, a clear experimental workflow for confirming its efficacy is essential for reproducible results.
Caption: The extrinsic apoptosis pathway initiated by death receptor signaling, leading to the activation of Caspase-8.
Caption: A generalized workflow for testing the efficacy of Caspase-8 inhibitors in a new cell line.
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible assessment of Caspase-8 inhibitor efficacy.
Caspase-8 Activity Assay (Colorimetric)
This protocol is adapted from commercially available kits and is designed to measure the activity of Caspase-8 in cell lysates.[9][10][11]
Objective: To quantify the inhibitory effect of this compound on Caspase-8 enzymatic activity.
Materials:
-
NCL-H1 cells
-
Apoptosis-inducing agent (e.g., TNF-α and cycloheximide)
-
This compound and other inhibitors
-
96-well microplate
-
Cell Lysis Buffer
-
2x Reaction Buffer
-
Caspase-8 substrate (Ac-IETD-pNA)
-
Microplate reader
Procedure:
-
Cell Treatment: Seed NCL-H1 cells in a 96-well plate and culture overnight. Treat cells with the apoptosis-inducing agent in the presence of varying concentrations of this compound or alternative inhibitors for the desired time.
-
Cell Lysis:
-
Pellet the cells by centrifugation.
-
Resuspend the cell pellet in chilled Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at high speed to pellet cellular debris.
-
Collect the supernatant containing the cytosolic extract.
-
-
Enzymatic Reaction:
-
Add 50 µL of 2x Reaction Buffer to each well of a new 96-well plate.
-
Add 50 µL of the cell lysate to the corresponding wells.
-
Add 5 µL of the Caspase-8 substrate (Ac-IETD-pNA) to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Data Acquisition: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of Caspase-8 activity for each treatment group relative to the vehicle control (apoptosis-induced cells without inhibitor). Determine the IC50 value for each inhibitor by fitting the data to a dose-response curve.
Cell Viability Assay (Annexin V & Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13][14]
Objective: To determine the protective effect of this compound on cell viability following an apoptotic stimulus.
Materials:
-
NCL-H1 cells treated as described in the Caspase-8 activity assay protocol.
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
1x Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin.
-
Staining:
-
Wash the cells with cold PBS and resuspend in 1x Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Data Acquisition: Analyze the samples using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Table 2: Effect of Caspase-8 Inhibitors on NCL-H1 Cell Viability
| Inhibitor (at IC50 concentration) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Untreated Control | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.7 |
| Apoptosis Inducer Only | 35.6 ± 3.5 | 40.1 ± 2.9 | 24.3 ± 1.8 |
| + this compound | 78.9 ± 4.2 | 12.5 ± 1.5 | 8.6 ± 1.1 |
| + Ac-LESD-CMK | 82.1 ± 3.8 | 10.2 ± 1.2 | 7.7 ± 0.9 |
| + z-LEHD-FMK | 75.4 ± 4.5 | 15.3 ± 1.8 | 9.3 ± 1.3 |
| + Q-VD-OPh | 85.3 ± 3.1 | 8.1 ± 1.0 | 6.6 ± 0.8 |
Note: Data are presented as mean ± standard deviation and are hypothetical for the NCL-H1 cell line.
By following these protocols and utilizing the provided comparative data as a template, researchers can effectively validate the efficacy of this compound in their new cell line and make an informed decision on the most suitable inhibitor for their experimental needs.
References
- 1. scbt.com [scbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. invivogen.com [invivogen.com]
- 5. Caspase-8 Inhibitor Z-IETD-FMK FMK007: R&D Systems [rndsystems.com]
- 6. benchchem.com [benchchem.com]
- 7. A Potent Inhibitor of Caspase‑8 Based on the IL-18 Tetrapeptide Sequence Reveals Shared Specificities between Inflammatory and Apoptotic Initiator Caspases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. file.elabscience.com [file.elabscience.com]
- 11. abbkine.com [abbkine.com]
- 12. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 13. benchchem.com [benchchem.com]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
A Researcher's Guide to Negative Controls for Z-IETD-FMK in Caspase-8-Dependent Apoptosis Studies
For researchers, scientists, and drug development professionals investigating the intricate signaling pathways of apoptosis, the specific inhibition of key enzymes is a cornerstone of experimental design. Z-IETD-FMK, a well-established inhibitor of caspase-8, is a powerful tool for dissecting the extrinsic apoptosis pathway. However, rigorous scientific practice necessitates the use of appropriate negative controls to ensure that the observed effects are specifically due to the inhibition of caspase-8 and not off-target activities. This guide provides an objective comparison of Z-IETD-FMK with its most common negative control, Z-FA-FMK, supported by experimental data and detailed protocols.
Understanding Z-IETD-FMK and the Need for a Negative Control
Z-IETD-FMK is a cell-permeable, irreversible inhibitor of caspase-8.[1] Its design is based on the preferred tetrapeptide recognition sequence of caspase-8 (Ile-Glu-Thr-Asp).[2] The fluoromethylketone (FMK) group forms a covalent bond with the cysteine residue in the active site of caspase-8, leading to its inactivation.[3] By inhibiting caspase-8, Z-IETD-FMK can block the initiation of the extrinsic apoptosis cascade, making it an invaluable tool for studying this pathway.
However, like many small molecule inhibitors, Z-IETD-FMK is not entirely specific and can exhibit off-target effects. It has been shown to inhibit other caspases, albeit with lower potency, and may influence other cellular pathways such as NF-κB signaling.[4][5] Therefore, a negative control is essential to differentiate the effects of specific caspase-8 inhibition from other, non-specific effects of the compound.
Z-FA-FMK: The Standard Negative Control
The most commonly used negative control for Z-IETD-FMK and other FMK-based caspase inhibitors is Z-FA-FMK (N-benzyloxycarbonyl-Phe-Ala-fluoromethylketone).[6][7] Z-FA-FMK is a cell-permeable compound with a similar chemical structure to Z-IETD-FMK, including the FMK moiety.[6] However, it is not recognized by and does not inhibit caspases.[8] Instead, Z-FA-FMK has been shown to inhibit other cysteine proteases, such as cathepsins B and L.[8] This allows researchers to control for any effects that might be due to the FMK group or the peptide backbone of the inhibitor, rather than the specific targeting of caspase-8.
Performance Comparison: Z-IETD-FMK vs. Z-FA-FMK
The efficacy of Z-IETD-FMK as a caspase-8 inhibitor and the inertness of Z-FA-FMK in this regard can be demonstrated across various experimental assays.
In Vitro Caspase Inhibition
The inhibitory potential of Z-IETD-FMK against a panel of caspases can be quantified by determining their half-maximal inhibitory concentration (IC50) values.
| Inhibitor | Target Caspase | IC50 (nM) |
| Z-IETD-FMK | Caspase-8 | ~350 |
| Caspase-6 | >10,000 | |
| Caspase-3 | >10,000 | |
| Caspase-1 | >10,000 | |
| Z-FA-FMK | Caspases | No significant inhibition |
Note: IC50 values can vary depending on the specific assay conditions.
Cell-Based Apoptosis Assays
The differential effects of Z-IETD-FMK and Z-FA-FMK on apoptosis can be observed in cell culture experiments.
| Assay | Treatment | Expected Outcome with Z-IETD-FMK | Expected Outcome with Z-FA-FMK |
| Flow Cytometry (Annexin V/PI Staining) | Apoptosis Induction + Inhibitor | Significant reduction in the percentage of apoptotic cells.[2] | No significant reduction in the percentage of apoptotic cells.[9] |
| Western Blot (Caspase-8 Cleavage) | Apoptosis Induction + Inhibitor | Inhibition of pro-caspase-8 cleavage into its active subunits.[10] | No inhibition of pro-caspase-8 cleavage.[9] |
| Caspase-8 Activity Assay | Apoptosis Induction + Inhibitor | Significant decrease in caspase-8 enzymatic activity.[2] | No significant decrease in caspase-8 enzymatic activity. |
Experimental Protocols
Western Blot Analysis of Caspase-8 Cleavage
This protocol allows for the visualization of pro-caspase-8 processing, a key indicator of its activation, and the inhibitory effect of Z-IETD-FMK.
Materials:
-
Cells treated with apoptosis inducer +/- Z-IETD-FMK or Z-FA-FMK
-
Lysis buffer (e.g., RIPA buffer)
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against caspase-8
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Prepare cell lysates from all treatment groups.
-
Quantify protein concentration.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary anti-caspase-8 antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate.
Expected Results: In apoptotic cells, a decrease in the full-length pro-caspase-8 band and the appearance of cleaved fragments will be observed. Treatment with Z-IETD-FMK should inhibit this cleavage, while Z-FA-FMK should have no effect.[9][10]
Caspase-8 Activity Assay (Colorimetric)
This assay quantitatively measures the enzymatic activity of caspase-8.
Materials:
-
Cell lysates from all treatment groups
-
Caspase-8 colorimetric substrate (e.g., Ac-IETD-pNA)
-
Assay buffer
-
96-well microplate
-
Microplate reader
Procedure:
-
Add equal amounts of protein from each cell lysate to the wells of a 96-well plate.
-
Add the caspase-8 substrate to each well.
-
Incubate at 37°C for 1-2 hours.
-
Measure the absorbance at the appropriate wavelength for the pNA chromophore.
Expected Results: A significant increase in absorbance, indicating higher caspase-8 activity, is expected in apoptotic cells. This increase should be attenuated in cells treated with Z-IETD-FMK but not in those treated with Z-FA-FMK.[2]
Visualizing the Pathways and Workflows
Caption: The extrinsic apoptosis pathway initiated by death receptor ligation, leading to the activation of caspase-8 and downstream effector caspases. Z-IETD-FMK specifically inhibits active caspase-8.
Caption: A typical experimental workflow for comparing the effects of Z-IETD-FMK and its negative control, Z-FA-FMK, in apoptosis studies.
Conclusion and Best Practices
The use of Z-FA-FMK as a negative control is a critical component of any experiment involving the caspase-8 inhibitor Z-IETD-FMK. By including this control, researchers can confidently attribute the observed anti-apoptotic effects to the specific inhibition of caspase-8.
Key Recommendations for Researchers:
-
Always include a Z-FA-FMK control: Use Z-FA-FMK at the same concentration as Z-IETD-FMK to control for off-target effects.
-
Perform dose-response experiments: Determine the optimal concentration of Z-IETD-FMK that effectively inhibits caspase-8 without causing significant off-target effects.
-
Consider alternative controls: In some contexts, it may be beneficial to use other negative controls, such as a scrambled peptide with an FMK group, or to use genetic approaches like siRNA or CRISPR to confirm the role of caspase-8.
By adhering to these best practices, researchers can ensure the rigor and reproducibility of their findings and contribute to a more accurate understanding of the complex role of caspase-8 in cellular life and death.
References
- 1. Caspase-8 inhibition improves the outcome of bacterial infections in mice by promoting neutrophil activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sanbio.nl [sanbio.nl]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. rndsystems.com [rndsystems.com]
- 8. benchchem.com [benchchem.com]
- 9. Suppression of human T cell proliferation by the caspase inhibitors, z-VAD-FMK and z-IETD-FMK is independent of their caspase inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Researcher's Guide to Interpreting Data from Comparative Studies of Caspase Inhibitors
For researchers, scientists, and drug development professionals, the accurate interpretation of data from comparative studies of caspase inhibitors is paramount for advancing apoptosis research and therapeutic development. This guide provides an objective comparison of commonly used caspase inhibitors, supported by experimental data, detailed protocols, and clear visualizations to facilitate informed decision-making.
Caspases, a family of cysteine-aspartic proteases, are central regulators of programmed cell death (apoptosis) and inflammation.[1] Their dysregulation is implicated in a host of human diseases, making them a key target for therapeutic intervention. This guide will delve into the performance of various caspase inhibitors, presenting quantitative data for easy comparison, outlining the experimental methodologies used to derive this data, and illustrating the signaling pathways in which these inhibitors function.
Performance Comparison of Caspase Inhibitors
The efficacy of a caspase inhibitor is primarily determined by its half-maximal inhibitory concentration (IC50), which quantifies the concentration of the inhibitor required to reduce the activity of a specific caspase by 50%. A lower IC50 value indicates greater potency. The following table summarizes the reported IC50 values for several widely used pan-caspase and selective inhibitors against key initiator and executioner caspases.
| Inhibitor | Type | Caspase-1 (nM) | Caspase-3 (nM) | Caspase-7 (nM) | Caspase-8 (nM) | Caspase-9 (nM) | Key Characteristics |
| Z-VAD-FMK | Pan-Caspase (Irreversible) | Nanomolar range[2] | Nanomolar range[2] | Nanomolar range[2] | Nanomolar range[2] | Weakly inhibits[3] | Cell-permeable, widely cited, but has known off-target effects.[2] |
| Q-VD-OPh | Pan-Caspase (Irreversible) | 25-400[2] | 25-400[2] | - | 25-400[2] | 25-400[2] | More effective and less toxic than Z-VAD-FMK; can cross the blood-brain barrier.[2] |
| Emricasan (IDN-6556) | Pan-Caspase (Irreversible) | 0.4[1] | 2[1] | - | 6[1] | 0.3[1] | Potent anti-apoptotic activity; has been evaluated in clinical trials.[4] |
| Belnacasan (VX-765) | Selective (Reversible) | Kᵢ = 0.8[3] | - | - | - | - | Potent and selective inhibitor of caspase-1; orally bioavailable prodrug.[1][3] |
| Ac-DEVD-CHO | Selective (Reversible) | - | Kᵢ = 0.2[3] | Kᵢ = 0.3[3] | - | - | Potent inhibitor of Group II caspases (caspase-3 and -7).[3] |
| Ac-YVAD-CHO | Selective (Reversible) | Potent[5] | - | - | - | - | Widely used as a selective and reversible inhibitor of caspase-1.[5] |
Note: IC50 and Kᵢ values can vary based on assay conditions. Data is compiled from various sources.[1][2][3][4][5]
Understanding the Caspase Signaling Cascade
Apoptosis is executed through two primary pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. Both converge on the activation of executioner caspases (e.g., Caspase-3 and -7), which orchestrate the dismantling of the cell.[6][7] Pan-caspase inhibitors, as their name suggests, block a broad range of caspases, thereby inhibiting apoptosis initiated by either pathway.[4]
Caption: Caspase signaling pathways and points of inhibition.
Experimental Protocols for Inhibitor Comparison
The determination of an inhibitor's efficacy and specificity is crucial for its validation. Common methods include in vitro caspase activity assays and cellular assays such as Western blotting for cleaved caspases.
In Vitro Caspase Activity Assay (Fluorogenic)
This assay is used to determine the IC50 value of an inhibitor against a specific purified caspase enzyme.[5]
Objective: To quantify the potency of a caspase inhibitor.
Materials:
-
Recombinant active caspases (e.g., caspase-1, -3, -8, -9)
-
Caspase inhibitor to be tested
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose)[5]
-
Fluorogenic caspase substrate (e.g., Ac-YVAD-AFC for caspase-1, Ac-DEVD-AFC for caspase-3)[5]
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Enzyme Preparation: Dilute the recombinant active caspase to the desired working concentration in cold assay buffer.[5]
-
Inhibitor Preparation: Prepare a serial dilution of the caspase inhibitor in assay buffer.[5]
-
Reaction Setup:
-
Add the diluted inhibitor at various concentrations to the wells of the 96-well plate.
-
Include a positive control (enzyme without inhibitor) and a negative control (assay buffer without enzyme).[5]
-
Add the diluted caspase to each well (except the negative control).
-
Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.[5]
-
-
Substrate Addition: Add the fluorogenic caspase substrate to all wells.[5]
-
Kinetic Measurement: Immediately measure the fluorescence intensity over time using a fluorescence plate reader (e.g., excitation ~400 nm, emission ~505 nm).[5]
-
Data Analysis:
Caption: Workflow for IC50 determination of a caspase inhibitor.
Western Blot for Cleaved Caspase-3
This method provides a qualitative or semi-quantitative assessment of caspase activation within a cellular context by detecting the cleavage of pro-caspase-3 into its active fragments.[2]
Objective: To visualize the inhibition of caspase-3 activation in cells.
Materials:
-
Cell lysates from cells treated with an apoptosis-inducing agent and the caspase inhibitor
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibody specific for cleaved caspase-3
-
Loading control primary antibody (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Sample Preparation: Mix cell lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[2]
-
SDS-PAGE: Separate proteins by size by running equal amounts of protein per lane on an SDS-PAGE gel.[2]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[2]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[2]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C.[2]
-
Secondary Antibody Incubation: Wash the membrane and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Detection: After further washing, add the chemiluminescent substrate and capture the signal using an imaging system.[2]
-
Analysis: Compare the intensity of the cleaved caspase-3 bands between treated and untreated samples. The membrane can be stripped and re-probed for a loading control to ensure equal protein loading.
Conclusion
The selection of a caspase inhibitor should be guided by the specific experimental requirements, considering factors such as the desired selectivity (pan-caspase vs. specific caspases), the necessary potency, and the experimental system (in vitro vs. cellular). This guide provides a foundational framework for interpreting comparative data and selecting the most appropriate inhibitor for your research needs. It is always recommended to validate the effects of any inhibitor in your specific experimental setup.
References
Safety Operating Guide
Proper Disposal of Caspase-8 Inhibitor II: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the safe handling and disposal of chemical reagents like Caspase-8 Inhibitor II are critical for laboratory safety and operational integrity. This guide provides essential, step-by-step procedures for the proper disposal of this compound, also known as Z-IETD-FMK, a frequently used reagent in apoptosis research.
This compound is a potent, cell-permeable, and irreversible inhibitor of caspase-8 and granzyme B.[1] It is typically supplied in a lyophilized form and reconstituted in a solvent such as dimethyl sulfoxide (B87167) (DMSO).[2] Understanding the properties of both the inhibitor and its solvent is crucial for its safe handling and disposal. The following procedures outline the best practices for managing waste containing this compound, but it is imperative to always consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines.[3]
Essential Safety and Handling Operations
Before disposal, proper handling and storage are paramount to ensure the safety of laboratory personnel.
Personal Protective Equipment (PPE): Due to its formulation, often in DMSO which can facilitate skin absorption, the following PPE is mandatory at all stages of handling:
-
Gloves: Chemical-resistant gloves are required. Butyl rubber gloves are recommended for prolonged contact with DMSO.[4][5] Always inspect gloves for tears or holes before use and change them immediately if contaminated.
-
Eye Protection: Chemical splash goggles or safety glasses that meet current safety standards are essential to protect against splashes.[5]
-
Lab Coat: A buttoned, long-sleeved lab coat should be worn to protect skin and clothing.[5]
-
Ventilation: All handling of this compound, especially the preparation of stock solutions, should be conducted in a certified chemical fume hood to minimize the inhalation of any aerosols or vapors.[4]
Storage of Stock Solutions:
-
Store the lyophilized powder at -20°C.[3]
-
Once reconstituted in DMSO, the solution should also be stored at -20°C, where it can be stable for up to six months.[3] To prevent degradation, it is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles.
Step-by-Step Disposal Procedures
The disposal of this compound, particularly when in a DMSO solution, must be managed as hazardous chemical waste.[3] DMSO can facilitate the absorption of other chemicals through the skin, making it imperative to handle solutions containing it with care.[4]
1. Waste Segregation and Collection:
-
Do not dispose of this compound or its solutions down the drain. [3][5]
-
All waste containing this inhibitor, including unused stock solutions, cell culture media containing the inhibitor, and contaminated labware (e.g., pipette tips, tubes, gloves), should be collected as hazardous chemical waste.[3][5]
-
Use a designated, properly labeled, and leak-proof waste container that is compatible with DMSO.[3][4]
2. Labeling of Waste Containers:
-
Clearly label the waste container with "Hazardous Waste" and list all contents, including "this compound (Z-IETD-FMK)" and "Dimethyl Sulfoxide (DMSO)."[3][4]
-
Include the approximate concentrations and volumes of each component.[4]
3. Disposal of Contaminated Solids:
-
Solid waste, such as pipette tips, vials, and gloves, that has come into contact with this compound should be collected in a designated, sealed solid waste container or bag.[4]
-
Label the container as "DMSO-Contaminated Solid Waste" and list any other hazardous solutes.[4]
4. Disposal of Empty Containers:
-
Empty vials that originally contained the lyophilized inhibitor should be triple-rinsed with a suitable solvent, such as ethanol (B145695) or water.[6][7]
-
The rinsate from the first rinse must be collected and disposed of as hazardous chemical waste.[6] Subsequent rinses may be discharged to the sewer, but always check with your local EHS guidelines.[8]
-
After triple-rinsing and air-drying, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous glass or plastic waste.[6][9]
5. Consultation with Institutional Safety Office:
-
Before initiating any disposal procedure, it is mandatory to consult your institution's Environmental Health and Safety (EHS) office or equivalent department.[3] They will provide specific guidance that aligns with local, state, and federal regulations.
Quantitative Data Summary
| Property | Value |
| Alternate Names | Z-Ile-Glu(O-ME)-Thr-Asp(O-Me) fluoromethyl ketone; Z-IETD-FMK |
| Molecular Formula | C30H43FN4O11 |
| Molecular Weight | 654.68 g/mol |
| Form | Lyophilized solid |
| Common Solvent | Dimethyl Sulfoxide (DMSO) |
| Storage Temperature | -20°C |
Note: This data is representative. Always refer to the certificate of analysis for lot-specific information.
Visualized Workflows
To further clarify the procedural steps, the following diagrams illustrate the decision-making process for the proper disposal of this compound waste materials.
References
- 1. This compound - Calbiochem | 218759 [merckmillipore.com]
- 2. bdbiosciences.com [bdbiosciences.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 9. vumc.org [vumc.org]
Safeguarding Your Research: A Guide to Handling Caspase-8 Inhibitor II
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides essential safety and logistical information for the handling of Caspase-8 Inhibitor II, a potent, cell-permeable, and irreversible inhibitor of caspase-8. Adherence to these procedures is critical for ensuring personnel safety and maintaining experimental integrity. This compound, also known as Z-IETD-FMK, is a valuable tool for studying apoptosis and necroptosis.[1][2] It is typically dissolved in Dimethyl Sulfoxide (B87167) (DMSO), a solvent that can facilitate skin absorption, necessitating stringent handling protocols.
Essential Safety and Operational Plan
A systematic approach to handling this compound is paramount from receipt to disposal. The following operational plan outlines the necessary personal protective equipment (PPE) and procedural steps.
Personal Protective Equipment (PPE)
Due to its formulation in DMSO, which enhances skin penetration, the following PPE is mandatory at all stages of handling:
| Body Area | Recommended PPE | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Butyl rubber or neoprene gloves are recommended over standard nitrile gloves for prolonged contact with DMSO, as nitrile can degrade.[3][4] Always inspect gloves for integrity before use and change them immediately if contaminated. |
| Eyes | Safety Goggles | Chemical splash goggles are essential to protect against accidental splashes. |
| Body | Lab Coat | A long-sleeved, buttoned lab coat should be worn to protect skin and clothing. |
| Respiratory | Not generally required | All handling of the inhibitor, especially the preparation of stock solutions, must be conducted in a certified chemical fume hood to minimize the inhalation of aerosols or vapors. |
Chemical and Physical Properties
| Property | Value |
| Synonyms | Z-Ile-Glu(O-Me)-Thr-Asp(O-Me)-FMK, Z-IETD-FMK |
| Molecular Formula | C₃₀H₄₃FN₄O₁₁[2] |
| Molecular Weight | 654.68 g/mol [2] |
| Form | Lyophilized solid or translucent film |
| Solubility | Soluble in DMSO[1] |
| Purity | ≥98%[2] |
Storage and Stability
| Condition | Temperature | Duration |
| Lyophilized Powder | -20°C | Long-term stability[5] |
| Reconstituted in DMSO | -20°C | Stable for up to 8 months.[1] Avoid repeated freeze-thaw cycles by storing in small aliquots.[5] |
Procedural Guidance: From Receipt to Disposal
1. Receiving and Inspection: Upon receipt, visually inspect the vial for any signs of damage or leaks.
2. Preparation of Stock Solution (in a chemical fume hood):
-
Allow the vial of lyophilized powder to equilibrate to room temperature before opening to prevent condensation.
-
To prepare a 10 mM stock solution, reconstitute 1.0 mg of this compound in 152.7 µL of high-purity DMSO.[6]
-
Vortex gently to ensure the inhibitor is fully dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[5]
3. Spill Management:
-
In the event of a spill, immediately alert others in the vicinity.
-
Wearing full PPE, absorb the spill with an inert material such as vermiculite (B1170534) or sand.
-
Collect the contaminated absorbent material in a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area thoroughly with a suitable detergent and water.
4. Disposal Plan:
-
All waste materials, including empty vials, pipette tips, and contaminated gloves, must be collected in a designated hazardous waste container.
-
Liquid waste containing this compound should be disposed of in accordance with local, state, and federal regulations for chemical waste. Do not pour down the drain.[7]
Experimental Protocols
In Vitro Caspase-8 Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory effect of this compound on caspase-8 activity in a cell-free system.
Materials:
-
Recombinant human caspase-8
-
Caspase-8 substrate (e.g., Ac-IETD-pNA or a fluorogenic substrate)
-
Assay Buffer
-
This compound stock solution (in DMSO)
-
Microplate reader
Methodology:
-
Reagent Preparation: Prepare serial dilutions of the this compound stock solution in Assay Buffer to achieve a range of desired final concentrations.
-
Assay Setup: In a 96-well plate, add the diluted inhibitor to the respective wells. Include a vehicle control (DMSO in Assay Buffer).
-
Enzyme Addition: Add the diluted recombinant caspase-8 solution to all wells except for a no-enzyme control.
-
Substrate Addition: Add the caspase-8 substrate to each well to initiate the reaction.
-
Measurement: Incubate the plate at 37°C and measure the absorbance or fluorescence at the appropriate wavelength over time using a microplate reader.
-
Data Analysis: Calculate the rate of substrate cleavage for each concentration of the inhibitor and normalize it to the vehicle control to determine the inhibitory activity.
Inhibition of Apoptosis in Cell Culture
This protocol provides a general workflow for using this compound to block apoptosis in cultured cells.
Materials:
-
Cell line of interest (e.g., Jurkat cells)
-
Complete cell culture medium
-
Apoptosis-inducing agent (e.g., Fas ligand, TNF-α)
-
This compound stock solution (in DMSO)
-
Apoptosis detection kit (e.g., Annexin V staining kit)
-
Flow cytometer
Methodology:
-
Cell Seeding: Seed cells in a multi-well plate at a density appropriate for your assay and allow them to adhere or recover overnight.
-
Inhibitor Pre-incubation: Prepare a working solution of this compound in complete culture medium at the desired final concentration (typically 10-50 µM).[8] It is crucial to maintain a final DMSO concentration below 0.2% to avoid cellular toxicity.[5]
-
Remove the old medium from the cells and replace it with the medium containing the inhibitor or a vehicle control (medium with the same final concentration of DMSO).
-
Pre-incubate the cells with the inhibitor for 30-60 minutes.[6]
-
Apoptosis Induction: Add the apoptosis-inducing agent to the cell culture.
-
Incubation: Incubate the cells for the time required to induce apoptosis (e.g., 3-6 hours).[6]
-
Apoptosis Assessment: Harvest the cells and stain them using an apoptosis detection kit according to the manufacturer's protocol.
-
Analysis: Analyze the cells by flow cytometry to quantify the percentage of apoptotic cells in each condition.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the role of Caspase-8 in apoptosis and necroptosis and a typical experimental workflow for studying its inhibition.
Caption: The extrinsic apoptosis pathway is initiated by death receptor ligation, leading to the activation of Caspase-8, which in turn activates effector caspases to execute apoptosis. This compound directly blocks the activity of active Caspase-8.
Caption: In the absence of active Caspase-8, death receptor signaling can lead to the formation of the necrosome and subsequent MLKL phosphorylation, resulting in necroptotic cell death. This compound can promote this pathway by blocking the apoptotic route.
Caption: A typical experimental workflow for assessing the efficacy of this compound in preventing apoptosis in a cell-based assay.
References
- 1. invivogen.com [invivogen.com]
- 2. debian - How do I add color to a graphviz graph node? - Unix & Linux Stack Exchange [unix.stackexchange.com]
- 3. nbinno.com [nbinno.com]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. bdbiosciences.com [bdbiosciences.com]
- 6. glovesbyweb.com [glovesbyweb.com]
- 7. depts.washington.edu [depts.washington.edu]
- 8. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
